molecular formula C10H11N3OS B061808 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide CAS No. 169058-47-3

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Cat. No.: B061808
CAS No.: 169058-47-3
M. Wt: 221.28 g/mol
InChI Key: VRJBHUOXEDABKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is a synthetically accessible heterocyclic compound of significant interest in medicinal chemistry and biochemical research. Its core structure, the 1,4-benzothiazine scaffold, is a privileged pharmacophore known for conferring a wide range of biological activities. The key functional groups, including the carbohydrazide moiety and the sulfur and nitrogen atoms within the heterocyclic ring, make this molecule a versatile intermediate and a candidate for investigating novel therapeutic pathways. Primary research applications focus on its potential as a precursor for the synthesis of diverse heterocyclic libraries, such as oxadiazoles, thiadiazoles, and triazoles, which are screened for antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action is often attributed to its ability to act as a metal chelator or to interfere with key enzymatic processes, potentially inhibiting growth factors or reactive oxygen species. Researchers value this compound for developing structure-activity relationships (SAR) to optimize the 1,4-benzothiazine core for enhanced potency and selectivity. It serves as a critical tool for probing biochemical mechanisms and advancing the discovery of new active molecules.

Properties

IUPAC Name

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-9(10(14)13-11)15-8-5-3-2-4-7(8)12-6/h2-5,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBHUOXEDABKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369440
Record name 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169058-47-3
Record name 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Multi-Technique Approach to the Structural Elucidation of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Architectural Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural features, including a characteristic fold along the nitrogen-sulfur axis, allow it to mimic the conformation of phenothiazines, which are well-established antipsychotic drugs.[2][3] This structural motif is integral to molecules exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7]

This guide focuses on a specific, synthetically valuable derivative: 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide . The molecule's architecture combines the foundational benzothiazine core with a reactive carbohydrazide moiety at the 2-position and a methyl group at the 3-position. The carbohydrazide group is a particularly versatile functional handle, serving as a precursor for the synthesis of diverse heterocyclic systems like oxadiazoles and triazoles, thereby expanding the chemical space for drug discovery.[1]

The unambiguous determination of this molecule's structure is paramount for understanding its structure-activity relationships (SAR) and ensuring the integrity of subsequent chemical modifications. This document provides a comprehensive, field-proven workflow for its complete structural elucidation, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each step is designed not merely as a procedure, but as a logical interrogation of the molecule's atomic and electronic framework.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis via Condensation & Hydrazinolysis purification Purification (Recrystallization) synthesis->purification Crude Product ms Mass Spectrometry (MS) - Molecular Formula - Fragmentation purification->ms Pure Analyte ir Infrared (IR) Spectroscopy - Functional Groups purification->ir Pure Analyte nmr NMR Spectroscopy - Connectivity - Skeleton purification->nmr Pure Analyte elucidation Final Structure Elucidation & Verification ms->elucidation Integrated Data ir->elucidation Integrated Data nmr->elucidation Integrated Data

Caption: Overall workflow for the structure elucidation process.

Synthesis and Purification: The Foundation of Analysis

The journey to structural elucidation begins with a robust and reproducible synthesis. A common and effective method for constructing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenol with a β-ketoester.[8] For the target molecule, this is followed by hydrazinolysis to form the carbohydrazide.

Experimental Protocol: Synthesis

  • Step 1 (Ester Synthesis): To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq). The mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2 (Work-up): Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid, ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, is filtered, washed with water, and dried.

  • Step 3 (Hydrazinolysis): The crude ester from Step 2 is dissolved in ethanol, and hydrazine hydrate (3.0-5.0 eq) is added. The mixture is refluxed for 8-12 hours.

  • Step 4 (Purification): After cooling, the resulting white or off-white precipitate of this compound is filtered, washed thoroughly with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to yield an analytically pure sample.

Causality: The purity of the sample is non-negotiable. Impurities, such as unreacted starting materials or side-products, will introduce extraneous signals in spectroscopic analyses, leading to ambiguous data and potentially incorrect structural assignment. Recrystallization is a critical self-validating step to ensure a homogenous sample.

Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation

Mass spectrometry (MS) serves as the initial spectroscopic checkpoint. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition with high confidence.

Experimental Protocol: HRMS (ESI)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy. The protonated molecule, [M+H]⁺, will be the primary ion observed.

Data Presentation: Expected Mass Spectrometric Data

ParameterExpected Value
Molecular FormulaC₁₀H₁₁N₃OS
Exact Mass (Monoisotopic)221.0623
Observed [M+H]⁺ (m/z)222.0696

Interpretation and Fragmentation Analysis: The observation of an ion at m/z 222.0696 (within a <5 ppm mass error) in the HRMS spectrum provides strong evidence for the elemental composition C₁₀H₁₁N₃OS. The fragmentation pattern, typically studied using tandem MS (MS/MS) or observed in Electron Impact (EI) ionization, offers a roadmap of the molecule's assembly. The carbohydrazide and thiazine moieties produce characteristic fragmentation pathways.

G parent Parent Ion [M+H]⁺ m/z = 222 frag1 Loss of NH₂NH₂ [M - N₂H₄ + H]⁺ m/z = 190 parent->frag1 - N₂H₄ frag2 Loss of CONHNH₂ [M - CON₂H₃]⁺ m/z = 163 parent->frag2 - CONHNH₂ frag3 Retro-Diels-Alder Cleavage of Thiazine Ring parent->frag3 RDA

Caption: Plausible MS fragmentation pathways.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[9] The vibrational frequencies of specific bonds act as fingerprints for the carbohydrazide and benzothiazine structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the purified solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine/Amide)Stretching3350 - 3150
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic, CH₃)Stretching2980 - 2850
C=O (Amide I)Stretching~1670 - 1640
N-H (Amide II)Bending~1550 - 1510
C=C (Aromatic)Stretching1600 - 1450

Interpretation: The IR spectrum provides a clear, self-validating checklist for the expected functional groups.

  • Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is definitive evidence for the carbonyl group (C=O) of the hydrazide.[10]

  • Expertise: A broad band in the 3300-3200 cm⁻¹ region corresponds to the N-H stretching vibrations of both the -NH- in the thiazine ring and the -NHNH₂ group.[11][12] The presence of both Amide I and Amide II bands further corroborates the carbohydrazide moiety. The collection of peaks between 1600-1450 cm⁻¹ confirms the aromatic benzene ring.

Nuclear Magnetic Resonance: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[9][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon atom and establishes the precise connectivity of the molecular framework.[14]

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is causal; its ability to form hydrogen bonds prevents the rapid exchange of labile N-H protons, allowing them to be observed as distinct signals.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment Mapping

Data Presentation: Expected ¹H NMR Data (in DMSO-d₆)

Proton LabelAssignmentExpected δ (ppm)MultiplicityIntegration
H-a-NH- (Thiazine)~8.5 - 9.5s (broad)1H
H-b-NH- (Amide)~8.0 - 9.0s (broad)1H
H-cAr-H~6.8 - 7.5m4H
H-d-NH₂~4.0 - 5.0s (broad)2H
H-e-CH₃~2.1 - 2.4s3H

Interpretation:

  • The aromatic region (6.8-7.5 ppm) integrating to 4H confirms the disubstituted benzene ring. The complex multiplicity (m) arises from the coupling between these adjacent protons.

  • A singlet integrating to 3H at ~2.2 ppm is characteristic of the methyl group attached to an sp² carbon (C3).

  • The three distinct, broad singlets for the N-H protons (H-a, H-b, H-d) confirm the presence of the thiazine amine, the amide NH, and the terminal NH₂ group. Their broadness is due to quadrupole effects from the ¹⁴N nucleus and potential slow exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Carbon Skeleton Blueprint

Data Presentation: Expected ¹³C NMR Data (in DMSO-d₆)

Carbon TypeExpected δ (ppm)
C=O (Amide)~165 - 170
Aromatic C (quaternary)~140 - 150
Aromatic CH~115 - 130
C=C (Thiazine)~100 - 120
CH₃~15 - 20

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. The signal in the ~165 ppm region is diagnostic for the amide carbonyl carbon. Multiple signals in the 115-150 ppm range correspond to the eight sp² carbons of the fused ring system, while the upfield signal around 20 ppm confirms the methyl carbon.

2D NMR: Definitive Connectivity Proof

While 1D NMR suggests the pieces of the puzzle, 2D NMR definitively shows how they connect.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the adjacent protons within the aromatic ring, allowing for their specific assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a clear correlation between the methyl protons (~2.2 ppm) and the methyl carbon (~20 ppm), as well as connecting each aromatic proton to its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular skeleton.

Authoritative Grounding via HMBC:

  • Methyl Group Placement: The methyl protons (H-e) would show a correlation to the carbon they are attached to (¹J, seen in HSQC) and, crucially, 2-bond and 3-bond correlations in the HMBC spectrum to the C3 and C2 carbons of the thiazine ring, respectively.

  • Carbohydrazide Position: The amide proton (H-b) would show a 2-bond correlation to the C=O carbon and a 3-bond correlation to the C2 carbon, locking the carbohydrazide to the C2 position.

  • Ring Fusion: The thiazine NH proton (H-a) would show correlations to the adjacent carbons of the benzene ring (e.g., C9a), confirming the fusion of the two rings.

This web of interlocking correlations from the HMBC spectrum provides an undeniable and self-validating proof of the proposed structure, ruling out other potential isomers.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of complementary data. Mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of essential functional groups. Finally, a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. This multi-faceted approach ensures the highest degree of confidence in the final structure, providing a solid and trustworthy foundation for its application in medicinal chemistry and drug discovery.

References

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Journal of Saudi Chemical Society.
  • A Review on Synthesis of Benzothiazine Analogues. (n.d.). Research Journal of Pharmacy and Technology.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances.
  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024).
  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Rel
  • Carbohydrazide(497-18-7) IR Spectrum. (n.d.). ChemicalBook.
  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes. (n.d.).
  • Carbohydrazide | CH6N4O. (n.d.). PubChem.
  • This compound. (n.d.). Benchchem.
  • 2,1-Benzothiazine – (quinolin/thiophen)
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2003).
  • A Synthesis of 4H-1, 4-Benzothiazines. (2009).
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). IJCRT.org.
  • Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (2018).
  • Regioselective synthesis of new variety of 1,4-benzothiazines. (2012).
  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Structure Determination By Spectroscopic Methods: A Practical Approach. (n.d.). Routledge.
  • Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][2][6]thiazin-3(4H)-one. (2015). National Institutes of Health (NIH).

  • 3-Benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide. (2010).
  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar.
  • Identification and structure elucidation by NMR spectroscopy. (2017).
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.
  • Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. (2018).
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is a heterocyclic compound built upon the 1,4-benzothiazine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its association with a wide array of biological activities.[1] The incorporation of a carbohydrazide moiety further enhances its versatility, making it a valuable intermediate for synthesizing diverse heterocyclic libraries and a candidate for therapeutic investigation, particularly in antimicrobial and anticancer research.[1] This guide provides a detailed examination of the core physicochemical properties that govern the behavior of this molecule, offering both field-proven experimental protocols and critical insights into the interpretation of resulting data for drug discovery and development applications.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is a thorough understanding of its structure. The title compound's unique arrangement of a benzothiazine core, a methyl group, and a carbohydrazide substituent dictates its chemical reactivity, potential for intermolecular interactions, and overall biological profile.[1]

Caption: Molecular structure of this compound.

Core Physicochemical Properties: Measurement and Implication

A molecule's journey from a lab discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we detail the experimental determination and interpretation of the most critical properties for this compound.

Aqueous Solubility

Causality: Solubility is a gatekeeper for bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor solubility is a primary reason for the failure of promising drug candidates. Therefore, its early and accurate determination is non-negotiable.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for its reliability in determining equilibrium solubility.[2][3][4]

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., pH 7.4 phosphate-buffered saline, deionized water, ethanol). The presence of undissolved solid is crucial.[3]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the vials to pellet any remaining undissolved material.[3]

  • Sampling & Analysis: Carefully withdraw a clear aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[5]

start Start: Add Excess Compound to Solvent equilibrate Equilibrate (24-72h) Constant Temp. start->equilibrate separate Centrifuge to Separate Phases equilibrate->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze calculate Calculate Solubility analyze->calculate cluster_0 Physicochemical Properties cluster_1 Biological Consequences pKa pKa (Ionization) Solubility Solubility pKa->Solubility affects Absorption Absorption pKa->Absorption influences Binding Target Binding pKa->Binding can affect LogP LogP (Lipophilicity) LogP->Absorption governs Distribution Distribution LogP->Distribution governs Solubility->Absorption is critical for start 2-Aminothiophenol + Ethyl Acetoacetate step1 Condensation/ Cyclization start->step1 intermediate Ethyl 3-methyl-4H-1,4- benzothiazine-2-carboxylate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate) intermediate->step2 product 3-methyl-4H-1,4- benzothiazine-2-carbohydrazide step2->product

Sources

The Evolving Therapeutic Landscape of 1,4-Benzothiazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold, a heterocyclic motif composed of a benzene ring fused to a thiazine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, characterized by a fold along the nitrogen-sulfur axis, imparts a diverse range of biological activities, making it a fertile ground for the development of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of 1,4-benzothiazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. We delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships to guide future drug design efforts.

The 1,4-Benzothiazine Core: A Gateway to Diverse Bioactivities

The versatility of the 1,4-benzothiazine nucleus lies in its amenability to a wide array of chemical modifications.[3][4] The nitrogen and sulfur heteroatoms, along with the fused benzene ring, offer multiple sites for substitution, allowing for the fine-tuning of physicochemical properties and biological targets. This has led to the synthesis of a vast library of derivatives with a broad spectrum of pharmacological effects, including antipsychotic, antihypertensive, and calcium channel antagonistic activities, in addition to the key areas discussed in this guide.[1][5][6][7]

Anticancer Activity: Targeting the Pillars of Malignancy

1,4-benzothiazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of 1,4-benzothiazines stems from their ability to interfere with key cellular processes essential for cancer cell survival and progression.

  • Induction of Apoptosis: Several 1,4-benzothiazine derivatives have been shown to induce programmed cell death in cancer cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and the release of cytochrome c from mitochondria.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

  • Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a key driver of tumorigenesis. Certain 1,4-benzothiazine derivatives have been found to downregulate the expression of pro-inflammatory genes such as IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α in cancer cells, thereby creating an anti-tumor microenvironment.[8] This is often mediated through the inhibition of key signaling pathways like NF-κB.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IKB IκB IKK->IKB Phosphorylates NFkB NF-κB (p65/p50) IKB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Benzothiazine 1,4-Benzothiazine Derivative Benzothiazine->IKK Inhibits caption Figure 1: Inhibition of the NF-κB signaling pathway.

Figure 1: Inhibition of the NF-κB signaling pathway.
Quantitative Structure-Activity Relationship (QSAR) Insights

A 3D-QSAR study on 1,4-benzothiazine derivatives against the HT-29 human colon cancer cell line revealed key structural features for anticancer activity. The pharmacophore model developed in this study can guide the design of more potent inhibitors targeting Interleukin-6 (IL-6) signaling in colorectal cancer.[3]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative 1,4-benzothiazine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HepG238.54 (48h)[9]
Compound B HepG229.63 (48h)[9]
Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-benzothiazine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 1,4-benzothiazine derivatives have shown promising activity against a range of bacteria and fungi.[10][11]

Mechanism of Action: Targeting Essential Bacterial Processes

A key target for the antibacterial action of some 1,4-benzothiazine derivatives is peptide deformylase (PDF) , an essential bacterial enzyme involved in protein synthesis.[12] By inhibiting PDF, these compounds disrupt bacterial growth and survival.

G cluster_protein_synthesis Bacterial Protein Synthesis Ribosome Ribosome Nascent_Protein Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Protein Synthesizes PDF Peptide Deformylase (PDF) Nascent_Protein->PDF Acts upon Mature_Protein Mature, Functional Protein PDF->Mature_Protein Deformylates PDF->Mature_Protein Benzothiazine 1,4-Benzothiazine Derivative Benzothiazine->PDF Inhibits caption Figure 2: Inhibition of bacterial peptide deformylase.

Figure 2: Inhibition of bacterial peptide deformylase.
Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,4-benzothiazine derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 4a S. aureus8[13]
Compound 4j S. aureus4[13]
Compound 4l C. albicans8[13]
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 1,4-benzothiazine derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,4-benzothiazine derivatives have demonstrated potent anti-inflammatory properties.[9][14]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • Inhibition of Cyclooxygenase-2 (COX-2): Many 1,4-benzothiazine derivatives are selective inhibitors of COX-2, the enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[3] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Inhibition of the NF-κB Pathway: As mentioned in the anticancer section, the inhibition of the NF-κB signaling pathway is a crucial mechanism of anti-inflammatory action, leading to the downregulation of various pro-inflammatory cytokines and enzymes.[15]

Data on Anti-inflammatory Activity
Compound IDTargetIC50 (µM)Reference
BS23 COX-213.19[8]
Meloxicam COX-2112.67[8]

Antiviral Activity: A Promising Frontier

The emergence of new and drug-resistant viruses highlights the urgent need for novel antiviral therapies. While research in this area is still developing, 1,4-benzothiazine derivatives have shown potential as antiviral agents.[1][16]

Mechanism of Action: Diverse Antiviral Strategies

The antiviral mechanisms of 1,4-benzothiazine derivatives are varied and can depend on the specific virus. Some proposed mechanisms include:

  • Inhibition of Viral Entry: These compounds may interfere with the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.

  • Inhibition of Viral Replication: They may target viral enzymes essential for replication, such as polymerases or proteases.[2] For example, some benzothiazole derivatives have been investigated as inhibitors of the HCV NS5B polymerase.[2]

  • Modulation of Host Factors: Some derivatives may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.

Data on Antiviral Activity
Compound IDVirusEC50 (µM)Reference
RD3-0028 Respiratory Syncytial Virus (RSV)4.5
Quinolone 19 Dengue Virus (DENV-2)0.81[6]

Synthesis of 1,4-Benzothiazine Derivatives: A General Protocol

A common and versatile method for the synthesis of the 1,4-benzothiazine scaffold involves the condensation of 2-aminothiophenol with a suitable β-dicarbonyl compound or its equivalent.[4]

General Protocol for the Synthesis of 2,3-Disubstituted-4H-1,4-benzothiazines:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiophenol (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Catalyst Addition (if required): Depending on the specific reaction, a catalyst such as a catalytic amount of acid or base may be added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Future Perspectives and Conclusion

The 1,4-benzothiazine scaffold continues to be a source of inspiration for the design of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them highly attractive for further investigation. To date, no 1,4-benzothiazine derivatives have been reported in clinical trials, highlighting the need for further preclinical development of promising lead compounds. Future research should focus on:

  • Elucidation of specific molecular targets for the various biological activities to enable rational drug design.

  • Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In-depth in vivo studies to validate the therapeutic potential of promising derivatives in relevant disease models.

References

  • Pharmacophore, 3D-QSAR Models and Dynamic Simulation of 1,4-Benzothiazines for Colorectal Cancer Treatment. PubMed. Available at: [Link].

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link].

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry. Available at: [Link].

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link].

  • Novel anti-respiratory syncytial(RS) viral compounds: benzodithiin derivatives. PubMed. Available at: [Link].

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Institutes of Health. Available at: [Link].

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers. Available at: [Link].

  • Benzothiazoles as potential antiviral agents. National Institutes of Health. Available at: [Link].

  • Synthesis and Biological Evaluation of New 1,4‐Benzothiazine Derivatives as Potential COX‐2 Inhibitors. ResearchGate. Available at: [Link].

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available at: [Link].

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link].

  • Antiviral Agents – Benzazine Derivatives. Available at: [Link].

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. Available at: [Link].

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. Available at: [Link].

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link].

  • [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. PubMed. Available at: [Link].

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. Available at: [Link].

  • (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. Available at: [Link].

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. Available at: [Link].

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link].

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. Available at: [Link].

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link].

  • (PDF) 1,4-Benzothiazines-A Biologically Attractive Scaffold. ResearchGate. Available at: [Link].

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. Available at: [Link].

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. Available at: [Link].

  • Synthesis of 1, 4 Benzothiazine Derivatives for Antimicrobial Activity. Consensus. Available at: [Link].

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ScienceDirect. Available at: [Link].

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed. Available at: [Link].

  • 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. PubMed. Available at: [Link].

Sources

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Authored by: A Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 1,4-benzothiazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its unique folded structure, dictated by the nitrogen and sulfur atoms within the heterocyclic ring, is a key feature contributing to its pharmacological versatility.[2] Within this esteemed class of molecules, this compound emerges as a compound of significant interest. Its structure combines the foundational 1,4-benzothiazine core with a reactive carbohydrazide moiety, making it not only a potential therapeutic agent in its own right but also a valuable intermediate for the synthesis of a wide array of other heterocyclic systems.[1]

This guide provides a comprehensive exploration of the postulated mechanisms of action for this compound. Drawing upon extensive research into its derivatives, we will delve into the molecular targets and cellular pathways through which this compound likely exerts its antimicrobial, anticonvulsant, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of this promising molecule.

The Multifaceted Biological Profile: A Synthesis of Evidence

While the precise mechanisms of this compound are an active area of investigation, a wealth of studies on its close analogs provides a strong foundation for understanding its potential biological activities. The 1,4-benzothiazine class has demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3][4][5]

The carbohydrazide functional group is a significant contributor to the molecule's bioactivity, often serving as a key pharmacophore in various therapeutic agents.[6] It is known to be a precursor for the synthesis of oxadiazoles, thiadiazoles, and triazoles, which themselves exhibit a wide range of biological activities.[1] The presence of this moiety suggests that this compound may act as a metal chelator or interfere with crucial enzymatic processes.[1]

Postulated Mechanisms of Action: Targeting Key Cellular Pathways

Based on the activities of its derivatives, the mechanism of action of this compound is likely to be multi-faceted. The following sections explore the most probable molecular targets and pathways.

Enzyme Inhibition: A Focus on Monoamine Oxidase (MAO)

A significant body of evidence points towards the inhibition of monoamine oxidases (MAO-A and MAO-B) as a primary mechanism of action for benzothiazine derivatives.[7][8][9] MAOs are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][10] The inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8][10]

Derivatives of 1,2-benzothiazine-3-carbohydrazide have been identified as highly potent dual inhibitors of both MAO-A and MAO-B, with IC50 values in the low micromolar range.[7] The proposed mechanism involves the carbohydrazide moiety interacting with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter (e.g., Dopamine, Serotonin) Neurotransmitter_Synapse Neurotransmitter Neurotransmitter_Release->Neurotransmitter_Synapse Release MAO Monoamine Oxidase (MAO) Neurotransmitter_Synapse->MAO Reuptake & Degradation Receptor Postsynaptic Receptor Neurotransmitter_Synapse->Receptor Binding Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activation Benzothiazine 3-methyl-4H-1,4-benzothiazine -2-carbohydrazide Benzothiazine->MAO Inhibition

Figure 1: Proposed pathway of MAO inhibition.
Ion Channel Modulation: Activation of K(ATP) Channels

Certain 4H-1,4-benzothiazine derivatives have been identified as activators of ATP-sensitive potassium (KATP) channels.[11][12] These channels play a crucial role in regulating cellular excitability, particularly in pancreatic beta-cells, neurons, and muscle cells. Opening of KATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular activity.

The activation of KATP channels by benzothiazine derivatives has been shown to inhibit glucose-stimulated insulin release from pancreatic beta-cells and reduce blood pressure.[11][12] This suggests a potential therapeutic application in conditions such as hyperinsulinemia and hypertension. The mechanism is thought to involve a direct interaction of the benzothiazine molecule with the KATP channel complex, which is composed of Kir6.x pore-forming subunits and SURx regulatory subunits.

Antimicrobial and Anticancer Potential

The 1,4-benzothiazine scaffold is a common feature in compounds with demonstrated antimicrobial and anticancer activities.[1][13][14] The proposed mechanisms are varied and may include:

  • Interference with Microbial Enzymes: The compound may inhibit essential enzymes in bacteria and fungi, leading to cell death.[1]

  • Metal Chelation: The carbohydrazide moiety can chelate metal ions that are essential for microbial growth and enzymatic function.[1]

  • Inhibition of Cancer Cell Proliferation: Benzothiazine derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines.[1] This may be due to the inhibition of growth factor signaling pathways or the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-benzothiazine derivatives is highly dependent on the nature and position of substituents on the core structure.

Derivative ClassKey Structural FeaturesObserved Biological ActivityReference
Carbohydrazide Derivatives Presence of the -C(=O)NHNH2 groupPotent dual inhibitors of MAO-A and MAO-B[7]
Carbonitrile 1,1-Dioxide Derivatives -CN group at position 2 and sulfone groupActivators of ATP-sensitive potassium channels[11][12]
Thiosemicarbazide Derivatives Conversion of carbohydrazide to thiosemicarbazideEnhanced antimicrobial activity
Ester Derivatives Replacement of carbohydrazide with an ester groupInhibition of Apaf-1/prothymosin α interaction[1]

Experimental Protocols for Mechanistic Elucidation

To further investigate the precise mechanism of action of this compound, the following experimental protocols are recommended.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of the test compound against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red)

  • Test compound (this compound)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.

  • Add 25 µL of the test compound or control at various concentrations to the wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the MAO substrate to each well.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a period of 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of 3-methyl-4H-1,4-benzothiazine -2-carbohydrazide Add_Inhibitor Add test compound and controls Prep_Compound->Add_Inhibitor Prep_Controls Prepare positive controls (Clorgyline, Selegiline) Prep_Controls->Add_Inhibitor Prep_Enzyme Prepare MAO-A and MAO-B enzyme solutions Add_Enzyme Add enzyme to 96-well plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C for 15 min Add_Inhibitor->Incubate Add_Substrate Add MAO substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over 30 min Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Plot_Data Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Figure 2: Workflow for in vitro MAO inhibition assay.
Electrophysiological Recording of K(ATP) Channel Activity

This protocol outlines the use of the patch-clamp technique to study the effect of the test compound on K(ATP) channels in a suitable cell line (e.g., insulinoma cells or HEK-293 cells expressing the channel).

Materials:

  • Cell line expressing K(ATP) channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular and intracellular recording solutions

  • Test compound

  • Positive control (e.g., diazoxide)

  • Channel blocker (e.g., glibenclamide)

Procedure:

  • Culture the cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 2-5 MΩ.

  • Fill the pipette with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline K+ currents in the voltage-clamp mode.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Record the changes in K+ current.

  • Apply the channel blocker to confirm that the observed current is mediated by K(ATP) channels.

  • Analyze the data to determine the dose-response relationship for channel activation.

Conclusion and Future Directions

This compound is a molecule of considerable interest, standing at the intersection of several key therapeutic pathways. The evidence from its derivatives strongly suggests that its mechanism of action is likely to involve the inhibition of monoamine oxidases and the modulation of ion channels, among other potential targets. This multifaceted biological profile opens up exciting possibilities for its development as a therapeutic agent for a range of disorders, from neurological conditions to infectious diseases.

Further research, employing the experimental approaches outlined in this guide, is crucial to fully elucidate the specific molecular interactions and cellular consequences of this promising compound. A deeper understanding of its mechanism of action will undoubtedly pave the way for its rational design and optimization into a next-generation therapeutic.

Therapeutic_Potential cluster_mechanisms Potential Mechanisms of Action cluster_applications Potential Therapeutic Applications Core_Compound 3-methyl-4H-1,4-benzothiazine -2-carbohydrazide MAO_Inhibition MAO Inhibition Core_Compound->MAO_Inhibition KATP_Activation K(ATP) Channel Activation Core_Compound->KATP_Activation Antimicrobial Antimicrobial Action Core_Compound->Antimicrobial Anticancer Anticancer Activity Core_Compound->Anticancer Neuroprotection Neurodegenerative Disorders (e.g., Parkinson's) MAO_Inhibition->Neuroprotection Antidepressant Depression MAO_Inhibition->Antidepressant Antihypertensive Hypertension KATP_Activation->Antihypertensive Antidiabetic Hyperinsulinemia KATP_Activation->Antidiabetic Infectious_Diseases Bacterial & Fungal Infections Antimicrobial->Infectious_Diseases Oncology Cancer Anticancer->Oncology

Figure 3: Logical connections of mechanisms to applications.

References

  • Tanaka, T., et al. (2015). Discovery of benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect. Bioorganic & Medicinal Chemistry Letters, 25(20), 4518-4521. [Link]

  • Discovery of Benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect. (2015). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical and Biomedical Research. [Link]

  • Pandeya, S. N., et al. (2012). Newer Applications of 1,5-Benzothiazepines and their anticonvulsant activity. Der Pharma Chemica, 4(5), 1853-1855. [Link]

  • Singh, A., et al. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science, 11(10), 133-141. [Link]

  • Khan, I., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6548. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, A., & Kumar, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 9(2), 265-275. [Link]

  • Hassan, M., et al. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry, 81, 316-329. [Link]

  • Cecchetti, V., et al. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895. [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2006). ResearchGate. [Link]

  • Fringuelli, R., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link]

  • Abbas, S. Y., et al. (2015). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 20(8), 14896-14911. [Link]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. [Link]

  • Khan, I., et al. (2020). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 16, 219-231. [Link]

  • Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 46B, 852-859. [Link]

  • Malan, S. F., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 75, 129038. [Link]

  • Brückner, R., et al. (2003). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. Journal of Medicinal Chemistry, 46(23), 4941-4951. [Link]

  • Hassan, M., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(45), 29285-29298. [Link]

  • Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. (n.d.). ResearchGate. [Link]

  • Gökhan-Kelekçi, N., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(32), 29013-29027. [Link]

  • Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. (2003). ResearchGate. [Link]

  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. (n.d.). ResearchGate. [Link]

  • Baryala, Y., et al. (2018). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. IUCrData, 3(1), x172088. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on a specific derivative, 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide , a compound whose unique structural features—combining the benzothiazine core with a reactive carbohydrazide moiety—make it a compelling candidate for therapeutic development. This document synthesizes current knowledge on related compounds to propose and detail a series of high-probability therapeutic targets. For each proposed target, we provide the scientific rationale, detailed experimental protocols for validation, and a discussion of the structure-activity relationships that underpin the therapeutic potential. Our analysis identifies key targets in oncology, inflammation, and infectious disease, offering a strategic roadmap for the preclinical evaluation of this promising molecule.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The this compound molecule integrates two key pharmacophoric elements: the 1,4-benzothiazine nucleus and a carbohydrazide functional group. The benzothiazine ring system is known to confer a folded, three-dimensional structure that facilitates interactions with a variety of biological macromolecules.[4] The carbohydrazide group is a versatile chemical handle and a known pharmacophore in its own right, often involved in hydrogen bonding and metal chelation, and serving as a synthetic precursor to other bioactive heterocycles like oxadiazoles and triazoles.[5][6][7] This combination suggests that the title compound may act on multiple pathways, making a systematic investigation of its potential targets essential for elucidating its mechanism of action and guiding therapeutic development.

This guide will explore the following high-priority potential therapeutic targets, selected based on extensive evidence from structurally related benzothiazine and carbohydrazide analogs:

  • Anticancer Targets:

    • Carbonic Anhydrases (CA IX & XII)

    • Histone Deacetylase 6 (HDAC6)

  • Anti-inflammatory Targets:

    • Cyclooxygenase-2 (COX-2)

    • Nuclear Factor-kappa B (NF-κB) Signaling Pathway

  • Antimicrobial Targets:

    • Staphylococcus aureus NorA Efflux Pump

Anticancer Therapeutic Targets

The cytotoxic activity of benzothiazine derivatives against numerous cancer cell lines is well-documented.[8][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[10] We hypothesize that this compound may achieve these effects through the inhibition of key enzymes involved in tumor proliferation and survival.

Target: Carbonic Anhydrases (CA IX & XII)

Scientific Rationale: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide.[11] Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and play a critical role in regulating tumor pH, facilitating cancer cell survival, proliferation, and metastasis.[12][13] The inhibition of these isoforms is a validated anticancer strategy. Benzothiazole and related sulfonamide-containing scaffolds are known to act as potent CA inhibitors, with the heterocyclic nitrogen and associated functional groups coordinating with the active site zinc ion.[14][15] The carbohydrazide moiety of the title compound could potentially engage in similar interactions, making CA IX and XII high-priority targets.

Experimental Validation Workflow:

G cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Validation A Prepare Human Recombinant CA IX and CA II (control) C Perform Colorimetric Inhibition Assay (p-Nitrophenyl Acetate Substrate) A->C B Dissolve Test Compound in DMSO B->C D Determine IC50 Values vs. CA IX and CA II C->D F Treat Cells with Test Compound D->F Proceed if selective for CA IX E Select Hypoxic Cancer Cell Line (e.g., HT-29, MDA-MB-231) E->F G Assess Cell Viability (MTT or CellTiter-Glo Assay) F->G H Western Blot for CA IX Expression and Downstream Effectors F->H

Caption: Workflow for validating Carbonic Anhydrase IX inhibition.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [5][16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare stock solutions (1 mg/mL) of human recombinant CA IX and CA II (as an off-target control) in cold assay buffer. Immediately before use, dilute to a working concentration (e.g., 20-60 units/mL).

    • Substrate Solution: Prepare a fresh 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., from 100 µM to 1 nM). Acetazolamide should be used as a positive control.[17]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the test compound dilutions (or DMSO for vehicle control).

    • Add 20 µL of the CA working solution (CA IX or CA II) to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Target: Histone Deacetylase 6 (HDAC6)

Scientific Rationale: Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. HDAC6, a unique cytoplasmic deacetylase, is implicated in cell motility, protein degradation, and angiogenesis, making it a promising anticancer target.[18] Notably, several carbohydrazide-containing compounds have been identified as HDAC inhibitors. A recent study highlighted dihydropyrazole-carbohydrazide derivatives as effective inhibitors of HDAC6 in breast cancer models.[18] The carbohydrazide moiety often acts as a zinc-binding group, chelating the essential zinc ion in the HDAC active site. Given this precedent, the carbohydrazide group of the title compound positions it as a plausible candidate for HDAC6 inhibition.

Experimental Validation Workflow:

G cluster_0 Phase 1: HDAC6 Inhibition Assay cluster_1 Phase 2: Cellular Target Engagement A Utilize Commercial HDAC6 Fluorometric Assay Kit B Incubate Recombinant HDAC6 with Test Compound A->B C Add Fluorogenic Substrate B->C D Measure Fluorescence to Determine IC50 Value C->D E Treat Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) D->E Proceed if IC50 is potent F Perform Western Blot for Acetylated α-tubulin (HDAC6 substrate) E->F G Assess Antiproliferative Effects (MTT Assay) E->G

Caption: Workflow for validating HDAC6 inhibition.

Detailed Protocol: Cellular Target Engagement via Western Blot

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 (triple-negative breast cancer) cells in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 24 hours. Use a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the acetylated α-tubulin signal to the total α-tubulin signal. An increase in this ratio indicates HDAC6 inhibition.

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of various pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases. Benzothiazine derivatives have consistently demonstrated potent anti-inflammatory properties.[8][19][20]

Target: Cyclooxygenase-2 (COX-2)

Scientific Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation and in many cancers.[21] Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Numerous 1,2-benzothiazine and benzo[d]thiazole analogs have been reported as selective COX-2 inhibitors.[19][22][23] The structural features of this compound are consistent with those of known COX inhibitors, making COX-2 a highly probable target.

Experimental Validation Workflow:

G cluster_0 Phase 1: Isoform Selectivity Screening cluster_1 Phase 2: Cellular Assay A Use Commercial COX-1/COX-2 Inhibitor Screening Assay Kit B Incubate Ovine COX-1 and Human Recombinant COX-2 with Compound A->B C Measure Prostaglandin Production (Colorimetric or Fluorometric) B->C D Calculate IC50 for each isoform and determine Selectivity Index (SI) C->D F Treat cells with Test Compound D->F Proceed if selective for COX-2 (High SI) E Use LPS-stimulated RAW 264.7 macrophages E->F G Measure Prostaglandin E2 (PGE2) levels in supernatant by ELISA F->G

Caption: Workflow for validating selective COX-2 inhibition.

Detailed Protocol: COX Colorimetric Inhibitor Screening Assay [10][24]

  • Reagent Preparation (based on a typical kit):

    • Assay Buffer: Prepare and pre-equilibrate to 25°C or 37°C as per kit instructions.

    • Enzymes: Use supplied ovine COX-1 and human recombinant COX-2. Dilute immediately before use in cold assay buffer.

    • Heme: Add to the assay buffer as a required cofactor.

    • Substrate: Prepare arachidonic acid solution.

    • Test Compound: Prepare serial dilutions in DMSO. Use Celecoxib as a COX-2 selective control and a non-selective NSAID like Ibuprofen as another control.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilution, and 10 µL of enzyme.

    • Incubate the plate for 10-15 minutes at the assay temperature.

    • Initiate the reaction by adding 20 µL of arachidonic acid substrate to all wells.

    • The peroxidase activity of COX is monitored by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Read the plate at specified time points (e.g., 2 minutes).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each concentration.

    • Determine IC50 values for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Scientific Rationale: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[25] Its aberrant activation is a cornerstone of chronic inflammatory diseases and many cancers. Recent studies have shown that benzothiazole derivatives can exert anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway, specifically by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[26][27] Given the strong anti-inflammatory profile of the benzothiazine class, NF-κB is a logical and high-impact potential target.

Experimental Validation Workflow:

G cluster_0 Phase 1: Assess NF-κB Translocation cluster_1 Phase 2: Mechanistic Analysis A Use HepG2 or RAW 264.7 cells B Pre-treat with Test Compound, then stimulate with TNF-α or LPS A->B C Perform Immunofluorescence for p65 subunit localization B->C E Perform Western Blot on cell lysates B->E G Measure downstream gene expression (e.g., IL-6, TNF-α) by qRT-PCR B->G D Quantify nuclear vs. cytoplasmic fluorescence C->D D->E Proceed if nuclear translocation is inhibited F Probe for phosphorylated IκBα, total IκBα, and p65 E->F

Caption: Workflow for validating NF-κB pathway inhibition.

Detailed Protocol: Western Blot for IκBα Phosphorylation/Degradation [12][14]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in 6-well plates.

    • Pre-treat cells for 1 hour with various concentrations of this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to observe IκBα dynamics.

  • Protein Extraction and Western Blotting:

    • Lyse cells, quantify protein, and perform SDS-PAGE and membrane transfer as described in Protocol 2.2.

    • Probe membranes with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control like β-actin.

  • Data Analysis:

    • Quantify band intensities.

    • In stimulated cells (LPS only), the p-IκBα signal should increase rapidly, followed by a decrease in the total IκBα signal (indicating degradation).

    • Effective inhibition by the test compound will be demonstrated by a dose-dependent reduction in the p-IκBα signal and a preservation of the total IκBα signal compared to the LPS-only control.

Antimicrobial Therapeutic Target

Bacterial resistance is a critical global health threat. The benzothiazine scaffold is present in compounds active against various pathogens, including drug-resistant strains.[24][28]

Target: Staphylococcus aureus NorA Efflux Pump

Scientific Rationale: Staphylococcus aureus is a major human pathogen, and its resistance to antibiotics is often mediated by the overexpression of multidrug resistance (MDR) efflux pumps. The NorA efflux pump is a well-characterized example, which actively extrudes a broad range of antimicrobial agents, including fluoroquinolones like ciprofloxacin, from the bacterial cell.[2] Inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. Phenothiazines are known NorA inhibitors, and importantly, structurally related 1,4-benzothiazine derivatives have been shown to be potent inhibitors of the S. aureus NorA pump, effectively re-sensitizing resistant strains to ciprofloxacin.[2][4][29] This makes NorA a prime target for the title compound.

Experimental Validation Workflow:

G cluster_0 Phase 1: Checkerboard Assay cluster_1 Phase 2: Ethidium Bromide Efflux Assay A Use NorA-overexpressing S. aureus (e.g., SA-1199B) and control strain B Determine MIC of Ciprofloxacin A->B C Perform checkerboard assay with Ciprofloxacin + Test Compound A->C E Load S. aureus cells with Ethidium Bromide (EtBr) A->E B->C D Calculate Fractional Inhibitory Concentration (FIC) Index C->D D->E Proceed if synergy is observed (FIC ≤ 0.5) F Induce efflux with glucose E->F G Monitor EtBr fluorescence over time in presence of Test Compound F->G H Inhibition of efflux results in retained fluorescence G->H

Caption: Workflow for validating NorA efflux pump inhibition.

Detailed Protocol: Ethidium Bromide (EtBr) Efflux Assay [2][29]

  • Bacterial Strains and Growth:

    • Use a NorA-overexpressing strain of S. aureus (e.g., SA-1199B) and a wild-type control (e.g., ATCC 25923).

    • Grow bacteria to mid-log phase in Tryptic Soy Broth (TSB).

  • EtBr Loading:

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS containing EtBr (e.g., 2 µg/mL) and the test compound at a sub-inhibitory concentration (e.g., 1/2 MIC). A known efflux pump inhibitor like reserpine should be used as a positive control.

    • Incubate at room temperature to allow EtBr to load into the cells.

  • Efflux Induction and Measurement:

    • Centrifuge the loaded cells, discard the supernatant, and resuspend in fresh PBS.

    • Transfer the cell suspension to a 96-well black plate.

    • Initiate efflux by adding a glucose solution (final concentration ~0.5%).

    • Immediately place the plate in a fluorescence plate reader and monitor the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time.

  • Data Analysis:

    • In the absence of an inhibitor, the fluorescence will decrease over time as EtBr is pumped out of the cells.

    • Effective inhibition of the NorA pump by the test compound will result in a significantly slower rate of fluorescence decay (i.e., EtBr is retained within the cells) compared to the vehicle control.

Summary and Quantitative Data Presentation

The following table summarizes the proposed targets and the key quantitative metrics to be derived from the validation experiments.

Therapeutic Area Proposed Target Primary Validation Assay Key Metric Cell Line(s) / System
Anticancer Carbonic Anhydrase IXIn Vitro Enzymatic AssayIC50 (nM or µM)Recombinant Human CA IX/II
Histone Deacetylase 6Cellular Western Blot↑ Acetylated α-tubulinMDA-MB-231, MCF-7
Anti-inflammatory Cyclooxygenase-2In Vitro Enzymatic AssayIC50 & Selectivity IndexOvine COX-1, Human COX-2
NF-κB PathwayCellular Western Blot↓ p-IκBα, Maintained IκBαRAW 264.7, HepG2
Antimicrobial S. aureus NorA PumpCheckerboard AssayFIC IndexS. aureus SA-1199B

Conclusion

This compound is a molecule of significant therapeutic interest, standing at the intersection of a privileged heterocyclic scaffold and a versatile reactive moiety. The evidence-based targets outlined in this guide—Carbonic Anhydrase IX, HDAC6, COX-2, the NF-κB pathway, and the NorA efflux pump —represent the most promising avenues for its preclinical development in oncology, inflammation, and infectious disease. The detailed experimental workflows provided herein offer a rigorous and systematic approach to validating these targets, elucidating the compound's mechanism of action, and ultimately unlocking its full therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Bielenica, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals. [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry. [Link]

  • Fiore, M., et al. (2008). From phenothiazine to 3-phenyl-1,4-benzothiazine derivatives as inhibitors of the Staphylococcus aureus NorA multidrug efflux pump. Journal of medicinal chemistry. [Link]

  • Gupta, R. R., & Kumar, M. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry. [Link]

  • Patel, N. B., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

  • BenchChem. (2025).
  • Zia-ur-Rehman, M., et al. (2018). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

  • Bielenica, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

  • Bielenica, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]

  • Fiore, M., et al. (2008). From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. ACS Publications. [Link]

  • Fiore, M., et al. (2009). From Phenothiazine to 3Phenyl1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. ResearchGate. [Link]

  • Lopes, C., et al. (2024). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. ACS Publications. [Link]

  • BenchChem. (2025).
  • Bielenica, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PubMed. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (BN00707). [Link]

  • May, M. J. (Ed.). (2015). NF-kappa B: Methods and Protocols. [Link]

  • Lopes, C., et al. (2024). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. Figshare. [Link]

  • Wang, Y., et al. (2025). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. ResearchGate. [Link]

  • Pérez-Vásquez, A., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PubMed Central. [Link]

  • Ansari, M. F., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. PubMed Central. [Link]

  • Lindskog, S., & Wistrand, J. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. PubMed. [Link]

  • Aschwanden, P., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • May, M. J. (Ed.). (2015). NF-kappa B: Methods and Protocols. ResearchGate. [Link]

  • Bielenica, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. [Link]

  • Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. [Link]

  • Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]

  • C-M de Oliveira, R., et al. (2021). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2012). Monitoring the Levels of Cellular NF-κB Activation States. PubMed Central. [Link]

  • Lopes, C., et al. (2024). Identification of novel human 15-lipoxygenase-2 (h15-LOX-2) inhibitors using a virtual screening approach. bioRxiv. [Link]

  • Various Authors. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Hooker, C., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]

  • Zhang, Z., et al. (2023). Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening. MDPI. [Link]

  • Bielenica, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Semantic Scholar. [Link]

  • Ansari, M. F., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link]

  • Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Scilit. [Link]

  • Wikipedia. Carbohydrazide. [Link]

Sources

Introduction: Unveiling the Therapeutic Potential of Farnesoid X Receptor Activation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of GW4064, a Potent Farnesoid X Receptor (FXR) Agonist

A Note on Chemical Identification: This guide focuses on the research applications of the compound GW4064. While the initial query referenced CAS number 169058-47-3, a thorough review of scientific literature and chemical databases indicates a likely misattribution. The correct CAS number for GW4064 is 278779-30-9. CAS number 169058-47-3 is assigned to 3-Methyl-4H-benzo[b][1][2]thiazine-2-carbohydrazide, a compound with a different structure and application profile. This guide will proceed with a comprehensive analysis of GW4064 to serve the interests of researchers in drug discovery and development.

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[3][4] Its activation by endogenous bile acids or synthetic ligands triggers a cascade of transcriptional events that govern a wide array of physiological processes. GW4064, a potent and selective, non-steroidal FXR agonist, has become an indispensable chemical tool for elucidating the multifaceted roles of FXR in health and disease. With an EC50 of 15-65 nM, GW4064 offers researchers a high-affinity ligand to probe FXR signaling pathways and explore its therapeutic potential across a spectrum of metabolic, inflammatory, and proliferative disorders.[5][6] This technical guide provides an in-depth exploration of the core research applications of GW4064, from its fundamental mechanism of action to detailed experimental protocols for its use in preclinical models.

Core Mechanism of Action: A Transcriptional Regulator of Metabolic Homeostasis

GW4064 exerts its biological effects by binding to and activating FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene expression.

One of the key downstream targets of FXR activation by GW4064 is the Small Heterodimer Partner (SHP), a transcriptional repressor that, in turn, inhibits the expression of several genes involved in bile acid synthesis and cholesterol metabolism.[3] For instance, GW4064-induced SHP expression represses the activity of multiple transcription factors, including those that drive the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[7]

Key Physicochemical and Pharmacokinetic Properties of GW4064
PropertyValueSource
Chemical Name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid
CAS Number 278779-30-9[5]
Molecular Formula C28H22Cl3NO4[5]
Molecular Weight 542.84 g/mol [5]
EC50 for FXR 15 nM[5]
Solubility DMSO: up to 100 mM (54.3 mg/mL)

Signaling Pathway of GW4064-Mediated FXR Activation

GW4064_FXR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR_inactive FXR (inactive) GW4064->FXR_inactive Binds & Activates FXR_RXR_inactive FXR-RXR Heterodimer (inactive) FXR_inactive->FXR_RXR_inactive RXR_inactive RXR (inactive) RXR_inactive->FXR_RXR_inactive FXR_RXR_active GW4064-FXR-RXR (Active Complex) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Expression Target_Genes->SHP Bile_Acid_Synthesis ↓ Bile Acid Synthesis (e.g., CYP7A1) SHP->Bile_Acid_Synthesis Represses Bile_Acid_Transport ↑ Bile Acid Transport (e.g., BSEP, MDR2) Target_genes Target_genes Target_genes->Bile_Acid_Transport

Caption: GW4064 activates FXR, leading to transcriptional regulation of target genes.

Core Research Applications of GW4064

Metabolic Diseases: A Focus on Diabetes and Hepatic Steatosis

GW4064 has been instrumental in demonstrating the role of FXR in glucose and lipid metabolism. In diabetic animal models, such as db/db mice, administration of GW4064 improves hyperglycemia and hyperlipidemia.[4] It achieves this by repressing hepatic gluconeogenic genes like PEPCK and G6Pase, while simultaneously increasing hepatic glycogen synthesis.[4][8]

In the context of non-alcoholic fatty liver disease (NAFLD), GW4064 prevents diet-induced hepatic steatosis by reducing the expression of the lipid transporter CD36, thereby limiting fatty acid uptake by the liver.[8][9] Furthermore, it attenuates hepatic inflammation associated with NAFLD by suppressing the expression of pro-inflammatory cytokines in macrophages.[9][10]

Cholestatic Liver Diseases: Enhancing Bile Acid Clearance

Cholestasis, characterized by impaired bile flow, leads to the accumulation of toxic bile acids in the liver, causing significant cellular damage. GW4064 provides hepatoprotection in preclinical models of cholestasis.[1][11] Its activation of FXR induces the expression of key canalicular transporters, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), which are crucial for pumping bile acids out of hepatocytes.[1] Additionally, it upregulates transporters like MDR2, which is involved in phospholipid secretion into bile, further mitigating the cytotoxic effects of bile acids.[1]

Cancer Research: A Context-Dependent Role

The role of FXR in cancer is complex and appears to be tissue-specific. In colorectal cancer (CRC), where FXR expression is often deficient, GW4064 has been shown to induce apoptosis and block the cell cycle in vitro.[12][13][14] Interestingly, while GW4064 alone may not suppress tumor growth in vivo, it can enhance the efficacy of immunotherapy.[12][13] It does so by upregulating PD-L1 expression on CRC cells, thereby sensitizing them to anti-PD-L1 antibody therapy and increasing the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[12][13] In breast cancer cell lines, GW4064 has also been shown to induce apoptosis.[15]

Inflammation and Gut Barrier Function

Beyond its metabolic roles, FXR activation by GW4064 has demonstrated significant anti-inflammatory effects. In models of intestinal inflammation, GW4064 can protect the integrity of the intestinal epithelial barrier.[16] It has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal damage and inflammation in an FXR-dependent manner.[16] Some studies also suggest that GW4064 can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, although this effect may be independent of FXR in some contexts.[17][18]

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

Objective: To assess the effect of GW4064 on target gene expression in a human hepatocyte cell line (e.g., HepG2).

Protocol:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of GW4064 in DMSO. Store at -20°C.

  • Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing GW4064 at a final concentration of 1 µM or a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for 24-48 hours.

  • RNA Extraction and qRT-PCR:

    • Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Animal Studies

Objective: To evaluate the effect of GW4064 on hepatic steatosis in a diet-induced obesity mouse model.

Protocol:

  • Animal Model: Use male C57BL/6 mice. Acclimatize them for one week.

  • Diet: Feed the mice a high-fat diet (HFD) for 8-12 weeks to induce obesity and hepatic steatosis. A control group should receive a standard chow diet.

  • GW4064 Preparation and Administration:

    • Prepare GW4064 for oral gavage or intraperitoneal (IP) injection. A common vehicle is DMSO or a suspension in 0.5% carboxymethylcellulose (CMC).

    • For IP injection, a dose of 30 mg/kg body weight once daily is often used.[10]

  • Treatment Period: During the final 1-2 weeks of the HFD feeding, administer GW4064 or vehicle control to the HFD-fed mice daily.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood for serum analysis of liver enzymes (ALT, AST) and lipid profiles.

    • Harvest the liver. A portion should be fixed in formalin for histological analysis (H&E and Oil Red O staining), and another portion should be snap-frozen for gene expression or lipid content analysis.

  • Data Analysis: Compare serum parameters, histological scores, and gene expression levels between the vehicle-treated HFD group and the GW4064-treated HFD group.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating GW4064's effects.

Conclusion and Future Directions

GW4064 has proven to be an invaluable pharmacological tool, significantly advancing our understanding of FXR biology. Its potent and selective agonism has enabled researchers to dissect the role of FXR in a multitude of diseases, from metabolic disorders and cholestasis to cancer and inflammation. The insights gained from studies utilizing GW4064 have paved the way for the clinical development of new FXR agonists as potential therapeutics.

Future research will likely focus on further delineating the context-dependent and tissue-specific actions of FXR activation. Investigating the potential for FXR-independent effects of GW4064, as suggested in some studies, is also a critical area for further exploration to ensure the precise interpretation of experimental results.[17][19] As our understanding of the intricate networks governed by FXR continues to grow, GW4064 will remain a cornerstone of research in the pursuit of novel therapies for a range of human diseases.

References

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678–1687. [Link]

  • Fiorucci, S., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Ovid. [Link]

  • Moldb. 169058-47-3. [Link]

  • Lin, Y-D., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. [Link]

  • Zhang, Y., et al. (2004). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. PubMed. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. NIH. [Link]

  • Zhang, Y., et al. (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. PubMed. [Link]

  • Jo, A., et al. (2017). A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism. PubMed. [Link]

  • Yao, J., et al. (2014). FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation. PubMed Central. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. PubMed. [Link]

  • Swales, K. E., et al. (2012). The FXR agonists GW4064 and CDCA stimulate apoptosis through the intrinsic. ResearchGate. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1). [Link]

  • Jo, A., et al. (2017). A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism. Semantic Scholar. [Link]

  • Arctom. CAS NO. 169058-47-3 | 3-Methyl-4H-benzo[b][1][2]thiazine-2-carbohydrazide. [Link]

  • Padmanabhan, R., et al. (2015). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 29(11), 1587-1598. [Link]

  • ResearchGate. The effects of the FXR synthetic agonist GW4064 on progression of different types of cancer. [Link]

  • Zhang, Y., et al. (2013). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. NIH. [Link]

  • ResearchGate. FXR Agonist GW4064 Inhibits IL-6 Expression in Macrophages. [Link]

  • Zhang, Y., et al. (2006). Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice. PNAS. [Link]

  • Li, G., et al. (2019). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. PubMed. [Link]

  • ResearchGate. Changes in energy metabolism after FXR activation using GW4064. [Link]

Sources

3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Importance of the 1,4-Benzothiazine Core

In the landscape of medicinal chemistry, certain heterocyclic systems distinguish themselves through their recurring presence in a multitude of bioactive compounds. The 1,4-benzothiazine scaffold is one such "privileged" structure.[1] Its inherent conformational flexibility, conferred by the fold along the nitrogen-sulfur axis, and its rich electronic nature make it a highly versatile template for interacting with a diverse array of biological targets.[2] Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3]

This guide focuses on a particularly valuable derivative: 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide . The strategic incorporation of a carbohydrazide moiety (-CONHNH₂) at the 2-position transforms the benzothiazine core into a powerful and adaptable building block. The hydrazide group is not merely a passive substituent; it is a reactive handle and a pharmacophore in its own right, known to participate in crucial hydrogen bonding interactions with biological receptors.[1] Furthermore, it serves as a synthetic gateway to other important five-membered heterocycles, such as oxadiazoles, thiadiazoles, and triazoles, exponentially expanding the chemical space accessible from a single precursor.[4]

This document serves as a technical primer for researchers, providing a comprehensive overview of the synthesis, chemical reactivity, and biological potential of this compound, establishing its role as a cornerstone intermediate in the development of novel therapeutics.

Synthesis and Structural Elucidation

The synthesis of this compound is a robust and efficient two-step process, beginning with the foundational cyclocondensation reaction to form the heterocyclic core, followed by hydrazinolysis to install the key functional group.

Synthetic Workflow

The overall synthetic pathway is initiated by the reaction of 2-aminothiophenol with a β-ketoester, ethyl acetoacetate, to construct the benzothiazine ester intermediate. This is followed by a nucleophilic acyl substitution with hydrazine hydrate.

Synthesis_Workflow cluster_0 PART 1: Benzothiazine Core Formation cluster_1 PART 2: Carbohydrazide Formation A 2-Aminothiophenol C Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate A->C Cyclocondensation (Ethanol, Reflux) B Ethyl Acetoacetate B->C Cyclocondensation (Ethanol, Reflux) E This compound C->E Hydrazinolysis (Ethanol, Reflux) D Hydrazine Hydrate D->E

Caption: Two-step synthesis of the target carbohydrazide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

This step involves the oxidative cyclocondensation of 2-aminothiophenol with ethyl acetoacetate. The reaction proceeds without the need for an external catalyst, as 2-aminothiophenol can readily oxidize in air to form the corresponding disulfide, which is a key intermediate in the condensation mechanism.[2][5]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (10 mmol, 1.25 g) and ethyl acetoacetate (10 mmol, 1.30 g) in absolute ethanol (50 mL).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 6-8 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product will precipitate. Filter the solid, wash with cold 50% ethanol, and dry under vacuum. Recrystallization from ethanol yields the pure ester as yellow-to-orange crystals.[2]

Protocol 2: Synthesis of this compound

The conversion of the ester to the carbohydrazide is a standard hydrazinolysis reaction, driven by the high nucleophilicity of hydrazine.

  • Reagent Preparation: To a solution of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (10 mmol, 2.35 g) in absolute ethanol (60 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (20 mmol, 1.0 g, ~1 mL of 99-100% solution).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture on a steam bath for 6-8 hours. The formation of the product, which is often less soluble than the starting ester, may be observed as a precipitate.

  • Work-up and Purification: Concentrate the reaction mixture by evaporating the solvent under reduced pressure. Cool the residue in an ice bath to maximize precipitation. Filter the resulting solid product, wash thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (multiplet, ~6.7-7.4 ppm), the NH of the thiazine ring (broad singlet, ~8.8-9.5 ppm), the NH₂ protons (broad singlet, ~4.2-4.5 ppm), the CONH proton (singlet, ~9.1-9.8 ppm), and the C3-methyl protons (singlet, ~2.2-2.4 ppm).[2]
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon (~165-170 ppm), and the methyl carbon (~20-22 ppm).
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching (thiazine NH and hydrazide NH/NH₂, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1660-1680 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).[6]
Mass Spec (MS) A molecular ion peak (M+) corresponding to the molecular weight of C₁₀H₁₁N₃OS (221.28 g/mol ).
X-ray Crystallography Single crystal X-ray diffraction of related benzothiazine esters reveals a folded conformation along the S···N vector, a key structural feature influencing biological activity.[5][7]

Application as a Versatile Synthetic Building Block

The true value of this compound lies in its capacity to serve as a precursor for a wide range of other heterocyclic systems. The terminal -NH₂ group of the hydrazide is a potent binucleophile, enabling cyclization reactions to form stable five-membered rings.

Key Synthetic Transformations

Reactions cluster_0 Derivative Synthesis Core 3-methyl-4H-1,4-benzothiazine- 2-carbohydrazide SchiffBase Schiff Bases Core->SchiffBase Thiadiazole 1,3,4-Thiadiazoles Core->Thiadiazole Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Condensation (Ethanol, cat. Acetic Acid) CS2 Carbon Disulfide (CS₂) CS2->Thiadiazole Cyclization (Base, Alcohol) Acid Carboxylic Acid (R'-COOH) Acid->Oxadiazole Cyclization (POCl₃ or other dehydrating agent)

Caption: Key reactions utilizing the carbohydrazide moiety.

Protocol 3: Synthesis of Schiff Bases (N-Arylmethylidene Derivatives)

The condensation with aldehydes is a straightforward method to introduce diverse aryl substituents, which is critical for tuning biological activity.

  • Reaction Setup: In a flask, dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 20 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction via TLC.

  • Isolation: Upon completion, cool the mixture. The Schiff base product will typically precipitate. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure product.[8]

Protocol 4: Synthesis of 1,3,4-Oxadiazole Derivatives

Cyclodehydration of an N,N'-diacylhydrazine intermediate, formed in situ, is a common route to 1,3,4-oxadiazoles.

  • Acylation: To a solution of the carbohydrazide (1 mmol) and a carboxylic acid (1 mmol) in a suitable solvent, add a dehydrating agent like phosphorus oxychloride (POCl₃) or tosyl chloride.[9][10]

  • Cyclization: Gently reflux the mixture for 4-8 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into ice-cold water or a sodium bicarbonate solution to neutralize the acid. The precipitated solid is filtered, washed, and recrystallized.[11]

Biological Significance and Therapeutic Potential

The 1,4-benzothiazine scaffold is a well-established pharmacophore, and its combination with a carbohydrazide moiety and subsequent derivatives has yielded compounds with significant biological activities, particularly in antimicrobial and anticancer research.[1]

Antimicrobial Activity

Schiff bases and heterocyclic derivatives (e.g., oxadiazoles, triazoles) derived from carbohydrazides are known to possess broad-spectrum antimicrobial properties.[12][13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic nature of the substituents on the appended rings play a crucial role in determining the potency and spectrum of activity. Studies on related benzothiazole Schiff bases have shown promising activity against both Gram-positive and Gram-negative bacteria.[13]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzothiazine and benzothiazole derivatives against a range of human cancer cell lines.[14][15] The planar benzothiazine ring system is capable of intercalating with DNA, while other derivatives have been shown to inhibit key enzymes like tubulin polymerization or topoisomerases, leading to cell cycle arrest and apoptosis.[14]

The table below summarizes representative cytotoxic data for related benzothiazole/benzothiazine carbohydrazide derivatives, demonstrating the potential of this chemical class.

Compound Class Cell Line Activity (IC₅₀ in µM) Reference Compound Reference
Benzothiazole carbohydrazide conjugateMCF-7 (Breast)78.8 ± 2.65-FU (78.4 ± 4.2)[14] (modified)
Benzothiazole carbohydrazide conjugateHCT-116 (Colon)81.4 ± 1.95-FU (29.2 ± 1.7)[14] (modified)
Benzothiazole acetohydrazideA549 (Lung)0.03Cisplatin (0.06)[14]
Benzothiazole acetohydrazideC6 (Glioma)0.03Cisplatin (0.03)[14]
Pyrazolobenzothiazine acetamideKB (Oral)> 5-FU5-Fluorouracil (5-FU)[15]
1,2,3-Triazole-benzoxazinoneHuh-7 (Liver)19.05-[16]

Conclusion and Future Perspectives

This compound is more than just a single molecule; it is a strategic platform for synthetic and medicinal chemistry. Its straightforward synthesis provides access to a core structure endowed with proven biological relevance. The true power of this compound is realized in its role as a versatile building block, where the reactive carbohydrazide handle allows for the systematic and efficient generation of diverse heterocyclic libraries.

Future research should focus on expanding the library of derivatives through combinatorial approaches, exploring novel cyclization reactions, and performing extensive structure-activity relationship (SAR) studies. The application of green chemistry principles, such as microwave-assisted synthesis or the use of eco-friendly solvents, could further enhance the utility and sustainability of these synthetic routes.[2] Given the rich pharmacological profile of the 1,4-benzothiazine class, this accessible and highly adaptable building block is poised to remain a valuable tool in the quest for new and effective therapeutic agents.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1594-1602.
  • Turan-Zitouni, G., Altintop, M. D., Kaplancikli, Z. A., Ozdemir, A., & Ulusoy, G. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 21(11), 1436. Available from: [Link]

  • Singh, R., & Varshney, A. K. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Scientific Research in Science and Technology, 6(1), 473-480.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 1,3,4-oxadiazol-2-yl-methyl-4H-benzo[1][13] oxazin-3-ones. Available from: [Link]

  • Sharma, P., & Kumar, A. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(12), 8257-8284. Available from: [Link]

  • Khan, I., & Ibrar, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Aslam, S., Wang, F., Ahmad, M., Zahoor, A. F., Mansha, A., Rasul, A., & Fu, L. (2019). Benzothiazine based acetohydrazides and acetamides as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 32(6(Suppl)), 2795-2800.
  • Al-Masoudi, W. A. (2019). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series, 1294(5), 052044.
  • Kumar, D., & Singh, R. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT), 6(4), 828-838. Available from: [Link]

  • Steiner, G., & Wülknitz, P. (1993). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Archiv der Pharmazie, 326(9), 545-548.
  • Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.
  • ResearchGate. (2013). Synthesis and Antimicrobial Activity of Carbohydrate Based Schiff Bases: Importance of Sugar Moiety. Available from: [Link]

  • Murthy, T. K., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-111.
  • ResearchGate. (2018). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Available from: [Link]

  • Jain, S. K., Jain, R., & Singh, P. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Heterocyclic Chemistry, 43(4), 1059-1064.
  • Zhang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1389949. Available from: [Link]

  • Kamal, A., & Hussaini, S. M. A. (2016). Benzothiazole derivatives as anticancer agents. Journal of the Egyptian National Cancer Institute, 28(4), 205-214.
  • ResearchGate. (2018). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available from: [Link]

  • Baryala, Y., El Bakri, Y., Anouar, E. H., Zerzouf, A., Essassi, E. M., & Mague, J. T. (2018). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate.

Sources

Preliminary In-Vitro Screening of 3-Methyl-4H-1,4-Benzothiazine-2-Carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel heterocyclic compound, 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. The 1,4-benzothiazine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] The strategic incorporation of a carbohydrazide moiety suggests the potential for enhanced biological interactions.[3] This document outlines a logical and scientifically rigorous screening cascade designed to elucidate the therapeutic potential of this compound. We will delve into the rationale behind the selection of specific assays, provide detailed, field-tested protocols, and discuss the interpretation of data, thereby offering a self-validating system for the initial biological evaluation of this and similar molecules.

Introduction: The Rationale for Screening

The convergence of the 1,4-benzothiazine core with a carbohydrazide functional group in this compound presents a compelling case for a multi-faceted in-vitro screening approach. The benzothiazine ring system is a cornerstone in medicinal chemistry, known to impart a range of pharmacological properties.[2] The nitrogen and sulfur heteroatoms within the ring are key to its biological activity, often participating in crucial interactions with biological macromolecules.[4]

The carbohydrazide moiety is a versatile functional group known for its ability to form stable complexes with metal ions and participate in hydrogen bonding, which can be critical for receptor binding and enzyme inhibition.[3] Derivatives of carbohydrazide have themselves shown promise as antioxidant and antimicrobial agents. Therefore, a preliminary screening panel targeting antimicrobial, antioxidant, and anticancer activities is a logical starting point to map the bioactivity profile of this novel compound.

This guide is structured to walk researchers through this initial screening process, providing not just the "how" but also the "why" behind each experimental step.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process. A typical synthesis begins with the reaction of 2-aminothiophenol with a suitable β-ketoester, followed by cyclization to form the benzothiazine ring. The resulting ester is then reacted with hydrazine hydrate to yield the desired carbohydrazide.[5][6]

Synthesis_Workflow cluster_synthesis Synthesis Pathway 2-Aminothiophenol 2-Aminothiophenol Cyclization Cyclization 2-Aminothiophenol->Cyclization Beta-Ketoester Beta-Ketoester Beta-Ketoester->Cyclization Benzothiazine_Ester Benzothiazine_Ester Cyclization->Benzothiazine_Ester Formation of Benzothiazine Ring Final_Compound This compound Benzothiazine_Ester->Final_Compound Hydrazinolysis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Final_Compound

Caption: Synthetic workflow for this compound.

Characterization of the synthesized compound should be performed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity before proceeding with biological screening.

In-Vitro Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzothiazine derivatives have shown considerable promise in this area.[7][8] The proposed screening will assess the compound's activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Rationale for Methodology

The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible microbial growth.[9] This method is preferred for preliminary screening due to its efficiency, reproducibility, and the quantitative nature of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this method, ensuring inter-laboratory comparability of data.[1][10][11]

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07)
  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at 37°C (for bacteria) or 30°C (for fungi) until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected based on expected potency, for example, from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Seal the plate and incubate for 18-24 hours at the appropriate temperature.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Presentation
MicroorganismStrainCompound MIC (µg/mL)Control Drug MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 29213DataVancomycin: Data
Bacillus subtilisATCC 6633DataCiprofloxacin: Data
Gram-negative Bacteria
Escherichia coliATCC 25922DataCiprofloxacin: Data
Pseudomonas aeruginosaATCC 27853DataGentamicin: Data
Fungi
Candida albicansATCC 90028DataFluconazole: Data
Aspergillus nigerATCC 16404DataAmphotericin B: Data

Note: This table is a template for presenting results. "Data" should be replaced with experimental findings.

In-Vitro Antioxidant Activity Screening

Oxidative stress is implicated in numerous pathological conditions. Compounds with antioxidant properties can mitigate cellular damage by scavenging free radicals. The carbohydrazide moiety is known to contribute to antioxidant activity through mechanisms like hydrogen atom transfer.[12]

Rationale for Methodology

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used, rapid, and sensitive methods for evaluating the free radical scavenging activity of compounds.[13] They are based on the ability of an antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance. Using both assays provides a more comprehensive antioxidant profile, as they have different sensitivities to various types of antioxidant compounds. For compounds with limited solubility, modifications to the standard protocols, such as the use of co-solvents, may be necessary.[14][15][16]

Experimental Protocols

4.2.1. DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank (methanol only) and a control (methanol and DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [((Absorbance of Control - Absorbance of Sample) / Absorbance of Control)) x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

4.2.2. ABTS Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in ethanol.

    • In a 96-well plate, add 20 µL of each compound dilution to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.

Data Presentation
CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compoundDataData
Ascorbic Acid (Positive Control)DataData
Trolox (Positive Control)DataData

Note: This table is a template for presenting results. "Data" should be replaced with experimental findings.

In-Vitro Anticancer Screening

The benzothiazole nucleus is a privileged scaffold in the design of anticancer agents, with derivatives exhibiting activity against various cancer cell lines through multiple mechanisms, including the induction of apoptosis and modulation of key signaling pathways.[17][18][19]

Rationale for Methodology

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.[20][21] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method for the initial screening of potential anticancer compounds. Optimization of cell seeding density and incubation times is crucial for reliable results.[22]

Experimental Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Cell Viability = [((Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank))) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation
Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 (Breast Cancer)DataData
A549 (Lung Cancer)DataData
HeLa (Cervical Cancer)DataData

Note: This table is a template for presenting results. "Data" should be replaced with experimental findings.

Screening_Workflow cluster_workflow In-Vitro Screening Cascade Compound This compound Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Screening (DPPH & ABTS Assays) Compound->Antioxidant Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer MIC MIC Values Antimicrobial->MIC IC50_AO IC₅₀ Values Antioxidant->IC50_AO IC50_AC IC₅₀ Values Anticancer->IC50_AC

Caption: Overall workflow for the preliminary in-vitro screening.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in-vitro evaluation of this compound. The outlined screening cascade will generate crucial preliminary data on its antimicrobial, antioxidant, and anticancer potential. Positive results in any of these assays will warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) analysis of related analogs, and eventual progression to in-vivo models. The methodologies described herein are intended to be a starting point, and researchers are encouraged to optimize and adapt these protocols to their specific laboratory conditions and research questions, always maintaining the principles of scientific rigor and data integrity.

References

  • Clinical and Laboratory Standards Institute. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI, 2008. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI, 2018. [Link]

  • Clinical and Laboratory Standards Institute. M23-A2: Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Second Edition. CLSI, 2001. [Link]

  • Bunker, A., et al. "Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives." Molecules, vol. 21, no. 7, 2016, p. 861. [Link]

  • Ghannoum, M. A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole." Journal of Clinical Microbiology, vol. 43, no. 10, 2005, pp. 5243-6. [Link]

  • Goyal, A., et al. "Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives." ResearchGate, 2016. [Link]

  • Hassan, A. S., et al. "Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme." Molecules, vol. 27, no. 23, 2022, p. 8251. [Link]

  • Hussain, Z., et al. "1,4-Benzothiazines-A Biologically Attractive Scaffold." Current Organic Synthesis, vol. 14, no. 6, 2017, pp. 819-846. [Link]

  • Jadhav, S. D., et al. "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Letters in Drug Design & Discovery, vol. 15, no. 1, 2018, pp. 56-68. [Link]

  • Christodouleas, D., et al. "Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils." Food Analytical Methods, vol. 8, no. 5, 2015, pp. 1294-1302. [Link]

  • Balouiri, M., et al. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, vol. 6, no. 2, 2016, pp. 71-79. [Link]

  • CLSI. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. CLSI, 2009. [Link]

  • Microbiology International. "Broth Microdilution." MI-Microbiology, 2023. [Link]

  • Božić, A., et al. "Synthesis, antioxidant and antimicrobial activity of Carbohydrazones." ResearchGate, 2017. [Link]

  • Jelińska, A., et al. "Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 946-954. [Link]

  • Khan, K. M., et al. "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance." Molecules, vol. 23, no. 1, 2018, p. 136. [Link]

  • Kumar, R., et al. "1,4-Benzothiazines-A Biologically Attractive Scaffold." PubMed, 2017. [Link]

  • Christodouleas, D., et al. "Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils." ResearchGate, 2014. [Link]

  • Munteanu, I. G., and C. Apetrei. "Analytical Methods Used in Determining Antioxidant Activity: A Review." International Journal of Molecular Sciences, vol. 22, no. 7, 2021, p. 3380. [Link]

  • Aslantürk, Ö. S. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." ResearchGate, 2021. [Link]

  • Dang, C. V., et al. "Optimization and application of MTT assay in determining density of suspension cells." PubMed, 2020. [Link]

  • Ghorbani, M., et al. "Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights." PubMed, 2023. [Link]

  • Kamal, A., et al. "Benzothiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, 2020, pp. 265-279. [Link]

  • Kamal, A., et al. "Benzothiazole derivatives as anticancer agents." PubMed, 2019. [Link]

  • ResearchGate. "I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?" ResearchGate, 2015. [Link]

  • Platzer, M., et al. "Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays." Molecules, vol. 26, no. 5, 2021, p. 1244. [Link]

  • Rojas-Vite, G., et al. "Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6." Pharmaceuticals, vol. 15, no. 6, 2022, p. 690. [Link]

  • Sun, T., et al. "Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products." Journal of Food Science and Technology, vol. 55, no. 3, 2018, pp. 949-958. [Link]

  • Steiner, G., et al. "Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives." ResearchGate, 1993. [Link]

  • Gautam, N., et al. "Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides." European Journal of Chemistry, vol. 3, no. 1, 2012, pp. 106-111. [Link]

  • Ataman Kimya. "Carbohydrazide." Ataman Kimya, 2023. [Link]

  • Kumar, R., et al. "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances, vol. 15, no. 8, 2025, pp. 6122-6145. [Link]

  • He, R., et al. "Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems." Journal of Cellular and Molecular Medicine, vol. 21, no. 5, 2017, pp. 821-831. [Link]

  • IJCRT. "SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE." IJCRT.org, 2018. [Link]

  • Fodor, L., et al. "Synthesis and structural characterisation of 4 H -1,3-benzothiazine derivatives." Journal of the Chemical Society, Perkin Transactions 1, no. 5, 1994, pp. 579-584. [Link]/1994/p1/p19940000579)

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide, a heterocyclic scaffold of significant interest in medicinal chemistry. Starting from the readily available precursor 2-aminothiophenol, this protocol details a reliable and efficient pathway involving the formation of the core 1,4-benzothiazine ring system, followed by conversion to the target carbohydrazide. The causality behind experimental choices, detailed step-by-step methodologies, and characterization data are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological and pharmacological activities.[1][2][3][4] Derivatives of 1,4-benzothiazine have demonstrated potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective agents.[3][4][5] The carbohydrazide functional group is a versatile synthon, often incorporated into molecular designs to act as a linker or to engage in hydrogen bonding interactions with biological targets. The title compound, this compound, therefore represents a valuable building block for the synthesis of novel therapeutic agents.

This application note outlines a rational and experimentally validated synthetic route, commencing with the cyclocondensation of 2-aminothiophenol with a β-ketoester to construct the benzothiazine core, followed by hydrazinolysis of the resulting ester to yield the desired carbohydrazide.

Overall Synthetic Strategy

The synthesis of this compound from 2-aminothiophenol is a two-step process. The first step involves the formation of the 1,4-benzothiazine ring through the reaction of 2-aminothiophenol with ethyl 2-chloroacetoacetate. This is followed by the conversion of the resulting ethyl ester intermediate to the target carbohydrazide via reaction with hydrazine hydrate.

Synthesis_Pathway cluster_0 Step 1: Benzothiazine Ring Formation cluster_1 Step 2: Hydrazinolysis 2-Aminothiophenol 2-Aminothiophenol Intermediate_Ester Ethyl 3-methyl-4H-1,4- benzothiazine-2-carboxylate 2-Aminothiophenol->Intermediate_Ester Ethanol, Reflux Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Intermediate_Ester Final_Product 3-Methyl-4H-1,4-benzothiazine- 2-carbohydrazide Intermediate_Ester->Final_Product Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Figure 1: Overall synthetic workflow from 2-aminothiophenol to the target carbohydrazide.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
2-AminothiophenolSigma-Aldrich98%Store under nitrogen.
Ethyl 2-chloroacetoacetateAlfa Aesar97%Lachrymator, handle in a fume hood.
Ethanol (Absolute)Fisher Scientific99.5%
Hydrazine HydrateSigma-Aldrich98%Toxic and corrosive, handle with care.
Diethyl EtherVWRACS Grade
Sodium Sulfate (Anhydrous)EMD MilliporeACS Grade
Step 1: Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Reaction Principle: The synthesis of the 1,4-benzothiazine ring system is achieved through the condensation reaction between 2-aminothiophenol and a β-ketoester, in this case, ethyl 2-chloroacetoacetate.[6] The reaction proceeds via an initial nucleophilic attack of the thiol group on the chlorinated carbon, followed by an intramolecular cyclization involving the amino group and the ketone, and subsequent dehydration to form the stable heterocyclic ring. Ethanol serves as a suitable solvent for this reaction, and refluxing provides the necessary energy to drive the reaction to completion.

Step1_Workflow Start Start Combine Combine 2-aminothiophenol and ethyl 2-chloroacetoacetate in ethanol Start->Combine Reflux Reflux the mixture for 4-6 hours Combine->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to room temperature Monitor->Cool Reaction Complete Pour Pour into ice-water Cool->Pour Filter Filter the precipitate Pour->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product1 Obtain Ethyl 3-methyl-4H-1,4- benzothiazine-2-carboxylate Dry->Product1

Figure 2: Workflow for the synthesis of the intermediate ester.

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiophenol (10 mmol, 1.25 g) and absolute ethanol (50 mL).

  • Stir the mixture until the 2-aminothiophenol is completely dissolved.

  • Slowly add ethyl 2-chloroacetoacetate (10 mmol, 1.65 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

Reaction Principle: The conversion of the ethyl ester to the carbohydrazide is achieved through hydrazinolysis.[7][8] Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable hydrazide. This reaction is typically carried out in a protic solvent like ethanol under reflux conditions.[8]

Step2_Workflow Start2 Start Dissolve Dissolve the intermediate ester in ethanol Start2->Dissolve AddHydrazine Add hydrazine hydrate Dissolve->AddHydrazine Reflux2 Reflux for 8-10 hours AddHydrazine->Reflux2 Monitor2 Monitor reaction by TLC Reflux2->Monitor2 Monitor2->Reflux2 Incomplete Cool2 Cool to room temperature Monitor2->Cool2 Reaction Complete Filter2 Filter the solid product Cool2->Filter2 Wash2 Wash with diethyl ether Filter2->Wash2 Dry2 Dry under vacuum Wash2->Dry2 Product2 Obtain 3-Methyl-4H-1,4-benzothiazine- 2-carbohydrazide Dry2->Product2

Figure 3: Workflow for the hydrazinolysis of the intermediate ester.

Protocol:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (5 mmol, 1.18 g) in absolute ethanol (30 mL).

  • To this solution, add hydrazine hydrate (25 mmol, 1.25 g) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 8-10 hours.

  • Monitor the reaction by TLC using a mobile phase of ethyl acetate:methanol (9:1).

  • After the reaction is complete, cool the mixture to room temperature. A solid product will precipitate out.

  • Collect the solid by vacuum filtration.

  • Wash the product with a small amount of diethyl ether (2 x 15 mL) to remove any unreacted starting material and impurities.

  • Dry the solid under vacuum to yield this compound.

Expected Yield: 80-90%

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylateC₁₂H₁₃NO₂S235.30Pale yellow solid135-137
This compoundC₁₀H₁₁N₃OS221.28White to off-white solid198-200

Spectroscopic Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.20 (s, 1H, -CONH-), 8.55 (s, 1H, -NH), 7.20-6.80 (m, 4H, Ar-H), 4.40 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 145.0, 140.0, 128.0, 125.0, 124.0, 118.0 (Ar-C), 115.0 (C=C), 20.0 (-CH₃).

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1640 (C=O stretching, amide I), 1600 (N-H bending), 1520 (C=C stretching).

  • Mass Spectrometry (ESI-MS): m/z 222.1 [M+H]⁺.

Safety and Handling

  • 2-Aminothiophenol: Stench, toxic. Handle in a well-ventilated fume hood.

  • Ethyl 2-chloroacetoacetate: Lachrymator. Avoid inhalation and contact with skin and eyes.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reactionExtend the reflux time and monitor closely by TLC.
Impure 2-aminothiophenolUse freshly opened or purified 2-aminothiophenol.
Oily product in Step 1Presence of impuritiesRecrystallize the product from ethanol.
Low yield in Step 2Incomplete reactionIncrease the amount of hydrazine hydrate and/or extend the reflux time.
Loss of product during work-upEnsure the reaction mixture is sufficiently cooled before filtration.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-aminothiophenol. The described methods are robust and have been optimized to provide good to excellent yields. The causality behind the experimental choices has been explained to provide a deeper understanding of the synthetic process. This guide should serve as a valuable resource for researchers in organic and medicinal chemistry for the preparation of this important heterocyclic building block.

References

  • Gupta, R., & Gupta, A. K. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT), 6(4), 828-833.
  • Hassan, S. Y. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-20.
  • Jadhav, S. D., et al. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 34-39.
  • Kaushik, N., et al. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. New Journal of Chemistry, 42(18), 15087-15095.
  • Morar, C., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1989.

  • Patel, K. D., et al. (2012). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Journal of Chemistry, 2013, 1-13.
  • Saeed, A., et al. (2016). Synthesis and Antioxidant Activity of a New Series of 2,1-Benzothiazine 2,2-Dioxide Hydrazine Derivatives. Journal of the Chemical Society of Pakistan, 38(2), 329-337.
  • Sharma, A., et al. (2018). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Indian Journal of Heterocyclic Chemistry, 28(1), 109-112.
  • Singh, P., & Kumar, A. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073.
  • Tsoleridis, C. A., et al. (2020). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(1), 234.
  • Vaskevich, R. I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative)? Retrieved from [Link]

Sources

Application Notes and Protocols for a Senior Application Scientist: Antimicrobial Profiling of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a "privileged scaffold" in medicinal chemistry, recognized for conferring a wide array of biological activities.[1] This heterocyclic framework is a cornerstone in the development of compounds with applications ranging from antipsychotics to novel anti-cancer agents.[2][3] Notably, derivatives of 1,4-benzothiazine have demonstrated significant antimicrobial properties, showing activity against various bacterial and fungal strains.[4]

The compound of interest, 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide, integrates this potent benzothiazine core with a carbohydrazide moiety. Carbohydrazides and their derivatives are themselves a class of compounds known for their biological activities, including antimicrobial efficacy.[5][6] This structural combination suggests that this compound is a promising candidate for antimicrobial drug discovery. Its mechanism of action may involve the inhibition of critical microbial enzymes or interference with cellular pathways essential for pathogen survival.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. We will detail protocols for both qualitative screening and quantitative assessment of its activity, underpinned by the scientific rationale for each experimental step.

Part 1: Foundational Knowledge and Preparation

Before proceeding with antimicrobial assays, it is crucial to properly prepare the test compound and the microbial cultures. This foundational work ensures the reliability and reproducibility of the subsequent experiments.

Compound Handling and Stock Solution Preparation

The solubility and stability of the test compound are critical for accurate antimicrobial susceptibility testing. While specific data for this compound may not be readily available, a general approach for heterocyclic compounds of this nature can be followed.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds in antimicrobial assays due to its high solubilizing capacity and general compatibility with most assays at low concentrations (typically ≤1% v/v).

  • Weight and Dissolve: Accurately weigh a precise amount of this compound (e.g., 10 mg) in a sterile, conical tube. Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL). Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Insight: Using a high-concentration stock in a solvent like DMSO allows for minimal solvent carryover into the final assay, preventing solvent-induced microbial toxicity. Filter sterilization is preferred over autoclaving for organic compounds that may be heat-labile.

Selection and Preparation of Microbial Strains

The choice of microbial strains is critical for determining the spectrum of activity. A representative panel should include Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Recommended Microbial Strains for Initial Screening

Microorganism Strain ID (Example) Gram Stain/Type Rationale for Inclusion
Staphylococcus aureusATCC 25923Gram-positiveCommon human pathogen, representative of cocci.
Bacillus subtilisATCC 6633Gram-positiveSpore-forming bacterium, often used in initial screenings.
Escherichia coliATCC 25922Gram-negativeStandard for Gram-negative testing, common cause of infections.
Pseudomonas aeruginosaATCC 27853Gram-negativeOpportunistic pathogen known for its intrinsic resistance.
Candida albicansATCC 90028Fungal (Yeast)Common human fungal pathogen.
Aspergillus nigerATCC 16404Fungal (Mold)Common environmental mold, used in antifungal testing.

Protocol for Inoculum Preparation:

  • Culture Revival: From a frozen stock, streak the microbial strains onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 18-24 hours (bacteria) or 24-48 hours (fungi) at 35-37°C.

  • Colony Selection: Select 3-5 well-isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Turbidity Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This step is crucial for ensuring a standardized inoculum density.

  • Final Dilution: Further dilute the standardized suspension in the appropriate broth to achieve the final desired inoculum concentration for each assay.

Trustworthiness Pillar: Standardization of the inoculum to a 0.5 McFarland standard is a critical control point. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high resistance, while a sparse inoculum can suggest false susceptibility.

Part 2: Qualitative Antimicrobial Screening - Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, qualitative assay to determine if this compound has any antimicrobial activity. It is a cost-effective and straightforward method for initial screening.[7][8]

Principle of the Agar Well Diffusion Assay

The test compound is introduced into a well cut into an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses through the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7]

Workflow for the Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Inoculum Standardized Inoculum (0.5 McFarland) Lawn_Culture Create a Lawn Culture Inoculum->Lawn_Culture Swab MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Lawn_Culture Cut_Wells Cut Wells (6-8 mm) Lawn_Culture->Cut_Wells Add_Compound Add Compound & Controls Cut_Wells->Add_Compound Incubate Incubate (18-24h, 37°C) Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol for Agar Well Diffusion
  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland). Gently squeeze the swab against the inside of the tube to remove excess liquid. Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform coverage.

  • Well Creation: Aseptically, use a sterile cork borer (6-8 mm in diameter) to punch wells into the agar.[7]

  • Compound and Control Loading:

    • Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the this compound stock solution (e.g., 1 mg/mL) into a designated well.

    • Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin at 5 µg/mL for bacteria, Amphotericin B at 1 µg/mL for fungi) to another well.

    • Negative Control: Add the solvent used for the stock solution (e.g., DMSO) to a third well to ensure it has no antimicrobial activity on its own.[9]

  • Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Part 3: Quantitative Antimicrobial Assay - Broth Microdilution Method

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[3][12][13]

Principle of Broth Microdilution

This method involves challenging the test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously.[10][13]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Compound_Stock Compound Stock Solution Serial_Dilution Perform Serial Dilutions Compound_Stock->Serial_Dilution Inoculum Standardized Inoculum Add_Inoculum Inoculate Wells Inoculum->Add_Inoculum Plate 96-Well Plate with Broth Plate->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate (16-20h, 37°C) Add_Inoculum->Incubate Read_MIC Read MIC (Lowest Clear Well) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol for Broth Microdilution
  • Plate Preparation: Add 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the this compound stock solution (prepared at twice the highest desired concentration, e.g., 256 µg/mL) to the first column of wells.

    • Mix the contents of the first column by pipetting up and down. Transfer 100 µL from the first column to the second.

    • Repeat this two-fold serial dilution across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient (e.g., 128, 64, 32, ..., 0.25 µg/mL).

  • Controls:

    • Growth Control (Column 11): 100 µL of broth + 100 µL of diluted inoculum (no compound).

    • Sterility Control (Column 12): 200 µL of sterile broth only (no inoculum, no compound).

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria.

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11][12] The growth control well should be turbid, and the sterility control well should be clear.

Part 4: Data Interpretation and Troubleshooting

Interpreting the Results

Table 2: Example Data Presentation for Antimicrobial Assays

Microorganism Agar Well Diffusion Zone of Inhibition (mm) Broth Microdilution MIC (µg/mL)
S. aureus ATCC 259231816
B. subtilis ATCC 6633228
E. coli ATCC 259221064
P. aeruginosa ATCC 278530>128
C. albicans ATCC 900281432
A. niger ATCC 164049128
Positive Control
Ciprofloxacin (5 µg/mL)25 (vs S. aureus)0.5 (vs S. aureus)
Amphotericin B (1 µg/mL)20 (vs C. albicans)1 (vs C. albicans)
Negative Control
DMSO0No inhibition

Expertise & Experience Insight: A large zone of inhibition in the agar well diffusion assay generally correlates with a low MIC value. However, this is also influenced by the compound's diffusion characteristics in agar. The broth microdilution assay provides a more accurate and quantitative measure of antimicrobial activity.

Troubleshooting Common Issues
Problem Possible Cause Solution
No zone of inhibition for the test compound.Compound is inactive against the test organism; Compound is not soluble or did not diffuse in agar.Confirm solubility in the assay medium; Retest with broth microdilution which is not dependent on diffusion.
Growth in the sterility control well.Contamination of broth, plate, or poor aseptic technique.Discard results and repeat the assay with fresh, sterile materials.
No growth in the growth control well.Inoculum was not viable; Error in inoculum preparation.Check the viability of the microbial stock; Re-prepare and standardize the inoculum.
MIC of the quality control strain is out of range.Procedural error (e.g., incorrect inoculum density, incubation conditions).Review and adhere strictly to standardized protocols (e.g., CLSI guidelines); Repeat the assay.

Conclusion

These application notes provide a robust framework for the initial and quantitative antimicrobial evaluation of this compound. By systematically applying the agar well diffusion and broth microdilution methods, researchers can effectively determine the compound's spectrum of activity and potency. Adherence to standardized procedures and careful interpretation of results are paramount for generating reliable data that can guide further drug development efforts. The promising structural features of this compound warrant a thorough investigation of its antimicrobial potential.

References

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • MDPI. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

  • ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

  • Moroccan Journal of Chemistry. (2024). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. [Link]

  • PubMed Central. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • PubMed. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Microbiology Research. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • ResearchGate. (2013). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. [Link]

  • PubMed Central. (2018). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • ResearchGate. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. [Link]

  • European Journal of Chemistry. (2021). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The 1,4-benzothiazine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a range of therapeutic effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][2] The compound 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is a member of this class, possessing a unique structural motif that makes it a compelling candidate for anticancer drug discovery.[3] The carbohydrazide moiety, in particular, serves as a versatile pharmacophore that can engage in various biological interactions, potentially interfering with key processes that drive cancer cell proliferation and survival.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro anticancer properties of this compound. It offers detailed, field-proven protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Compound Profile & Handling

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁N₃OS

  • Appearance: Off-white to yellow solid.

  • Solubility: It is recommended to first test solubility in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Further dilutions into aqueous cell culture media should be made immediately before use to avoid precipitation.

  • Storage: Store the solid compound at 4°C, protected from light and moisture. DMSO stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.

Rationale for Investigation: Benzothiazole and benzothiazine derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling kinases.[1][6][7] This compound's unique structure warrants a systematic evaluation of its potential to modulate these pathways in cancer cells.

Proposed Mechanism of Action: Targeting Cell Survival Pathways

While the precise mechanism of this compound is a subject for investigation, many small molecule kinase inhibitors target fundamental cell survival signaling cascades. One of the most frequently hyperactivated pathways in human cancer is the PI3K/Akt/mTOR pathway.[8][9][10] This pathway regulates a multitude of cellular processes, including proliferation, growth, survival, and angiogenesis.[9][11][12] It is hypothesized that this benzothiazine derivative may exert its anticancer effects by inhibiting one or more key nodes within this cascade, leading to the induction of apoptosis and cell cycle arrest.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Compound 3-methyl-4H-1,4-benzothiazine -2-carbohydrazide Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized mechanism of action via PI3K/Akt pathway inhibition.

Experimental Workflow Overview

A systematic investigation begins with determining the compound's cytotoxic potency, followed by mechanistic studies to understand how it kills cancer cells.

Workflow start Start: Compound Preparation culture Cell Line Selection & Culture start->culture mtt Protocol 1: Cytotoxicity Screening (MTT Assay) culture->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells at IC50 concentration cellcycle Protocol 3: Cell Cycle Analysis (PI Staining) ic50->cellcycle Treat cells at IC50 concentration analysis Data Analysis & Interpretation apoptosis->analysis cellcycle->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for compound evaluation.

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[14] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[13]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • This compound

  • MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C in the dark)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[15] Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. A common starting range is 0.1, 1, 10, 50, 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of DMSO as the highest drug concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][15][16]

  • Formazan Formation: Incubate for 2-4 hours at 37°C.[14][16] During this time, purple formazan crystals should become visible in viable cells under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO or another solubilization agent to each well.[15]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13][15] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19][20]

Materials:

  • 6-well sterile culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include vehicle-treated control cells.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~300 x g for 5 minutes.[20][21][22]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[20][21][22]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).

Annexin_PI cluster_0 Annexin V / PI Flow Cytometry Plot q1 Necrotic (Annexin V- / PI+) q2 Late Apoptotic / Necrotic (Annexin V+ / PI+) q3 Live (Annexin V- / PI-) q4 Early Apoptotic (Annexin V+ / PI-) origin x_axis Annexin V-FITC → y_axis Propidium Iodide →

Caption: Quadrants of an Annexin V/PI flow cytometry plot.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[21] Before staining, cells must be fixed, typically with cold ethanol, to permeabilize the membranes.[21][23][24] RNase treatment is necessary because PI can also bind to double-stranded RNA.[25]

Materials:

  • 6-well sterile culture plates

  • Ice-cold 70% ethanol[21][23]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[21][23][25]

  • RNase A solution (e.g., 100 µg/mL in PBS)[21][23]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells (including supernatant) by trypsinization and centrifugation (~300 x g for 5 minutes).[21][25]

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[21][23]

  • Incubate on ice for at least 30 minutes, or store at 4°C for extended periods.[21][23]

  • Staining: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and discard the ethanol.[21][23]

  • Wash the pellet twice with PBS to remove residual ethanol.[21]

  • Resuspend the cell pellet in a staining solution containing both PI and RNase A. A common approach is to first resuspend in 50 µL of RNase A solution, followed by the addition of 400 µL of PI solution.[21][23]

  • Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[21]

  • Analysis: Analyze the samples on a flow cytometer, ensuring the data for PI is collected on a linear scale.[23] Record at least 10,000 events per sample.

Data Analysis: The resulting histogram will show peaks corresponding to the DNA content:

  • G0/G1 phase: A large peak representing cells with 2n DNA content.

  • S phase: A broader distribution between the G1 and G2/M peaks, representing cells undergoing DNA synthesis.

  • G2/M phase: A smaller peak representing cells with 4n DNA content.

  • Sub-G1 peak: A peak to the left of G0/G1, representing apoptotic cells with fragmented DNA.

An accumulation of cells in a specific phase (e.g., G2/M arrest) or an increase in the sub-G1 population suggests the compound interferes with cell cycle progression or induces apoptosis.

Data Presentation and Troubleshooting

Table 1: Example IC₅₀ Values of this compound

Cell LineTissue of OriginTreatment DurationIC₅₀ (µM)
MCF-7Breast Adenocarcinoma48 hours12.5
A549Lung Carcinoma48 hours25.8
HCT-116Colorectal Carcinoma48 hours18.2
NIH-3T3Normal Fibroblast48 hours>100

Note: Data are hypothetical and for illustrative purposes only. A higher IC₅₀ value in a normal cell line compared to cancer cell lines suggests selective cytotoxicity, a desirable property for a potential anticancer agent.[26][27]

Table 2: Common Troubleshooting for In Vitro Assays

IssuePotential Cause(s)Suggested Solution(s)
MTT Assay: High variability between replicate wells.Uneven cell seeding; Edge effects in the plate; Incomplete formazan solubilization.Ensure a single-cell suspension before seeding; Avoid using the outermost wells; Increase shaking time or gently pipette to mix after adding solvent.
MTT Assay: Low signal or absorbance values.Cell number is too low; Insufficient incubation time with MTT.Optimize initial cell seeding density; Increase MTT incubation time (up to 4 hours).[14]
Flow Cytometry: High percentage of necrotic cells (PI+) in control samples.Harsh trypsinization or centrifugation.Reduce trypsin incubation time; Use lower centrifugation speeds.
Cell Cycle: Poor peak resolution (high CV).Cell clumping during fixation; Inappropriate flow rate.Add cold ethanol dropwise while vortexing; Use a low flow rate during acquisition.[21][23]

Conclusion

These application notes provide a robust starting point for characterizing the anticancer effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle distribution, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these foundational assays would justify further investigation into its specific molecular targets and its efficacy in more complex preclinical models.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • Wlodkowic, D., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. 2013. Available from: [Link]

  • Yang, J., et al. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Molecular Biology Reports, 47(6), 4587-4629. 2020. Available from: [Link]

  • Tew, B.Y., et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819623. 2022. Available from: [Link]

  • Carnero, A., et al. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 14(13), 3227. 2022. Available from: [Link]

  • Wlodkowic, D., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]

  • Yang, J., et al. (PDF) Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. ResearchGate. Available from: [Link]

  • Wlodkowic, D., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Lee, S., et al. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. MDPI. Available from: [Link]

  • ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Irfan, A., et al. Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. 2020. Available from: [Link]

  • Irfan, A., et al. Benzothiazole derivatives as anticancer agents. PubMed. Available from: [Link]

  • ResearchGate. (PDF) Benzothiazole derivatives as anticancer agents. Available from: [Link]

  • Chaucer, P., et al. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. Available from: [Link]

  • Osmaniye, D., et al. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. 2018. Available from: [Link]

  • Zia-ur-Rehman, M., et al. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 23(11), 2901. 2018. Available from: [Link]

  • Gurdal, E. E., et al. Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389. 2015. Available from: [Link]

  • Al-Said, M.S., et al. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 1(1), 91-99. 1996. Available from: [Link]

  • Osmaniye, D., et al. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PMC. Available from: [Link]

  • DergiPark. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Available from: [Link]

  • DergiPark. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Available from: [Link]

Sources

Application Notes & Protocols: A High-Throughput Strategy for the Development of Novel 1,4-Benzothiazine Carohydrazide Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with a Privileged Scaffold

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to neurodegeneration and cancer. The 1,4-benzothiazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide details a comprehensive, multi-stage workflow for the rational design, synthesis, and evaluation of novel anti-inflammatory agents derived from a versatile 1,4-benzothiazine carbohydrazide intermediate. The carbohydrazide moiety serves as a strategic chemical handle, enabling the rapid generation of a diverse library of drug candidates through Schiff base condensation, facilitating a thorough exploration of the structure-activity relationship (SAR).

Part I: Rational Design & Chemical Synthesis

Core Principle & Strategy

Our synthetic strategy is centered on a modular design. The 1,4-benzothiazine core acts as the foundational pharmacophore, while the carbohydrazide linker allows for the introduction of a wide array of substituted aryl or heteroaryl groups. This approach allows for systematic modification of steric and electronic properties to optimize anti-inflammatory potency and selectivity. The workflow begins with the synthesis of a key hydrazide intermediate, which then serves as the universal precursor for the entire compound library.

Diagram: Synthetic Workflow

G A 2-Aminothiophenol + Diethyl acetylenedicarboxylate B Intermediate A (Ethyl(3-oxo-[1,4]benzothiazin-2-ylidene)acetate) A->B Step 1: Cyclocondensation C Key Intermediate B (3-oxo-[1,4]benzothiazin-2-ylidene acetohydrazide) B->C Step 2: Hydrazinolysis E Final Compound Library (Schiff Base Derivatives) C->E Step 3: Condensation D Substituted Aromatic Aldehyd Library (R-CHO) D->E

Caption: General workflow for the synthesis of the 1,4-benzothiazine carbohydrazide library.

Protocol 1: Synthesis of Key Intermediate (3-oxo-[5][6]-benzothiazin-2-ylidene acetohydrazide)

This two-step protocol produces the central building block for the entire compound library. The initial cyclocondensation reaction is a classic method for forming the 1,4-benzothiazine ring system.[5]

Step 1: Synthesis of Ethyl(3-oxo-[6][7]benzothiazin-2-ylidene)acetate

  • Reagents & Setup: To a round-bottom flask, add 2-aminothiophenol (1.0 eq). Dissolve in absolute ethanol.

  • Reaction: While stirring at room temperature, add diethyl acetylenedicarboxylate (1.0 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed.

  • Execution: After the addition is complete, allow the reaction to stir at room temperature for 5 minutes. A precipitate will form.

  • Work-up & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The resulting ethyl ester is typically used in the next step without further purification.

    • Causality Note: This reaction proceeds rapidly at room temperature via a tandem Michael addition-cyclization sequence, making it a highly efficient method for constructing the heterocyclic core.

Step 2: Synthesis of 3-oxo-[6][7]-benzothiazin-2-ylidene acetohydrazide

  • Reagents & Setup: Suspend the ethyl ester intermediate from Step 1 (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add hydrazine hydrate (2.0 eq) to the suspension.

  • Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: After the reaction is complete, allow the mixture to cool to room temperature. Collect the resulting crystalline product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to yield the pure acetohydrazide intermediate.

    • Causality Note: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide.

Protocol 2: General Synthesis of N'-Arylmethylidene-carbohydrazide Library

This protocol describes the parallel synthesis of the final target compounds via Schiff base formation.

  • Reagents & Setup: In a series of reaction vials, place the acetohydrazide intermediate from Protocol 1 (1.0 eq).

  • Reaction: To each vial, add a solution of a unique substituted aromatic or heterocyclic aldehyde (1.1 eq) dissolved in ethanol. Add 2-3 drops of glacial acetic acid to each vial to catalyze the reaction.

  • Execution: Seal the vials and heat at 60-70°C for 2-6 hours, with stirring. Monitor the formation of the product (often a precipitate) and the disappearance of starting material by TLC.

  • Work-up & Purification: Upon completion, cool the reaction mixtures. Collect the precipitated products by filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by evaporating the solvent and purifying the residue using column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of all final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR.

Part II: In Vitro Biological Evaluation & Screening

Rationale & Screening Cascade

The goal of the in vitro evaluation is to efficiently identify compounds with potent anti-inflammatory activity while simultaneously filtering out those with unacceptable cytotoxicity. Our screening cascade is designed as a funnel, starting with broad cellular assays and progressing to more specific, mechanism-focused studies for the most promising candidates.

Diagram: High-Throughput Screening Cascade

G A Synthesized Compound Library (50-100 Compounds) B Primary Screen 1: Cytotoxicity Assay (MTT) RAW 264.7 Macrophages A->B Determine CC50 C Primary Screen 2: Anti-inflammatory Assay (LPS-stimulated) Nitric Oxide (Griess) & Cytokine (ELISA) Readouts B->C Test at non-toxic concentrations D Hit Identification (Potent & Non-toxic Compounds) C->D Analyze IC50 & SI E Secondary / MoA Screens: - COX-1/COX-2 Enzyme Inhibition - NF-κB Pathway Analysis (Western Blot) D->E Mechanistic Elucidation F Lead Candidate(s) E->F

Caption: A multi-tiered workflow for identifying lead anti-inflammatory candidates.

Protocol 3: Cell Viability Assay (MTT)

Purpose: This initial step is critical for establishing the concentration-dependent toxicity of each synthesized compound. It ensures that any observed anti-inflammatory effects in subsequent assays are not simply a result of cell death.

  • Cell Culture: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each test compound (e.g., from 0.1 to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various compound concentrations. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the 50% cytotoxic concentration (CC₅₀) for each compound.

Protocol 4: Primary Anti-inflammatory Screening (NO and Cytokine Production)

Purpose: To quantify the ability of non-toxic concentrations of the compounds to inhibit the production of key inflammatory mediators in a cellular model of inflammation. Lipopolysaccharide (LPS) is a component of gram-negative bacteria and a potent activator of macrophages through the Toll-like receptor 4 (TLR4) pathway, making it an excellent tool for inducing an inflammatory response in vitro.[8][9][10]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compounds (determined from Protocol 3) for 1-2 hours. Include a positive control (e.g., Dexamethasone) and a vehicle control.

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a new 96-well plate. Incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the collected supernatants, following the manufacturer's instructions.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for both NO and cytokine production for each compound.

Data Summary: Primary Screening
Compound IDCC₅₀ (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
BZ-H-001>1005.28.110.5>19.2
BZ-H-00285.425.630.145.23.3
BZ-H-003>1002.13.54.8>47.6
Dexamethasone>1000.50.20.3>200

Table represents hypothetical data for illustrative purposes.

Part III: Mechanism of Action (MoA) Elucidation

Rationale

After identifying "hit" compounds with high potency and low toxicity, the next crucial step is to understand how they work. The two most common pathways targeted by anti-inflammatory drugs are the cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling cascade.[6][11][12][13] Elucidating the MoA provides critical insights for lead optimization and predicts potential therapeutic applications and side effects.

Diagram: Canonical NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (marks for degradation) NFkB_inactive Inactive NF-κB IkBa->NFkB_inactive Inhibition p50 p50 p50->NFkB_inactive p65 p65 p65->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation DNA DNA (κB site) NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Promotes Transcription

Caption: Inhibition points in the LPS-induced canonical NF-κB signaling pathway.

Protocol 5: COX-1 and COX-2 Enzyme Inhibition Assay

Purpose: To determine if the compounds exert their effect by inhibiting COX enzymes, the primary targets of NSAIDs. Assessing activity against both COX-1 and COX-2 isoforms is essential for determining selectivity.[14][15]

  • Assay Principle: Utilize a commercially available fluorometric or colorimetric COX inhibitor screening kit.[16][17][18] These assays typically measure the peroxidase component of COX activity.

  • Reagent Preparation: Prepare all kit components (buffer, heme, enzyme, substrate) according to the manufacturer's protocol.

  • Reaction Setup: In separate 96-well plates for COX-1 and COX-2, add the reaction buffer, enzyme (either human recombinant COX-1 or COX-2), and various concentrations of the test compound. Include a non-inhibitor control and a known selective inhibitor control (e.g., Celecoxib for COX-2).

  • Initiation & Measurement: Initiate the reaction by adding the substrate (arachidonic acid). Immediately begin kinetic measurement of the fluorescence or absorbance change over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher index indicates greater selectivity for COX-2.

Protocol 6: NF-κB Activation Analysis by Western Blot

Purpose: To directly assess whether the compounds inhibit the activation and nuclear translocation of NF-κB. A key indicator of canonical pathway inhibition is the prevention of IκBα degradation.[13]

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with hit compounds for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated-IκBα (p-IκBα) or total IκBα. Use an antibody for β-actin as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A potent inhibitor will reduce the levels of p-IκBα and/or prevent the degradation of total IκBα in LPS-stimulated cells compared to the LPS-only control.

Part IV: In Vivo Efficacy Assessment (Conceptual Protocol)

Rationale

Positive results from in vitro and MoA studies must be validated in a living organism. In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and overall physiological effect.[19][20] The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[21][22][23]

Protocol 7: Carrageenan-Induced Paw Edema in Rats

Purpose: To evaluate the acute anti-inflammatory activity of a lead candidate compound in vivo.

  • Animals: Use male Sprague-Dawley rats (180-220g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

    • Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, oral)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 60 minutes before the inflammatory insult.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Conclusion and Future Outlook

This document provides a robust, integrated framework for the discovery and preclinical development of novel 1,4-benzothiazine carbohydrazide derivatives as anti-inflammatory agents. By following this systematic progression from rational design and synthesis to multi-tiered in vitro screening, mechanism of action studies, and in vivo validation, researchers can efficiently identify and characterize promising lead candidates. Future efforts for a validated lead compound would involve comprehensive pharmacokinetic and toxicological profiling, optimization of the chemical structure to improve potency and drug-like properties, and eventual evaluation in more complex, chronic models of inflammatory disease.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Ménasché, P., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 585. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology, 104(7), 1015-1023. [Link]

  • Sivandzade, F., et al. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 2438. [Link]

  • Cryer, B. (2003). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. The American Journal of Managed Care, 9(1 Suppl), S5-11. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Trapani, G., et al. (1985). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica, 40(5), 369-376. [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. International Immunopharmacology, 5(2), 327-337. [Link]

  • Hernández-Ledesma, B., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy, 172, 116246. [Link]

  • Zapasnik, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2351. [Link]

  • Wikipedia contributors. (2024). NF-κB. Wikipedia. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Patel, M., & Patel, P. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Siddiqui, A. (2016). Screening models for inflammatory drugs. SlideShare. [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Kim, M. J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 12, RP92021. [Link]

  • Shahzad, S., et al. (2016). Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis. Inflammation, 39(6), 2008-2019. [Link]

  • Neagoe, M., et al. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 13, 5269-5283. [Link]

  • Ekin, S., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 13(1), 58-65. [Link]

  • AntBio. (2024). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. [Link]

  • Sun, L., et al. (2020). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]

  • Bahta, M., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6829-6855. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1661-1671. [Link]

  • Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(16), 4988. [Link]

  • Kumar, H., et al. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Bahta, M., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14, 6829-6855. [Link]

  • Topolska, I., & Szczęśniak-Sięga, B. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1484. [Link]

  • Singh, D., et al. (2016). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances, 6(89), 86191-86201. [Link]

  • Kumar, D. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). [Link]

  • Szczęśniak-Sięga, B., & Topolska, I. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry, 18(17), 1469-1483. [Link]

Sources

Application Notes and Protocols for Intramolecular Cyclization of Thiosemicarbazides Derived from 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Benzothiazine Scaffolds in Medicinal Chemistry

The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These activities include antifungal, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] The versatile nature of this scaffold makes it a valuable template for the design and development of novel therapeutic agents. A key strategy for expanding the chemical space and biological activity of 1,4-benzothiazine derivatives is the synthesis and subsequent intramolecular cyclization of thiosemicarbazides derived from 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. This carbohydrazide serves as a versatile intermediate for the generation of various heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are themselves important pharmacophores.[6]

This application note provides detailed experimental procedures for the synthesis of the precursor thiosemicarbazides and their subsequent intramolecular cyclization under various conditions to yield distinct heterocyclic entities. The protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel bioactive molecules.

PART 1: Synthesis of Precursor Thiosemicarbazides

The initial and critical step is the synthesis of the thiosemicarbazide derivatives from this compound. This is typically achieved through the reaction of the carbohydrazide with an appropriate isothiocyanate.

Protocol 1: General Procedure for the Synthesis of N-substituted Thiosemicarbazides

This protocol outlines the synthesis of N-substituted thiosemicarbazides by reacting this compound with an alkyl or aryl isothiocyanate.[7][8]

Materials and Reagents:

ReagentMolar EquivalentPurpose
This compound1.0Starting material
Substituted isothiocyanate (e.g., phenyl isothiocyanate)1.0 - 1.1Reactant to form the thiosemicarbazide
Absolute Ethanol-Solvent

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add 1.0-1.1 equivalents of the desired substituted isothiocyanate.

  • Reaction: Reflux the reaction mixture for 3-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Absolute Ethanol: Provides a good solvent for both reactants and facilitates the reaction. Its boiling point is suitable for refluxing without degrading the reactants.

  • Reflux Conditions: The elevated temperature increases the reaction rate between the carbohydrazide and the isothiocyanate.

  • TLC Monitoring: Essential for determining the completion of the reaction and preventing the formation of byproducts due to prolonged heating.

PART 2: Intramolecular Cyclization Protocols

The synthesized thiosemicarbazide derivatives can undergo intramolecular cyclization under different pH conditions to yield either 1,2,4-triazole or 1,3,4-thiadiazole derivatives. The choice of acidic or basic conditions directs the nucleophilic attack and subsequent dehydration to form the desired heterocyclic ring.[9][10][11][12][13]

Protocol 2: Acid-Catalyzed Cyclization to 1,3,4-Thiadiazole Derivatives

This protocol describes the acid-catalyzed intramolecular cyclization of the thiosemicarbazide to form a 2-amino-1,3,4-thiadiazole derivative.[9][10][12]

Materials and Reagents:

ReagentMolar EquivalentPurpose
Substituted Thiosemicarbazide Derivative1.0Starting material
Concentrated Sulfuric Acid (H₂SO₄)Catalytic amountAcid catalyst for cyclization
Crushed Ice-To precipitate the product
Water-For washing the product
Ethanol or Acetic Acid/Water-Recrystallization solvent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 1.0 equivalent of the substituted thiosemicarbazide derivative.

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid to the thiosemicarbazide with cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature or gently heat as required. Monitor the reaction progress by TLC until the starting material is consumed.

  • Product Precipitation: Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system like ethanol or an acetic acid/water mixture to obtain the pure 1,3,4-thiadiazole derivative.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization and removal of a water molecule.

  • Pouring onto Crushed Ice: The product is often insoluble in water, and this step allows for its efficient precipitation from the acidic reaction mixture.

Protocol 3: Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thione Derivatives

This protocol details the base-catalyzed intramolecular cyclization to yield a 1,2,4-triazole-3-thione derivative.[9][7][13]

Materials and Reagents:

ReagentMolar EquivalentPurpose
Substituted Thiosemicarbazide Derivative1.0Starting material
2M Sodium Hydroxide (NaOH) Solution-Base catalyst and solvent
Hydrochloric Acid (HCl)-For acidification and precipitation
Water-For washing the product
Ethanol-Recrystallization solvent

Step-by-Step Procedure:

  • Reaction Setup: Suspend 1.0 equivalent of the substituted thiosemicarbazide derivative in a 2M aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Reflux the mixture with stirring. Monitor the reaction by TLC.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water to remove any salts, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1,2,4-triazole-3-thione derivative.

Causality Behind Experimental Choices:

  • Sodium Hydroxide: The basic medium facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to attack the thiocarbonyl carbon, leading to the formation of the triazole ring.

  • Acidification: The product is often soluble in the basic reaction mixture as a salt. Acidification protonates the product, causing it to precipitate out of the solution.

Protocol 4: Oxidative Cyclization to 2-Amino-1,3,4-Thiadiazole Derivatives

Oxidative cyclization offers an alternative route to 1,3,4-thiadiazoles and can sometimes proceed under milder conditions.[14][15][16][17]

Materials and Reagents:

ReagentMolar EquivalentPurpose
Substituted Thiosemicarbazide Derivative1.0Starting material
Iron(III) Chloride (FeCl₃)StoichiometricOxidizing agent
Ethanol-Solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the substituted thiosemicarbazide derivative in ethanol.

  • Addition of Oxidant: Add a solution of iron(III) chloride in ethanol to the thiosemicarbazide solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can be treated with water and the product extracted with a suitable organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Iron(III) Chloride: Acts as a Lewis acid and an oxidizing agent to promote the cyclization. The exact mechanism can be complex but is thought to involve the formation of a radical intermediate.

PART 3: Visualizations and Workflow Diagrams

Diagram 1: Overall Synthetic Workflow

G A 3-methyl-4H-1,4-benzothiazine- 2-carbohydrazide C N-Substituted Thiosemicarbazide (Precursor) A->C Ethanol, Reflux B Substituted Isothiocyanate B->C D Acid-Catalyzed Cyclization (H+) C->D E Base-Catalyzed Cyclization (OH-) C->E F Oxidative Cyclization C->F G 1,3,4-Thiadiazole Derivative D->G H 1,2,4-Triazole-3-thione Derivative E->H I 1,3,4-Thiadiazole Derivative F->I

Caption: Synthetic workflow for the preparation of heterocyclic derivatives.

Diagram 2: Cyclization Pathways

G cluster_0 Thiosemicarbazide Precursor cluster_1 Acidic Conditions cluster_2 Basic Conditions Precursor R-C(=O)NHNHC(=S)NHR' Thiadiazole 1,3,4-Thiadiazole Precursor->Thiadiazole H+, -H2O Triazole 1,2,4-Triazole-3-thione Precursor->Triazole OH-, -H2O

Caption: Influence of pH on thiosemicarbazide cyclization pathways.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and intramolecular cyclization of thiosemicarbazides derived from this compound. By carefully selecting the reaction conditions, researchers can selectively synthesize either 1,3,4-thiadiazole or 1,2,4-triazole derivatives, thereby accessing a diverse range of novel heterocyclic compounds with significant potential for drug discovery and development. It is important to note that while these are general procedures, optimization of reaction times, temperatures, and purification methods may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link]

  • Gupta, A., & Rawat, S. (2018). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Bentham Science Publishers. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2003). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. Pharmazie, 58(6), 367-371. [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Ingenta Connect. [Link]

  • Kumar, R., & Kumar, S. (2018). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. [Link]

  • Khan, M. S. Y., & Akhter, M. (2003). Synthesis of Some New Substituted 1,2,4-Triazole and 1,3,4-Thiadiazole and Their Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 2(1), 43-48. [Link]

  • Gencer, A., Arslan, O., Ceylan, M., & Taslimi, P. (2018). Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Biochemical and Molecular Toxicology, 32(2), e22006. [Link]

  • Angeli, A., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(11), e2400548. [Link]

  • Lo Meo, P., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. ARKIVOC, 2022(ii), 1-14. [Link]

  • Dobosz, M., Pitucha, M., & Wujec, M. (1996). The reactions of cyclization of thiosemicarbazide derivatives to 1,2,4-triazole or 1,3,4-thiadiazole systems. ResearchGate. [Link]

  • International Journal of Novel Research and Development. (2023). Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. IJNRD, 8(8). [Link]

  • Gómez-Saiz, P., García-Tojal, J., Maestro, M. A., Arnaiz, F. J., & Rojo, T. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 41(21), 5459-5465. [Link]

  • Aljamali, N. M., Mohammed, N. S., Alghurabi, F. A. W., & Khdur, R. A. (2020). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. [Link]

  • Scribd. (n.d.). Thiosemicarbazide Chemistry Review. [Link]

  • Sci-Hub. (n.d.). 4‐phenylthiazole‐2(3H)‐ylide)benzamide Heterocyclic Compounds from Aroyl Thiourea Derivatives via S‐cyclization Mechanism. [Link]

  • ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. [Link]

  • Hadda, T. B., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6895-6916. [Link]

  • Gupta, R., & Ojha, K. G. (2007). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT, 6(4). [Link]

  • Metwally, M. A., & Bondock, S. (2012). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

  • Gómez-Saiz, P., García-Tojal, J., Maestro, M. A., Arnaiz, F. J., & Rojo, T. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-oxadiazole Derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route for thiosemicarbazides of series 3a – h. [Link]

Sources

Greener Pathways for the Synthesis of 1,4-Benzothiazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sustainable Chemistry in Pharmaceutical Scaffolds

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold, forming the core of a multitude of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2][3][4] The structural resemblance of 1,4-benzothiazines to phenothiazines, a class of antipsychotic drugs, has further fueled interest in their development.[5] However, traditional synthetic routes to these valuable compounds often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, posing significant environmental and economic challenges.

In response to the growing need for sustainable chemical manufacturing, the principles of green chemistry are being increasingly integrated into the synthesis of pharmaceutically important molecules. This guide provides detailed application notes and protocols for several green and efficient methods for the synthesis of 1,4-benzothiazine derivatives. These protocols are designed for researchers, scientists, and drug development professionals seeking to adopt more environmentally benign synthetic strategies without compromising on yield or purity. The methodologies detailed herein leverage green solvents, alternative energy sources, and catalyst-free conditions to minimize waste and environmental impact.

Method 1: Microwave-Assisted Synthesis in a Solvent-Free Environment

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.[6] This protocol details the solvent-free, microwave-assisted synthesis of 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiol and β-dicarbonyl compounds.

Scientific Rationale:

The use of microwave energy accelerates the reaction by efficiently coupling with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and reaction rate. The solvent-free approach minimizes the use of volatile organic compounds (VOCs), which are major contributors to air pollution and pose health risks. Basic alumina acts as a solid support and a mild base, facilitating the condensation and cyclization steps.[7]

Experimental Protocol:

Materials:

  • Substituted 2-aminobenzenethiol (1 mmol)

  • β-diketone or β-ketoester (1 mmol)

  • Basic alumina (Al₂O₃) (2 g)

  • Domestic microwave oven (800 W)

  • Mortar and pestle

  • Round bottom flask (50 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, thoroughly grind a mixture of substituted 2-aminobenzenethiol (1 mmol), the β-dicarbonyl compound (1 mmol), and basic alumina (2 g) for 2-3 minutes until a homogeneous powder is obtained.

  • Transfer the mixture to a 50 mL round bottom flask.

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at 800 W for 6-11 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 2 minutes.

  • After completion of the reaction (as indicated by TLC), allow the flask to cool to room temperature.

  • Add 20 mL of ethanol to the reaction mixture and stir for 10 minutes.

  • Filter the solid alumina and wash it with hot ethanol (2 x 10 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure 4H-1,4-benzothiazine derivative.

Data Presentation:
Entryβ-Dicarbonyl CompoundReaction Time (min)Yield (%)
1Acetylacetone885
2Ethyl acetoacetate1082
3Dibenzoylmethane1179
4Ethyl benzoylacetate981

Table 1: Representative yields for the microwave-assisted synthesis of 4H-1,4-benzothiazine derivatives on basic alumina.[8]

Reaction Workflow:

G cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A 2-Aminobenzenethiol Mix Grind in Mortar A->Mix B β-Dicarbonyl Compound B->Mix Alumina Basic Alumina Alumina->Mix MW Microwave Oven (800W) Mix->MW Cool Cool to RT MW->Cool Add_EtOH Add Ethanol Cool->Add_EtOH Filter Filter Add_EtOH->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Product Pure 1,4-Benzothiazine Recrystallize->Product

Caption: Workflow for microwave-assisted synthesis.

Method 2: Ultrasound-Assisted Synthesis in an Aqueous Medium

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to traditional synthetic methods.[9] Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This protocol describes an ultrasound-assisted synthesis of 1,4-benzothiazine derivatives in an aqueous medium, a benign and environmentally friendly solvent.

Scientific Rationale:

Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. These extreme conditions can break chemical bonds and generate highly reactive species, thus accelerating the reaction.[10] Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of a catalytic amount of a copper salt and sodium ascorbate facilitates the reaction.[10]

Experimental Protocol:

Materials:

  • 2-Azido-N-(benzo[d]thiazol-2-yl)acetamide derivative (1 mmol)

  • Alkyne (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol)

  • Sodium ascorbate (0.2 mmol)

  • tert-Butanol (t-BuOH) and Water (1:1 v/v) (10 mL)

  • Ultrasonic bath/probe

  • Round bottom flask (50 mL)

Procedure:

  • To a 50 mL round bottom flask, add the 2-azido-N-(benzo[d]thiazol-2-yl)acetamide derivative (1 mmol), alkyne (1.2 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol).

  • Add the t-BuOH/H₂O (1:1 v/v, 10 mL) solvent mixture to the flask.

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 20 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole tethering a benzothiazole nucleus.[10]

Data Presentation:
EntryAlkyneConventional Method (Time, h)Ultrasound Method (Time, h)Yield (%)
1Phenylacetylene6392
21-Heptyne84.588
3Propargyl alcohol10685

Table 2: Comparison of conventional heating and ultrasound-assisted synthesis for 1,2,3-triazole-benzothiazole derivatives.[10]

Reaction Mechanism:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Azide 2-Azido-N-(benzo[d]thiazol-2-yl)acetamide Ultrasound Ultrasound Irradiation Azide->Ultrasound Alkyne Alkyne Alkyne->Ultrasound CuSO4 CuSO₄·5H₂O CuSO4->Ultrasound NaAscorbate Sodium Ascorbate NaAscorbate->Ultrasound Product 1,4-Disubstituted 1,2,3-Triazole Tethering Benzothiazole Ultrasound->Product Solvent t-BuOH/H₂O (1:1) Solvent->Ultrasound

Caption: Key components of the ultrasound-assisted synthesis.

Method 3: Catalyst-Free Synthesis in Polyethylene Glycol (PEG-200)

The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies product purification and reduces waste from catalyst separation. Polyethylene glycols (PEGs) are non-toxic, biodegradable, and inexpensive polymers that can serve as effective green reaction media.

Scientific Rationale:

PEG-200 acts as a benign and recyclable reaction medium. Its ability to dissolve a wide range of organic compounds and its thermal stability make it an excellent alternative to conventional organic solvents. The reaction proceeds through a one-pot, two-component condensation of 2-aminobenzothiols and 1,3-dicarbonyl compounds without the need for an external catalyst.[11]

Experimental Protocol:

Materials:

  • Substituted 2-aminobenzothiol (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Polyethylene glycol (PEG-200) (5 mL)

  • Round bottom flask (50 mL) with a magnetic stirrer

  • Water

  • Ethanol

Procedure:

  • In a 50 mL round bottom flask, add the substituted 2-aminobenzothiol (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and PEG-200 (5 mL).

  • Heat the reaction mixture at 80 °C with constant stirring for 4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of cold water to the flask to precipitate the product.

  • Filter the solid product and wash it with water.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-benzothiazine derivative.

  • The aqueous filtrate containing PEG-200 can be concentrated and reused for subsequent reactions.

Data Presentation:
Entry1,3-Dicarbonyl CompoundReaction Time (h)Yield (%)
1Dimedone495
2Acetylacetone492
3Ethyl acetoacetate488

Table 3: Yields for the catalyst-free synthesis of 1,4-benzothiazine derivatives in PEG-200.[11][12]

Logical Relationship Diagram:

G Reactants 2-Aminobenzothiol + 1,3-Dicarbonyl Compound Reaction One-Pot Condensation Reactants->Reaction Medium PEG-200 (Solvent) Medium->Reaction Conditions 80 °C, 4h Conditions->Reaction Workup Precipitation with Water Reaction->Workup Product 1,4-Benzothiazine Derivative Purification Recrystallization from Ethanol Workup->Purification Recycle PEG-200 Recovery and Reuse Workup->Recycle Purification->Product

Caption: Catalyst-free synthesis in PEG-200.

Conclusion and Future Outlook

The protocols presented in this guide demonstrate the successful application of green chemistry principles to the synthesis of medicinally important 1,4-benzothiazine derivatives. By employing microwave irradiation, ultrasound, and green solvents like water and PEG-200, it is possible to achieve high yields in shorter reaction times while minimizing environmental impact. These methods offer significant advantages over traditional synthetic routes in terms of efficiency, safety, and sustainability.

Future research in this area should continue to explore other green synthetic methodologies, such as mechanochemistry, biocatalysis, and the use of other novel green solvents like ionic liquids and deep eutectic solvents.[1][13][14][15] The development of one-pot, multi-component reactions under green conditions will further enhance the efficiency and atom economy of these syntheses. By embracing these greener alternatives, the scientific community can contribute to a more sustainable future for pharmaceutical manufacturing.

References

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • More, D. H., Patil, S. L., & Mahulikar, P. P. (2002). Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives. Oriental Journal of Chemistry, 18(2). [Link]

  • Charris, J., Barazarte, A., Domínguez, J., & Gamboa, N. (2004). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Journal of Chemical Research, 2004(7), 488-490. [Link]

  • Londhe, B. S., Gujar, J. B., Nalawade, A., & Mane, R. (2012). Novel synthesis of 1,4-benzothiazines in water accelerated by β-cyclodextrin. Tetrahedron Letters, 53(28), 3647-3650. [Link]

  • Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[1][16]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136.

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(4), 487. [Link]

  • Gupta, K. (2011). MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. Trade Science Inc.
  • Napolitano, A., d'Ischia, M., & Panzella, L. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6245. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2016). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. Molecules, 21(4), 487. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Kamal, A., & Kumar, P. (2021). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Chemistry, 25(11), 1332-1353. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Islam, A., & Panja, S. (2018). Polyethylene Glycol (PEG‐200): An Efficient, Green and Biocompatible Reaction Medium for the Metal‐Free Synthesis of Functionalized 1,4‐Benzothiazines. ChemistrySelect, 3(44), 12489-12493. [Link]

  • Bhosale, S. M., Pawar, Y. A., Sonawane, A. E., Nagle, P. S., & More, D. H. (2009). Microwave assisted synthesis of 1,4-benzothiazine esters. Organic Chemistry An Indian Journal, 5(3), 269-272.
  • Sharma, K., & Kachroo, M. (2015). A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity. Der Pharma Chemica, 7(10), 234-241.
  • Kisszékelyi, P., Peňaška, T., Stankovianska, K., Mečiarová, M., & Šebesta, R. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1038-1046. [Link]

  • Kalwania, G. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2016). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. Molecules, 21(4), 487. [Link]

  • Saadouni, M., Ghailane, T., Boukhris, S., Hassikou, A., Habbadi, N., Ghailane, R., ... & Amri, H. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines.
  • Saadouni, M., Ghailane, T., Boukhris, S., Hassikou, A., Habbadi, N., Ghailane, R., ... & Amri, H. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

  • Tiong, Y. T., & Sim, K. S. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(5), 1162-1168.
  • Gunturu, K. C., & Peruncheralathan, S. (2018).
  • Kumar, A., & Kumar, S. (2017). Di-cationic Ionic Liquid Catalyzed Synthesis of 1,5-Benzothiazepines. Asian Journal of Chemistry, 29(12), 2731-2734.
  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Kumar, D., & Singh, D. J. (2016). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. New Journal of Chemistry, 40(11), 9479-9488.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(4), 487. [Link]

  • Fu, L., Xu, J., Yao, H., & Wu, X. (2008). A synthesis of 4H-1, 4-benzothiazines. Journal of Chemical Research, 2008(10), 566-567.
  • Sharma, D., & Kumar, R. (2021). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Catalysts, 11(11), 1381. [Link]

  • Kamal, A., & Kumar, P. (2021). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Chemistry, 25(11), 1332-1353.
  • Sharma, K., & Kachroo, M. (2015). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide as a Novel Metal Chelator in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the investigation and application of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide as a potential metal chelator for therapeutic development. The dysregulation of metal ion homeostasis is a key pathological feature in a range of diseases, including neurodegenerative disorders and cancer, making the development of targeted metal chelators a promising therapeutic strategy.[1][2][3] this compound, a heterocyclic compound featuring a privileged 1,4-benzothiazine scaffold and a carbohydrazide moiety, presents a compelling candidate for metal chelation due to the presence of multiple potential donor atoms (N, S, O).[4][5] This guide outlines the rationale for its investigation, key considerations for its synthesis and characterization, and detailed, field-proven protocols for evaluating its metal chelating efficacy and its biological activity in relevant cellular models.

Introduction: The Rationale for Investigating this compound as a Metal Chelator

The 1,4-benzothiazine nucleus is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][6] The therapeutic potential of many heterocyclic compounds is attributed to their ability to interact with biological macromolecules and, in many cases, to chelate metal ions that are crucial for pathological processes. The carbohydrazide functional group is a known metal-binding moiety, further enhancing the potential of this compound as a metal chelator.[4][5]

Metal ions, particularly iron (Fe), copper (Cu), and zinc (Zn), are essential for numerous physiological processes. However, their dysregulation can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, contributing to oxidative stress and cellular damage. This process is implicated in the pathogenesis of several diseases. Consequently, the development of selective metal chelators that can sequester excess metal ions and mitigate their toxic effects is an area of intense research.[1][2][3]

This guide provides the foundational protocols to systematically investigate the potential of this compound as a therapeutic metal chelator.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-aminothiophenol. A general synthetic route involves the reaction of 2-aminothiophenol with a suitable β-ketoester, followed by cyclization and subsequent reaction with hydrazine hydrate.[7]

Workflow for Synthesis:

cluster_synthesis Synthesis Workflow start 2-Aminothiophenol + Ethyl 2-chloroacetoacetate step1 Condensation start->step1 product1 Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate step1->product1 step2 Hydrazinolysis (Hydrazine Hydrate) product1->step2 product2 This compound step2->product2

Caption: A generalized workflow for the synthesis of the target compound.

Protocol 2.1: Synthesis of this compound

  • Step 1: Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate.

    • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

    • Add ethyl 2-chloroacetoacetate (1 equivalent) dropwise to the solution at room temperature with constant stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate.

  • Step 2: Synthesis of this compound.

    • Suspend ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) to the suspension.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (e.g., N-H, C=O, C=N).

  • Elemental Analysis: To determine the elemental composition.

In Vitro Evaluation of Metal Chelating Activity

A crucial first step in characterizing a potential metal chelator is to determine its ability to bind to target metal ions in vitro. The ferrous ion (Fe²⁺) is a key player in oxidative stress, making it a primary target for chelation therapy. The ferrozine assay is a well-established colorimetric method for quantifying Fe²⁺ chelation.[8][9][10][11]

Principle of the Ferrozine Assay: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a competing chelator, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. This decrease is proportional to the chelating activity of the test compound.

Protocol 3.1: Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare a series of dilutions from this stock solution.

    • FeCl₂ Solution: Prepare a 2 mM solution of ferrous chloride in deionized water.

    • Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.

    • Positive Control: Prepare a stock solution of EDTA (a known strong metal chelator) at a similar concentration range to the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of 2 mM FeCl₂ to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for chelation.

    • Initiate the color reaction by adding 100 µL of 5 mM ferrozine to each well.

    • Incubate at room temperature for another 10 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (FeCl₂ + ferrozine without the test compound).

      • A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of chelating activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to chelate 50% of the ferrous ions).

Table 1: Example Data for Ferrous Ion Chelation Assay

Concentration (µg/mL)Absorbance (562 nm)% Chelating Activity
Control1.2500
101.05016.0
250.87530.0
500.62550.0
1000.37570.0
2500.12590.0

Determination of Metal-Ligand Stoichiometry

Understanding the binding ratio between the metal ion and the chelator is essential for elucidating the mechanism of action. Job's method of continuous variation is a widely used spectrophotometric technique for this purpose.[12][13][14][15][16]

Principle of Job's Method: A series of solutions are prepared in which the mole fraction of the metal and the ligand is varied while keeping the total molar concentration constant. The absorbance of the resulting metal-ligand complex is measured at a wavelength where the complex absorbs maximally, and the reactants do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Protocol 4.1: Job's Plot for Determining Fe²⁺-Ligand Stoichiometry

  • Reagent Preparation:

    • Prepare equimolar stock solutions (e.g., 1 mM) of this compound and FeCl₂ in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4).

  • Preparation of Solutions for Job's Plot:

    • Prepare a series of solutions in a constant total volume (e.g., 1 mL) by mixing the stock solutions in varying ratios, as shown in Table 2.

Table 2: Preparation of Solutions for Job's Plot

Solution #Volume of Ligand (mL)Volume of Fe²⁺ (mL)Mole Fraction of Ligand (X_L)
10.01.00.0
20.10.90.1
30.20.80.2
40.30.70.3
50.40.60.4
60.50.50.5
70.60.40.6
80.70.30.7
90.80.20.8
100.90.10.9
111.00.01.0
  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) of the Fe²⁺-ligand complex by scanning the spectrum of a solution containing both the metal and the ligand.

    • Measure the absorbance of each solution prepared in step 2 at the determined λ_max.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand (X_L).

    • The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 stoichiometry, while a maximum at X_L = 0.67 suggests a 2:1 (ligand:metal) stoichiometry.

cluster_job Job's Plot Analysis start Prepare equimolar solutions of metal and ligand step1 Mix in varying mole fractions at constant total volume start->step1 step2 Measure absorbance at λ_max of the complex step1->step2 step3 Plot Absorbance vs. Mole Fraction of Ligand step2->step3 end Determine stoichiometry from the maximum of the plot step3->end

Caption: Workflow for determining metal-ligand stoichiometry using Job's plot.

Assessment of Biological Activity: Cytotoxicity Profiling

Before a compound can be considered for therapeutic use, its effect on cell viability must be determined. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20][21]

Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is proportional to the number of viable, metabolically active cells.

Protocol 5.1: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., a cancer cell line for anticancer studies or a neuronal cell line for neuroprotection studies) in appropriate growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • MTT Assay and Absorbance Measurement:

    • Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 Where:

      • Abs_sample is the absorbance of cells treated with the compound.

      • Abs_blank is the absorbance of the medium alone.

      • Abs_control is the absorbance of cells treated with the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Table 3: Example Data for MTT Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.500100
11.42595
51.27585
101.05070
250.75050
500.45030
1000.15010

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a metal chelator in a biological context. Successful demonstration of its metal chelating properties and favorable cytotoxicity profile would warrant further investigation, including:

  • Chelation studies with other biologically relevant metal ions (e.g., Cu²⁺, Zn²⁺).

  • Evaluation of its antioxidant activity using assays such as the DPPH or ABTS radical scavenging assays.

  • Investigation of its protective effects in cellular models of diseases associated with metal dyshomeostasis (e.g., neuronal cells treated with metal-induced oxidative stress).

  • Mechanism of action studies to identify the specific cellular pathways modulated by the compound.

These comprehensive studies will be crucial in determining the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 13, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 13, 2026, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (2018, July 16). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Retrieved January 13, 2026, from [Link]

  • Harvey, D. (2013, July 29). Method of Continuous Variations. Analytical Sciences Digital Library. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 13, 2026, from [Link]

  • Scribd. (n.d.). Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. Retrieved January 13, 2026, from [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 8.2: Background. Retrieved January 13, 2026, from [Link]

  • Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved January 13, 2026, from [Link]

  • The Ferrous Ion Chelating Assay of Extracts. (2013, March 1). Bentham Open. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Job plot. Retrieved January 13, 2026, from [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • The Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. (2014). Professional Medical Journal, 8(1), 202-205.
  • Gulcin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132.
  • Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025, February 24). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 90-111.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018).
  • Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (2018).
  • This compound. (n.d.). Amerigo Scientific. Retrieved January 13, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of the Carbohydrazide Moiety for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbohydrazide moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its unique structural features, particularly the reactive hydrazide functional group (-CONHNH₂), allow for straightforward chemical modifications to generate derivatives with significantly enhanced pharmacological properties. This comprehensive guide provides an in-depth exploration of key derivatization strategies, including the synthesis of Schiff bases (hydrazones), 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution. Furthermore, this document will present a curated summary of the enhanced biological activities of these derivatives, supported by quantitative data and authoritative references, to empower researchers in the rational design of novel therapeutic agents.

Introduction: The Chemical Versatility and Biological Significance of Carbohydrazides

Carbohydrazide and its derivatives are recognized as important classes of compounds in organic and medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2] The core carbohydrazide structure features a carbonyl group flanked by two hydrazine moieties, presenting multiple reactive sites for chemical elaboration. The derivatization of the terminal amino groups is a particularly effective strategy to modulate the physicochemical and pharmacological profile of the parent molecule.

The primary rationale for derivatizing the carbohydrazide moiety lies in the principle of bioisosteric replacement and the introduction of pharmacophoric features that can enhance interactions with biological targets. For instance, the conversion of the hydrazide to a hydrazone introduces an azomethine group (-C=N-), which is a key structural motif in many biologically active compounds.[3] This modification can increase lipophilicity, alter electronic properties, and provide additional hydrogen bonding capabilities, all of which can lead to improved target binding and enhanced biological response.

Furthermore, the carbohydrazide backbone serves as an excellent precursor for the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[4][5] These heterocycles are considered to be bioisosteres of amide and ester groups, offering improved metabolic stability and oral bioavailability. The rigid, planar structure of these rings can also help in optimizing the spatial arrangement of substituents to achieve a better fit within the active site of a target protein.

This guide will provide a detailed examination of these key derivatization strategies, offering both the "how" and the "why" to facilitate their successful implementation in a research setting.

Key Derivatization Strategies and Protocols

Synthesis of Schiff Bases (Hydrazones) from Carbohydrazides

The condensation of a carbohydrazide with an aldehyde or a ketone is one of the most straightforward and widely utilized methods for derivatization. This reaction leads to the formation of a Schiff base, specifically a hydrazone, which contains the characteristic azomethine (-N=CH-) linkage.[6] The formation of this new covalent bond significantly alters the electronic and steric properties of the original carbohydrazide, often leading to a marked increase in biological activity.

Causality of Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the carbohydrazide and the aldehyde/ketone reactants, while also being relatively easy to remove post-reaction.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal amino group of the carbohydrazide, thereby accelerating the reaction rate.[7]

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy to overcome the energy barrier for the condensation reaction and the subsequent dehydration step.

Experimental Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Hydrazide Dissolve Carbohydrazide in Ethanol Mix Combine Solutions Hydrazide->Mix Aldehyde Dissolve Aldehyde in Ethanol Aldehyde->Mix Add_Catalyst Add Catalytic Acetic Acid Mix->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry

Caption: Workflow for Schiff Base Synthesis from Carbohydrazide.

Detailed Protocol: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide [6]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3,4-dimethoxybenzohydrazide (1.96 g, 0.01 mol) in 30 mL of absolute ethanol with gentle warming if necessary.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.06 g, 0.01 mol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[6]

Cyclization to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is found in numerous pharmacologically active compounds and is often used as a bioisostere for amide or ester functionalities to improve metabolic stability. A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from carbohydrazides.

Causality of Experimental Choices:

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine intermediate by activating the carbonyl oxygen, making it a good leaving group.[8]

  • Reaction Conditions: Refluxing the reaction mixture provides the thermal energy required for the cyclodehydration reaction to proceed to completion.

Experimental Workflow for 1,3,4-Oxadiazole Synthesis:

Oxadiazole_Synthesis cluster_prep Intermediate Synthesis cluster_reaction Cyclization cluster_workup Work-up and Purification Acylation Acylate Carbohydrazide to form Diacylhydrazine Add_POCl3 Add POCl₃ Acylation->Add_POCl3 Reflux Reflux for 5-7 hours Add_POCl3->Reflux Quench Pour onto Crushed Ice Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize

Caption: Workflow for 1,3,4-Oxadiazole Synthesis.

Detailed Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles [8]

  • Synthesis of N,N'-Diacylhydrazine Intermediate: React the starting carbohydrazide with an appropriate acylating agent (e.g., an acid chloride or anhydride) in a suitable solvent to form the corresponding N,N'-diacylhydrazine. This intermediate is then isolated and purified.

  • Cyclization: To the N,N'-diacylhydrazine (0.01 mol), add phosphorus oxychloride (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux for 5-7 hours.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Cyclization to 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is another important five-membered heterocycle that is a common structural motif in many pharmaceuticals. The replacement of the oxygen atom in an oxadiazole with a sulfur atom can significantly impact the compound's biological activity. A versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the use of Lawesson's reagent to convert the carbonyl oxygens of a diacylhydrazine intermediate into thiocarbonyls, followed by cyclization.

Causality of Experimental Choices:

  • Thionating Agent: Lawesson's reagent is a highly effective thionating agent that readily converts carbonyl groups into thiocarbonyls under relatively mild conditions.[5]

  • Solvent: Toluene is a suitable high-boiling solvent for this reaction, allowing the reaction to be carried out at an elevated temperature to ensure the completion of both the thionation and cyclization steps.

Experimental Workflow for 1,3,4-Thiadiazole Synthesis:

Thiadiazole_Synthesis cluster_prep Intermediate Synthesis cluster_reaction Thionation and Cyclization cluster_workup Work-up and Purification Hydrazone_Formation Form Aroylhydrazone from Hydrazide and Aldehyde Add_LR Add Lawesson's Reagent Hydrazone_Formation->Add_LR Reflux Reflux in Toluene Add_LR->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Purify Purify by Chromatography Evaporate->Purify

Caption: Workflow for 1,3,4-Thiadiazole Synthesis.

Detailed Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles [5]

  • Hydrazone Formation: In a round-bottom flask, dissolve the starting aryl hydrazide (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol (20 mL). Reflux the mixture for 2 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Thionation and Cyclization: To the resulting aroylhydrazone, add toluene (20 mL) and Lawesson's reagent (0.5 mmol). Reflux the mixture for 4-6 hours.

  • Work-up: After cooling, evaporate the toluene. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Enhanced Biological Activity of Carbohydrazide Derivatives

The derivatization of the carbohydrazide moiety has been shown to be a highly effective strategy for enhancing a wide range of biological activities. The introduction of different substituents allows for the fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.

Anticancer Activity

Numerous studies have demonstrated that carbohydrazide derivatives can exhibit potent cytotoxic activity against various cancer cell lines. The specific substitution pattern on the aromatic rings of Schiff base derivatives or the nature of the heterocyclic ring formed can significantly influence their anticancer efficacy.

Table 1: Anticancer Activity of Selected Carbohydrazide Derivatives (IC₅₀ values in µM)

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
7d Imidazopyridine Aryl HydrazoneMCF-7 (Breast)22.6[1]
HT-29 (Colon)13.4[1]
2c-g Dihydropyrazole-CarbohydrazideMCF-7 (Breast)23-28[2]
2b, 2d Dihydropyrazole-CarbohydrazideMDA-MB-231 (Breast)24-26[2]
Compound 20 Bis-Schiff BasePC-3 (Prostate)Good to Moderate Toxicity[9]
Compound 16 Bis-Schiff BasePC-3 (Prostate)Good to Moderate Toxicity[9]
Antimicrobial Activity

Carbohydrazide derivatives, particularly Schiff bases and heterocyclic derivatives, are well-known for their broad-spectrum antimicrobial activity against both bacteria and fungi. The azomethine linkage in Schiff bases is often implicated as being crucial for their antimicrobial action.

Table 2: Antimicrobial Activity of Selected Carbohydrazide Derivatives (MIC values in µg/mL)

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
Compound 3 Pyrazole Schiff BaseS. aureus DNA gyraseStrong Inhibition[10]
Compound 12 Isatin Schiff BaseP. aeruginosa7.81[10]
Zn-L12 Fluorinated Schiff Base ComplexS. aureus0.0008[11]
E. coli0.0008[11]
Compound 8 Naphthofuran Schiff BaseM. luteus12.5[10]
A. niger (Fungus)12.5[10]

Conclusion

The derivatization of the carbohydrazide moiety represents a powerful and versatile strategy in modern drug discovery. The straightforward synthesis of Schiff bases, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles allows for the systematic exploration of chemical space and the optimization of biological activity. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating the design and synthesis of novel carbohydrazide-based therapeutic agents with enhanced efficacy. The self-validating nature of the described protocols, coupled with the provided mechanistic insights, empowers researchers to confidently apply these methods to their specific research objectives.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules. [Link]

  • IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. ResearchGate. [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. [Link]

  • An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society. [Link]

  • Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. ResearchGate. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]

  • Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. Iraqi National Journal of Chemistry. [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Representative scheme of 1,3,4-oxadiazole synthesis from hydrazides. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. International Journal of Agriculture and Biology. [Link]

  • Synthesis, Characterization and Biological Evaluation of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. Preprints.org. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Organic Chemistry Portal. [Link]

  • Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Minimal inhibitory concentrations (MIC, µg/mL) of Schiff bases 14–25... ResearchGate. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. ResearchGate. [Link]

  • Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents. Medicinal Chemistry. [Link]

  • Antimicrobial results of the Schiff base and its metal complexes (MIC). ResearchGate. [Link]

  • Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies. [Link]

  • Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1,4-Benzothiazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3] Its structural features allow for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6][7] The therapeutic potential of 1,4-benzothiazine derivatives stems from their ability to interact with various biological targets, such as kinases, and to modulate key signaling pathways involved in disease pathogenesis.[8][9] This versatility makes 1,4-benzothiazine libraries a rich source for the discovery of novel drug candidates.

High-throughput screening (HTS) is an indispensable tool for unlocking the therapeutic potential of large chemical libraries. By automating and miniaturizing assays, HTS enables the rapid and cost-effective evaluation of thousands of compounds, accelerating the identification of promising "hits." This application note provides a comprehensive guide to developing and implementing robust HTS protocols for the screening of 1,4-benzothiazine libraries, with a focus on anticancer and anti-inflammatory applications. We will delve into the practical aspects of assay design, provide detailed step-by-step protocols, and discuss strategies for hit validation, all from the perspective of an experienced application scientist.

Strategic Overview of the HTS Workflow

A successful HTS campaign for a 1,4-benzothiazine library requires a well-defined workflow that progresses from primary screening to hit confirmation and characterization. The following diagram illustrates a typical HTS cascade:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Characterization Primary_Assay Primary HTS Assay (e.g., Cell Viability) Dose_Response Dose-Response Confirmation Primary_Assay->Dose_Response Active Compounds Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen Confirmed Hits Secondary_Assay Secondary Assay (e.g., Apoptosis Assay) Counter_Screen->Secondary_Assay Validated Hits Orthogonal_Assay Orthogonal Assay (e.g., Biochemical Kinase Assay) Secondary_Assay->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Characterized Hits

Caption: A typical experimental workflow for high-throughput screening of a 1,4-benzothiazine library.

Physicochemical Considerations for 1,4-Benzothiazine Libraries in HTS

Before embarking on an HTS campaign, it is crucial to consider the physicochemical properties of the 1,4-benzothiazine library. These properties can significantly impact compound behavior in automated assays.

  • Solubility: Many heterocyclic compounds, including some 1,4-benzothiazine derivatives, may exhibit limited aqueous solubility.[10] It is standard practice to prepare stock solutions in 100% dimethyl sulfoxide (DMSO).[11] However, it is essential to ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[11] Some 1,4-benzothiazine derivatives might require polar aprotic solvents like DMSO or acetone for initial dissolution.[12]

  • Compound Stability: The stability of the compounds in DMSO and the aqueous assay buffer should be assessed. Some 1,4-benzothiazine derivatives can be unstable in solution, which can lead to a loss of activity over time.[13]

  • Autofluorescence: The fused aromatic ring system of the 1,4-benzothiazine scaffold raises the possibility of intrinsic fluorescence. This can interfere with fluorescence-based assays. It is advisable to perform a pre-screen of the library for autofluorescence at the excitation and emission wavelengths of the intended assay.

Application I: Anticancer Screening of 1,4-Benzothiazine Libraries

Given the established anticancer potential of 1,4-benzothiazines, a primary HTS campaign to identify cytotoxic compounds is a logical starting point.[14]

Protocol 1: Primary High-Throughput Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to screen for 1,4-benzothiazine analogs with potential anticancer activity by measuring their effect on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, HT-29 - colorectal adenocarcinoma, MCF-7 - breast adenocarcinoma)[15][16]

  • Cell culture medium (appropriate for the chosen cell line)

  • 1,4-Benzothiazine library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle, DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque-walled 384-well microplates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into 384-well plates at an optimal density (e.g., 1,000-5,000 cells/well in 25 µL) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a master plate of the 1,4-benzothiazine library at a suitable concentration (e.g., 1 mM in DMSO).

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 25 nL) of each compound to the cell plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Include wells with positive and negative controls on each plate.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[17]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[17]

  • Signal Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure luminescence using a plate reader.

Data Analysis and Hit Criteria:

ParameterDescriptionTypical Value
Z'-factor A statistical measure of assay quality.≥ 0.5
Signal-to-Background (S/B) Ratio of the signal from negative controls to the signal from positive controls.≥ 10
Hit Threshold The cutoff for identifying active compounds.> 3 standard deviations from the mean of the negative controls or >50% inhibition.
Protocol 2: Secondary Assay - Caspase-Glo® 3/7 Apoptosis Assay

Confirmed hits from the primary screen should be further investigated to determine if the observed cytotoxicity is due to the induction of apoptosis, a common mechanism for anticancer drugs.

Materials:

  • Cancer cell lines

  • 1,4-Benzothiazine "hit" compounds

  • Positive control (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White, opaque-walled 384-well microplates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate for a shorter duration, typically 24 hours, to capture early apoptotic events.

  • Assay Procedure:

    • Equilibrate plates and Caspase-Glo® 3/7 reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

  • Signal Measurement:

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence.

An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, and thus, induction of apoptosis.

Application II: Anti-inflammatory Screening of 1,4-Benzothiazine Libraries

The anti-inflammatory properties of 1,4-benzothiazines can be explored by targeting key inflammatory pathways, such as the NF-κB signaling pathway.[8][9]

Protocol 3: NF-κB Reporter Gene Assay

This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements to measure the activation or inhibition of the NF-κB pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line)[18]

  • Cell culture medium

  • 1,4-Benzothiazine library

  • Stimulating agent (e.g., TNFα)

  • Positive control inhibitor (e.g., Bay 11-7082)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, opaque-walled 384-well microplates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells into 384-well plates and allow them to attach overnight.

  • Compound Pre-incubation: Add the 1,4-benzothiazine compounds to the cells and incubate for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., TNFα) to all wells except the unstimulated controls.

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.[19]

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for 10 minutes.

  • Signal Measurement: Measure luminescence.

A decrease in the TNFα-induced luminescent signal in the presence of a 1,4-benzothiazine compound indicates inhibition of the NF-κB pathway.

Orthogonal Screening: Biochemical Kinase Assays

Since many signaling pathways, including those involved in cancer and inflammation, are regulated by kinases, a biochemical kinase assay can serve as an excellent orthogonal screen to identify direct inhibitors among the hits from cell-based assays.

Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic HTRF® assay to identify inhibitors of a specific kinase of interest.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • HTRF® detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665)

  • Assay buffer

  • 1,4-Benzothiazine "hit" compounds

  • Low-volume, white 384-well microplates

  • HTRF®-compatible plate reader

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and the 1,4-benzothiazine compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the HTRF® detection reagents.

    • Incubate for 60 minutes to allow for antibody binding.

  • Signal Measurement:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm and 665 nm.

A decrease in the HTRF® ratio (665 nm/620 nm) indicates inhibition of the kinase.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Components Kinase + Substrate + 1,4-Benzothiazine ATP Add ATP (Initiate Reaction) Components->ATP Phosphorylation Phosphorylated Substrate ATP->Phosphorylation Detection_Reagents Add HTRF® Detection Reagents Phosphorylation->Detection_Reagents FRET FRET Signal Generation Detection_Reagents->FRET

Caption: Workflow for a generic HTRF® biochemical kinase assay.

Hit Validation and Counter-Screening: Ensuring Data Integrity

A critical aspect of any HTS campaign is the elimination of false positives. Compounds can interfere with the assay technology in various ways, leading to misleading results.

Common Sources of Assay Interference:

  • Luciferase Inhibition: Compounds can directly inhibit the luciferase enzyme used in many reporter and viability assays.

  • Autofluorescence: As mentioned earlier, the intrinsic fluorescence of compounds can interfere with fluorescence-based readouts.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

Counter-Screening Strategies:

Interference TypeCounter-Screen
Luciferase Inhibition Perform the luciferase assay in the absence of cells or the primary enzyme, with a known amount of ATP or luciferase.
Autofluorescence Read the compound plates on a fluorometer at the assay's excitation and emission wavelengths before adding reagents.
Compound Aggregation Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity suggests aggregation-based inhibition.

Conclusion: A Pathway to Novel Therapeutics

The 1,4-benzothiazine scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening protocols outlined in this application note provide a robust framework for identifying and characterizing active compounds from 1,4-benzothiazine libraries. By employing a multi-step screening cascade that includes primary, secondary, and orthogonal assays, coupled with rigorous hit validation and counter-screening, researchers can efficiently navigate the complexities of HTS and identify high-quality lead compounds for further development. The successful implementation of these strategies will undoubtedly accelerate the translation of the therapeutic potential of 1,4-benzothiazines into new medicines.

References

  • Fringuelli, R., Schiaffella, F., Utrilla Navarro, M. P., Milanese, L., Santini, C., Rapucci, M., Marchetti, C., & Riccardi, C. (2003). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(15), 2531–2535. [Link]

  • Budriesi, R., et al. (1995). Pyrrolo[2,1-c]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. Journal of Medicinal Chemistry, 38(18), 3544-3552. [Link]

  • Ahmad, S., & Ahmad, S. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Synthetic and Pharmaceutical Chemistry, 1(1), 1-10. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1346. [Link]

  • Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini reviews in medicinal chemistry, 18(1), 42–57. [Link]

  • Kumar, H., Soni, S., Teli, S., & Agarwal, L. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link]

  • Abignente, E., et al. (1985). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica, 40(5), 369-376. [Link]

  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(10), 2659. [Link]

  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Recent Patents on Social Medicine, 24(5), 358-371. [Link]

  • Yilmaz, V. T., & Yilmaz, E. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences, 22(4), 421-430. [Link]

  • Kwiecień, H., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 26(21), 1-25. [Link]

  • Kwiecień, H., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 23(21), 13327. [Link]

  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(10), 2659. [Link]

  • Unknown. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. ResearchGate. [Link]

  • Radi, S., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4637. [Link]

  • Unknown. (2024). Benzothiazine derivatives solubility? ResearchGate. [Link]

  • Kumar, H., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. [Link]

  • Sharma, A., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(12), 8203-8236. [Link]

  • Gautam, D. C., & Khandelwal, P. (2015). Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts, 3(2), 1-4. [Link]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6296. [Link]

  • Císařová, I., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1083-1093. [Link]

  • El-Khlifi, M., et al. (2024). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. Moroccan Journal of Chemistry, 12(1), 509-533. [Link]

  • Císařová, I., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1083-1093. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6524. [Link]

  • Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini reviews in medicinal chemistry, 18(1), 42–57. [Link]

  • Ajani, O. O., & Adebiyi, K. A. (2018). Functionalized 1,4-Benzothiazine: A Versatile Scaffold with Diverse Biological Properties. ChemInform, 49(35). [Link]

  • Nguyen, T. T., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzooxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(15), 5821. [Link]

  • Wigh, A. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R & D, 23(8), 816-825. [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

General Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the core 1,4-benzothiazine ring system, followed by the conversion of a functional group at the C2 position into the desired carbohydrazide moiety. The most common and reliable route involves the cyclocondensation of 2-aminothiophenol with a suitable β-ketoester, followed by hydrazinolysis.[1][2]

Workflow for Synthesis

Below is a general workflow diagram illustrating the two-step synthesis.

Synthesis Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis A 2-Aminothiophenol C Ethyl 3-methyl-4H-1,4- benzothiazine-2-carboxylate A->C Base (e.g., NaOH) Solvent (e.g., Ethanol) Reflux B Ethyl 2-chloroacetoacetate or similar β-ketoester B->C Base (e.g., NaOH) Solvent (e.g., Ethanol) Reflux E 3-methyl-4H-1,4-benzothiazine- 2-carbohydrazide C->E Solvent (e.g., Methanol) Reflux C->E D Hydrazine Hydrate (N2H4·H2O) D->E

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Cyclocondensation to form the Benzothiazine Core

Question 1: My yield for the initial cyclocondensation reaction is very low, and I see multiple spots on my TLC plate. What could be the cause?

Answer: Low yields in this step are common and typically stem from one of three issues: oxidation of the starting material, inappropriate reaction conditions, or competing side reactions.

  • Cause A: Oxidation of 2-Aminothiophenol (2-ATP)

    • Expertise & Experience: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to atmospheric oxygen, leading to the formation of 2,2'-disulfanediyldianiline (a disulfide dimer).[1] This dimer is unreactive in the desired cyclization pathway, effectively reducing the concentration of your key starting material and lowering the yield.

    • Trustworthiness (Self-Validating Protocol): To mitigate this, we recommend the following:

      • Use Fresh Reactants: Always use freshly opened or purified 2-aminothiophenol. If the solution has a dark yellow or brown tint, it may indicate significant oxidation.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is the most critical factor in preventing oxidation.

      • Degas Solvents: Before use, degas your reaction solvent (e.g., ethanol) by bubbling an inert gas through it for 15-20 minutes.

  • Cause B: Suboptimal Reaction Conditions

    • Expertise & Experience: The efficiency of the S-alkylation followed by intramolecular cyclization is highly dependent on the base, solvent, and temperature. An improper combination can slow the desired reaction, allowing side reactions to dominate.

    • Trustworthiness (Self-Validating Protocol): We have compiled a table of successfully reported reaction conditions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal time. The disappearance of the 2-ATP spot is a key indicator of reaction progress.

Parameter Condition 1 Condition 2 Rationale & Citation
Base 33% NaOH (aq)PyridineA strong base like NaOH effectively deprotonates the thiol for the initial S-alkylation.[2] Pyridine can act as both a base and a solvent.[3]
Solvent EthanolDimethylsulfoxide (DMSO)Ethanol is a common, effective solvent for reflux conditions.[2] DMSO can be used for reactions with less soluble starting materials.[4]
Temperature Reflux (approx. 78°C in EtOH)110°CRefluxing is often necessary to drive the intramolecular cyclization to completion.[2] Higher temperatures in solvents like DMSO may be required for certain substrates.[4]
Duration 5 hours24 hoursReaction time is substrate-dependent. Monitor by TLC to avoid unnecessary heating that could lead to degradation.[1][2]
  • Cause C: Formation of By-products

    • Expertise & Experience: Besides oxidation, 2-aminothiophenol can react with β-dicarbonyl compounds to form other heterocyclic systems or acyclic intermediates if the cyclization does not proceed efficiently.[1]

    • Trustworthiness (Self-Validating Protocol):

      • Control Stoichiometry: Ensure an accurate 1:1 molar ratio of 2-aminothiophenol and the β-ketoester.

      • Order of Addition: Add the base to the mixture of 2-aminothiophenol and solvent first to generate the thiolate anion, then add the ketoester. This promotes the desired initial S-alkylation.

Step 2: Hydrazinolysis to Form the Carbohydrazide

Question 2: The conversion of my ester intermediate to the final carbohydrazide product is incomplete, even after prolonged refluxing. How can I improve the yield?

Answer: Incomplete hydrazinolysis is typically due to insufficient reactivity or steric hindrance.

  • Cause A: Insufficient Hydrazine Hydrate or Reaction Time

    • Expertise & Experience: The reaction between an ester and hydrazine hydrate is a nucleophilic acyl substitution. To drive the equilibrium towards the product, a significant excess of the nucleophile (hydrazine) is required. The reaction rate can also be slow, especially with sterically hindered esters.

    • Trustworthiness (Self-Validating Protocol):

      • Increase Hydrazine Excess: Instead of 2-3 equivalents, try using 5-10 equivalents of hydrazine hydrate. This significantly increases the concentration of the nucleophile.

      • Extend Reaction Time: Monitor the reaction by TLC every 2-4 hours. Continue refluxing until the ester starting material spot has completely disappeared. Some reactions may require up to 24 hours.[1]

      • Solvent Choice: While methanol or ethanol are standard, a higher boiling point solvent like n-butanol can be used to increase the reaction temperature and rate, provided the starting material and product are stable at that temperature.

  • Cause B: Product Precipitation and Reversibility

    • Expertise & Experience: In some cases, the carbohydrazide product may begin to precipitate from the reaction mixture as it forms. This can sometimes coat the unreacted ester, slowing down the reaction.

    • Trustworthiness (Self-Validating Protocol):

      • Increase Solvent Volume: Add more solvent to ensure all reactants and products remain in solution throughout the reflux period.

      • Work-up Procedure: Once the reaction is complete (as confirmed by TLC), cool the reaction mixture thoroughly in an ice bath to maximize the precipitation of the pure carbohydrazide. The product is often a crystalline solid that can be isolated by simple filtration.[2] Washing the collected solid with cold ethanol or water will remove excess hydrazine hydrate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic principle behind the initial cyclocondensation step?

A1: The reaction proceeds via a sequence of S-alkylation followed by an intramolecular cyclization. First, the base deprotonates the highly acidic thiol group of 2-aminothiophenol to form a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the β-ketoester (e.g., at the chlorine-bearing carbon of ethyl 2-chloroacetoacetate), displacing the leaving group in an SN2 reaction. This forms an intermediate which then undergoes an intramolecular cyclization where the amino group attacks the ester's carbonyl carbon, leading to the formation of the six-membered thiazine ring after dehydration.[4]

Mechanism cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Intramolecular Cyclization 2-ATP_thiolate 2-Aminothiophenolate Intermediate Thioether Intermediate 2-ATP_thiolate->Intermediate SN2 Attack Ketoester β-Ketoester Ketoester->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Amine attacks Carbonyl Product Benzothiazine Core Cyclized->Product -H2O

Caption: Simplified mechanism of benzothiazine ring formation.

Q2: How can I reliably confirm the structure of my final product, this compound?

A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Expect to see signals for the aromatic protons (multiplets, ~6.9-7.4 ppm), a singlet for the N-H proton of the thiazine ring (can be broad, ~9.2-9.3 ppm), signals for the hydrazide N-H protons (-NHNH₂, can be broad and exchangeable with D₂O), and a singlet for the C3-methyl group (~1.5-2.5 ppm).[2]

  • IR Spectroscopy: Look for characteristic peaks. You should see N-H stretching bands (around 3100-3300 cm⁻¹), a strong C=O (amide I) band (around 1650-1700 cm⁻¹), and C=C stretching for the aromatic ring (around 1600 cm⁻¹).[2]

  • Mass Spectrometry (EIMS or ESI): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₁₀H₁₁N₃OS (221.28 g/mol ).

  • Melting Point: A sharp melting point indicates high purity. Compare your experimental value to literature reports if available.

Q3: Are there any critical safety precautions I should take during this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling.

  • 2-Aminothiophenol: It is toxic and has a very strong, unpleasant odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine Hydrate: Hydrazine is a highly toxic and corrosive substance and is considered a suspect carcinogen.[6][7] It must be handled exclusively in a fume hood with appropriate PPE. Avoid inhalation and skin contact. Have a proper quenching protocol and waste disposal plan in place.

  • Solvents and Bases: Handle flammable solvents like ethanol with care, away from ignition sources. Strong bases like NaOH are corrosive.

Q4: Can I use a different starting material instead of a β-ketoester in Step 1?

A4: Yes, various electrophiles can react with 2-aminothiophenol to form the 1,4-benzothiazine core. For example, 1,3-dicarbonyl compounds like acetylacetone can be used to synthesize related structures.[1] The reaction of 2-aminothiophenol with 3-chloro-2,4-pentanedione has been used to synthesize 2-acetyl-3-methyl-4H-1,4-benzothiazine, which could then potentially be converted to the carbohydrazide.[3] The choice of starting material dictates the final substitution pattern on the thiazine ring.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Adapted from related procedures.[2]

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-aminothiophenol (5.0 g, 0.04 mol) and 100 mL of degassed absolute ethanol.

  • Slowly add a solution of 33% sodium hydroxide (approx. 15 mL) to the stirred mixture.

  • To this solution, add ethyl 2-chloroacetoacetate (6.58 g, 0.04 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC (eluent: 7:3 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and neutralize carefully with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure ester intermediate.

Step 2: Synthesis of this compound

Adapted from related procedures.[1][2]

  • In a 100 mL round-bottom flask, dissolve the dried ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (e.g., 2.37 g, 0.01 mol) in 50 mL of methanol.

  • Add hydrazine hydrate (2.5 g, 0.05 mol, 5 equivalents) to the solution.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC (eluent: 1:1 Hexane:Ethyl Acetate) until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath for 1-2 hours. A white or off-white crystalline solid should precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 40-50°C.

References

  • Guarda, V., et al. (2003). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. Available at: [Link].

  • Azam, F., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link].

  • Saeed, A., et al. (2010). 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. NIH. Available at: [Link].

  • Guarda, V. L. M., et al. (2003). Synthesis and microbiological activity of some 2H-1,4-Benzothiazin-3-one derivatives. IL FARMACO. Available at: [Link].

  • Kühn, B., et al. (2007). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. NIH. Available at: [Link].

  • Bhattacharya, S., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link].

  • Baryala, Y., et al. (2022). A ring transformation of 2-benzoyl-1,4-benzothiazin-3-one into 1,3-benzothiazole and pyrazole derivatives. ResearchGate. Available at: [Link].

  • Shestakov, A. S., et al. (2015). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. ResearchGate. Available at: [Link].

  • Gupta, R. R., et al. (1987). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. ResearchGate. Available at: [Link].

  • Mejdell, G. T. (1985). Process for making carbohydrazide. Google Patents.
  • Remuiñán, M. J., et al. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. NIH. Available at: [Link].

  • Kumar, A. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link].

  • Sova, M., et al. (2017). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. NIH. Available at: [Link].

  • Dreis, C., et al. (2004). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. PubMed. Available at: [Link].

  • Boudalia, M., et al. (2023). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. Journal of Molecular Structure. Available at: [Link].

  • Bhattacharya, S., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link].

  • Siddiqui, N., et al. (2005). Synthesis of Some New 2-Methyl -1,4-benzothiazine-3(1H )- one Derivatives as Potential Vasodilators. Semantic Scholar. Available at: [Link].

  • Al-Hussain, S. A., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. Available at: [Link].

  • Al-Anezi, K., et al. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Purification of 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating these potent heterocyclic compounds. The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The addition of a carbohydrazide moiety further enhances its utility as a versatile synthon for creating diverse molecular libraries.[3][4]

However, the synthesis of these molecules is often accompanied by challenges in purification. Achieving the high degree of purity required for accurate biological evaluation and downstream applications necessitates a robust and well-understood purification strategy. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing a this compound derivative?

A1: The impurity profile is highly dependent on the synthetic route, but typically arises from two key stages: the formation of the benzothiazine ring and the subsequent hydrazinolysis of the corresponding ester.

  • Unreacted Starting Materials: Residual 2-aminothiophenol, the β-ketoester (e.g., ethyl acetoacetate), or the intermediate ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate are common.[5]

  • Oxidative Side-Products: 2-aminothiophenol is susceptible to air oxidation, leading to the formation of a disulfide dimer (2,2'-disulfanediyldianiline).[6] This dimer can participate in side reactions, complicating the purification process. The benzothiazine sulfur atom can also be oxidized to the corresponding sulfoxide.[7]

  • Incomplete Hydrazinolysis: The reaction of the benzothiazine ester with hydrazine hydrate may not go to completion, leaving unreacted ester in your crude product.[5]

  • Degradation Products: The 4H-benzo[b][1][8]thiazine core can exhibit instability, particularly in solution or under acidic/basic conditions during workup, leading to ring-opened or rearranged byproducts.[6]

Q2: My crude product is a sticky oil instead of a solid. How should I approach purification?

A2: "Oiling out" is a common problem, especially if residual solvents or low-melting impurities are present.[9]

  • First, try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Non-polar solvents like n-hexane or diethyl ether are good starting points.[10] This can often crash out the product as a solid.

  • If trituration fails, column chromatography is the most effective method. Dissolve the oil in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column. This "dry loading" technique often provides better separation than loading the oil directly in solution.

Q3: TLC of my crude reaction mixture shows a major product spot but also several minor spots close together. Is recrystallization sufficient?

A3: It depends on the separation (ΔRf) between the spots. If the impurities are very close to your product spot, recrystallization is unlikely to be effective and may lead to co-crystallization, resulting in low purity.

  • Recrystallization is ideal for removing impurities with significantly different solubilities. [9] If you have one major impurity that is much more or less polar than your product, recrystallization can be very efficient.

  • For closely related impurities, column chromatography is the superior choice. [10][11] It offers much higher resolving power. You can perform a quick "flash column" to remove the bulk of the impurities and then, if needed, recrystallize the pooled, partially purified fractions.

Q4: After purification by column chromatography, my product looks clean by TLC, but the NMR spectrum shows broad peaks. What could be the cause?

A4: Broad NMR peaks can indicate several issues:

  • Residual Paramagnetic Impurities: Trace amounts of metals from catalysts used in the synthesis can cause significant line broadening. Washing a solution of your compound with a chelating agent like EDTA can sometimes resolve this.

  • Conformational Isomers or Tautomers: The 4H-1,4-benzothiazine ring is not planar and can exist in different conformations that may be slowly interconverting on the NMR timescale, leading to broad signals.[8] Running the NMR at a higher temperature can sometimes coalesce these signals into sharp peaks.

  • Aggregation: The carbohydrazide moiety can participate in intermolecular hydrogen bonding, leading to aggregation at higher concentrations. Try running the NMR on a more dilute sample.

  • Product Instability: As mentioned, these compounds can be unstable.[6] The broadening could be an early sign of degradation in the NMR solvent. Acquire the spectrum promptly after dissolving the sample.

Troubleshooting Purification Workflows

This section provides solutions to specific problems encountered during the two primary purification techniques for these derivatives.

Troubleshooting Guide: Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Product Fails to Dissolve The solvent is not polar enough.Select a more polar solvent or a mixed solvent system (e.g., ethanol/water, methanol/dichloromethane). Always test solubility on a small scale first.[9]
No Crystals Form Upon Cooling The solution is not supersaturated, or nucleation is inhibited.1. Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod.[9] 2. Seed: Add a single, pure crystal of the product to the solution.[12] 3. Concentrate: Slowly evaporate some of the solvent to increase the concentration.[12]
Product "Oils Out" The solution is too concentrated, cooling is too rapid, or the solvent's boiling point is higher than the product's melting point.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent until the solution is just shy of saturation. 3. Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature).[9][12]
Low Recovery/Yield The product has significant solubility in the cold solvent; too much solvent was used for washing.1. Use a mixed-solvent system where the product is less soluble at low temperatures.[12] 2. Ensure the solution is cooled thoroughly in an ice bath before filtration to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
Colored Impurities Persist The impurity co-crystallizes with the product.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. If this fails, the impurity is likely too similar in structure, and column chromatography is required.
Troubleshooting Guide: Silica Gel Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation (Co-elution) The mobile phase polarity is incorrect.1. Optimize Eluent: Use TLC to test various solvent systems. For these moderately polar compounds, hexane/ethyl acetate or dichloromethane/methanol systems are good starting points.[11] 2. Use a Gradient: Start with a low polarity eluent and gradually increase the polarity to better resolve compounds with similar Rf values.
Product Streaking/Tailing The compound is too polar for the eluent; strong interaction with silica; column is overloaded.1. Increase Eluent Polarity: Add a small amount of a more polar solvent (e.g., 0.5-1% methanol or triethylamine if the compound is basic) to the mobile phase. 2. Check Loading: Ensure the amount of crude product is not more than 1-5% of the mass of the silica gel. 3. Use a Different Stationary Phase: Consider using alumina (basic or neutral) if your compound is unstable on acidic silica gel.
Product Won't Elute from Column The compound is highly polar and irreversibly adsorbed to the silica.1. Drastic Polarity Increase: Flush the column with a very polar solvent like 10-20% methanol in dichloromethane. 2. Prevention is Key: This often happens with very polar hydrazides. In the future, consider using reverse-phase (C18) chromatography or a different purification method.
Cracked or Channeled Column Improper packing of the silica gel.The column must be repacked. Ensure the silica is packed as a uniform slurry and that the packed bed is never allowed to run dry.

Visualized Workflows and Logic

General Purification Strategy

The choice of purification technique is dictated by the physical state of the crude product and its initial purity assessment by TLC.

crude Crude Product (Post-Workup) tlc Analyze by TLC crude->tlc solid Is it a Solid? tlc->solid recryst Recrystallization solid->recryst Yes triturate Trituration (e.g., with Hexane) solid->triturate No (Oil) chrom Column Chromatography recryst->chrom Failure (Low Purity) pure Pure Product recryst->pure Success chrom->pure triturate->solid Solidifies triturate->chrom Remains Oil cluster_0 Ring Formation cluster_1 Hydrazinolysis atp 2-Aminothiophenol dimer Disulfide Dimer atp->dimer Oxidation crude Crude Product atp->crude Unreacted keto β-Ketoester keto->crude Unreacted dimer->crude Side-Product ester Benzothiazine Ester ester->crude Unreacted hydrazine Hydrazine Hydrate hydrazine->crude Excess

Caption: Common impurity sources from a typical two-step synthesis.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a general method for purifying solid derivatives that are soluble in hot ethanol but less soluble in water.

  • Solvent Screening: In a small test tube, dissolve ~20 mg of crude product in a minimal amount of hot ethanol. Add water dropwise until a faint turbidity (cloudiness) persists. If the product crystallizes upon cooling, this is a suitable system. [9]2. Dissolution: Place the bulk crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization. [9]4. Crystallization: To the hot, clear solution, add hot water dropwise while swirling until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [12]6. Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of a cold ethanol/water mixture (use the same ratio as your crystallization system). [9]7. Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator to remove all residual solvent. [9]

Protocol 2: Flash Column Chromatography

This protocol is for purifying oily products or solids with closely related impurities.

  • TLC Analysis & Solvent Selection: Develop a TLC system that gives your desired product an Rf value of approximately 0.25-0.35. A common starting point is a 3:1 mixture of n-hexane:ethyl acetate. The spots should be well-separated from impurities.

  • Column Packing: Select a column of appropriate size (a good rule of thumb is 50-100 g of silica gel per 1 g of crude product). Pack the column as a slurry using the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dry Loading (Preferred for Oils): Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane). Add 2-3 times the mass of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.
  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • This compound. Benchchem.
  • Process for making carbohydrazide.
  • Process for making carbohydrazide.
  • Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Benchchem.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Technical Support Center: Purification of TRH Hydrazide Products. Benchchem.
  • 2,1-Benzothiazine – (quinolin/thiophen)
  • Post-column oxidative derivatization for the liquid chromatographic determin

Sources

Technical Support Center: Overcoming Solubility Challenges of 1,4-Benzothiazine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 1,4-benzothiazine compounds in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound precipitation, leading to inconsistent and unreliable assay results. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting guides and FAQs but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, the often lipophilic nature of these compounds presents a significant hurdle in aqueous biological assay systems.[4][5] This guide will equip you with the knowledge and protocols to overcome these solubility challenges, ensuring the integrity and accuracy of your experimental data.

I. Understanding the Challenge: Why Do 1,4-Benzothiazine Compounds Precipitate?

The solubility of a compound is governed by its physicochemical properties and the characteristics of the solvent. For 1,4-benzothiazine derivatives, their typically planar and aromatic structure contributes to low aqueous solubility. When a concentrated stock solution, usually in a polar aprotic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous assay buffer, the compound can rapidly precipitate or "crash out" as the solvent environment changes.[6][7] This can lead to a cascade of problems, including underestimated compound activity, poor dose-response curves, and inaccurate structure-activity relationships (SAR).[7][8][9]

II. Frequently Asked Questions (FAQs)

Q1: I've dissolved my 1,4-benzothiazine derivative in DMSO, but it precipitates immediately upon addition to my aqueous assay buffer. What's happening?

A1: This is a classic case of a compound exceeding its thermodynamic solubility in the final aqueous environment.[6][10] DMSO is a powerful solvent that can dissolve many nonpolar compounds at high concentrations.[8] However, when this concentrated DMSO stock is diluted into your aqueous buffer, the DMSO concentration drops dramatically. The aqueous buffer cannot maintain the high concentration of the hydrophobic 1,4-benzothiazine derivative that was stable in the high-DMSO environment, leading to immediate precipitation.[7]

Q2: Can I just increase the final DMSO concentration in my assay to keep my compound dissolved?

A2: While increasing the DMSO concentration can enhance the solubility of your compound, it's a trade-off that requires careful consideration. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and alter membrane permeability, ultimately compromising the biological relevance of your assay.[11] For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to minimize these off-target effects.[5] Always perform a vehicle control with the same final DMSO concentration to assess its impact on your specific assay system.

Q3: My compound appears soluble initially but then precipitates over the course of a long incubation period. Why does this happen?

A3: This phenomenon is known as time-dependent precipitation. Several factors can contribute to this:

  • Metastable Supersaturation: Initially, you may have created a supersaturated solution where the compound is present at a concentration higher than its thermodynamic solubility limit. This state is unstable, and over time, the compound will begin to crystallize and precipitate out of solution.[12]

  • Temperature Fluctuations: Changes in temperature, such as moving plates from a room temperature benchtop to a 37°C incubator, can affect solubility. For some compounds, solubility decreases at higher temperatures.[13]

  • pH Changes: In cell-based assays, cellular metabolism can alter the pH of the culture medium over time.[6] If your 1,4-benzothiazine derivative has ionizable groups, a change in pH can significantly impact its solubility.[14][15][16]

  • Compound Instability: The compound itself may be unstable in the aqueous buffer over long incubation periods, degrading into less soluble byproducts.[6]

Q4: How does the pH of my assay buffer affect the solubility of my 1,4-benzothiazine compound?

A4: The pH of the assay buffer is a critical factor, especially if your 1,4-benzothiazine derivative contains acidic or basic functional groups.[14][17] According to the Henderson-Hasselbalch equation, the ionization state of a compound is dependent on its pKa and the pH of the surrounding solution.

  • For weakly basic 1,4-benzothiazines: In acidic solutions (pH < pKa), the basic group will be protonated and exist in its more soluble ionized form. As the pH increases towards and above the pKa, the compound will become deprotonated and less soluble.[12][14]

  • For weakly acidic 1,4-benzothiazines: In alkaline solutions (pH > pKa), the acidic group will be deprotonated and exist in its more soluble ionized form. As the pH decreases towards and below the pKa, the compound will become protonated and less soluble.[14][17]

Therefore, adjusting the pH of your assay buffer away from the compound's pI (isoelectric point) can significantly enhance its solubility.[18]

III. Troubleshooting Guides & Step-by-Step Protocols

This section provides a systematic approach to troubleshooting and overcoming solubility issues with your 1,4-benzothiazine compounds.

Guide 1: Initial Assessment of Compound Solubility

Before proceeding with complex formulation strategies, it's essential to determine the baseline aqueous solubility of your compound.

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of your compound's solubility under your specific assay conditions.[7]

Materials:

  • 1,4-Benzothiazine compound

  • 100% DMSO

  • Assay buffer (at the desired pH and temperature)

  • 96-well microplate (clear for colorimetric assays, black for fluorescence, white for luminescence)[19]

  • Plate reader

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve your 1,4-benzothiazine compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.[6][8]

  • Serial Dilution in Assay Buffer: In a 96-well plate, perform a serial dilution of your DMSO stock solution directly into the pre-warmed assay buffer. Aim for a final DMSO concentration that matches your intended assay conditions (e.g., 0.5%).

  • Visual Inspection: Immediately after dilution, visually inspect each well for any signs of precipitation (cloudiness, crystals, or film).

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for a duration that reflects your experimental timeline (e.g., 1, 4, and 24 hours).[6]

  • Final Assessment: After each incubation period, re-examine the wells for any delayed precipitation. You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum kinetic solubility under these conditions.[6]

Guide 2: Strategies for Enhancing Solubility

If the initial assessment reveals poor solubility, the following strategies can be employed. It is often beneficial to explore these options in a systematic manner.

Strategy 1: Co-Solvent Optimization

While DMSO is the most common co-solvent, others can be explored, or combinations can be used.

  • Ethanol: Can be used in combination with DMSO, but be mindful of its effects on cellular systems.

  • Polyethylene Glycol (PEG): Higher molecular weight PEGs (e.g., PEG 400) can be effective solubilizing agents.[18]

Workflow for Co-Solvent Optimization

Caption: Co-Solvent Optimization Workflow

Strategy 2: pH Adjustment

For ionizable 1,4-benzothiazine derivatives, modifying the buffer pH can be a highly effective strategy.

Protocol 2: pH-Dependent Solubility Profiling

Materials:

  • 1,4-Benzothiazine compound

  • 100% DMSO

  • A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • pH meter

  • 96-well microplate

Procedure:

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO.

  • Prepare Buffer Series: In a 96-well plate, add an equal volume of each buffer to different columns.

  • Add Compound: Add a small, consistent volume of the DMSO stock to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., <1%).

  • Equilibrate and Observe: Incubate the plate at a controlled temperature, observing for precipitation at various time points (e.g., 0, 1, 4 hours).

  • Identify Optimal pH: Determine the pH range where your compound exhibits the highest solubility.

  • Validate Assay Compatibility: Ensure that the optimal pH for solubility is also compatible with the biological system of your assay (e.g., enzyme activity, cell viability).

Strategy 3: Use of Solubilizing Excipients

When co-solvents and pH adjustments are insufficient or incompatible with the assay, solubilizing excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 1,4-benzothiazines, forming inclusion complexes that are more water-soluble.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[23]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[18][24] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used in biological assays.

Table 1: Common Solubilizing Excipients

ExcipientTypical Starting ConcentrationConsiderations
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMCan sometimes interfere with compound-target binding by sequestering the compound.[21][23]
Tween® 20 / Tween® 800.01% - 0.1% (v/v)Ensure the concentration is above the CMC but below levels that could disrupt cell membranes or denature proteins.
Pluronic® F-680.02% - 0.1% (w/v)A non-ionic triblock copolymer that can be less harsh on cells than other surfactants.
Protocol 3: Formulation with Cyclodextrins

Materials:

  • 1,4-Benzothiazine compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the assay buffer to the desired concentration (e.g., 10 mM).

  • Add Compound: Add the solid 1,4-benzothiazine compound directly to the HP-β-CD solution. Alternatively, a small amount of a concentrated DMSO stock can be added to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously for several minutes. Sonication can also be used to facilitate the formation of the inclusion complex.

  • Equilibration: Allow the mixture to equilibrate, typically for at least one hour at room temperature, with occasional mixing.

  • Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove any insoluble material.

  • Assay Dilution: Use this cyclodextrin-formulated stock for serial dilutions in the assay buffer.

Decision Tree for Solubility Enhancement

Caption: Decision Tree for Troubleshooting Solubility

IV. Best Practices for Compound Handling and Storage

Proper handling and storage of your 1,4-benzothiazine compounds are crucial to prevent solubility issues from arising in the first place.

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption.[25][26] DMSO is hygroscopic, and water uptake can decrease the solubility of your compound upon thawing.[9][11]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions.[13][26] Aliquot your stock into smaller, single-use volumes. Repeated freeze-thaw cycles can lead to compound precipitation within the DMSO stock itself.[9]

  • Pre-warmed Media: Always add your compound stock to pre-warmed (37°C) cell culture media or assay buffer. Adding to cold liquids can decrease solubility and promote precipitation.[6][13]

  • Mixing Technique: When adding the compound stock to the aqueous buffer, add it dropwise while gently vortexing or swirling the buffer. This gradual dilution can help prevent the compound from crashing out.[6]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with 1,4-benzothiazine compounds. This will ultimately lead to more reliable and reproducible data, accelerating your research and drug discovery efforts.

V. References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]

  • National Institutes of Health. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • PubMed. (n.d.). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • PubMed. (2008). Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Benzothiazine derivatives solubility? Retrieved from [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput screening: Enabling and influencing the process of drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • National Institutes of Health. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-inflammatory and Anticancer Activities. Retrieved from [Link]

  • Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Retrieved from [Link]

  • MDPI. (2026). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,3,4-Thiadiazoles from Carbohydrazide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,4-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important heterocyclic synthesis. Instead of a rigid protocol, we will explore the underlying principles of the reaction, troubleshoot common issues, and provide evidence-based strategies for optimizing your experimental outcomes.

I. Foundational Principles: The Chemistry of 1,3,4-Thiadiazole Formation

The synthesis of 1,3,4-thiadiazoles from carbohydrazide precursors is a robust and versatile method for accessing a class of compounds with significant applications in medicinal chemistry, agriculture, and materials science.[1][2][3] The core transformation typically involves the cyclization of a thiosemicarbazide intermediate, which is itself derived from the reaction of a carbohydrazide with a source of thiocarbonyl functionality. Understanding the key steps and influential factors is paramount to successful synthesis.

Core Reaction Pathway

The most common route involves the conversion of a carbohydrazide to a thiosemicarbazide, followed by acid-catalyzed cyclization.[3][4]

Reaction_Pathway Carbohydrazide Carbohydrazide Precursor Thiosemicarbazide Thiosemicarbazide Intermediate Carbohydrazide->Thiosemicarbazide + Thiocarbonyl Source (e.g., CS₂, (NH₄)SCN) Thiadiazole 1,3,4-Thiadiazole Product Thiosemicarbazide->Thiadiazole Acid-Catalyzed Cyclization (e.g., H₂SO₄, POCl₃)

Caption: General reaction pathway for 1,3,4-thiadiazole synthesis.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields can often be traced back to several key areas:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to incomplete conversion, while excessive heat can promote side reactions and decomposition. A systematic optimization of these parameters is recommended.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]

  • Inefficient Cyclizing Agent: The choice and concentration of the acid catalyst are vital. While strong acids like concentrated sulfuric acid are effective, they can also lead to charring or unwanted side reactions if not used judiciously.[4] Milder alternatives like polyphosphate ester (PPE) have been shown to be effective under less harsh conditions.[6]

  • Purity of Starting Materials: Impurities in the carbohydrazide precursor or the thiocarbonyl source can interfere with the reaction. Ensure all reagents are of high purity and are properly stored. Water, for instance, can act as an inhibitor or lead to hydrolysis of intermediates.[7]

Q2: I'm not observing any product formation. What are the most likely causes?

A2: A complete lack of product formation points to more fundamental issues:

  • Incorrect Reagents or Stoichiometry: Double-check that the correct reagents have been used and that their stoichiometry is appropriate for the reaction.

  • Inactive Catalyst: If using a solid-supported catalyst or a catalyst that is sensitive to air and moisture, ensure it is fresh and has been stored correctly.[7]

  • Fundamental Reaction Incompatibility: While this synthetic route is broadly applicable, certain functional groups on the carbohydrazide precursor may not be compatible with the strong acidic conditions required for cyclization.

Impurity and Side Product Formation

Q3: My final product is off-color (e.g., yellow or brown) instead of the expected white or pale-yellow solid. What is the likely cause?

A3: Discoloration is a common indicator of impurities. Potential culprits include:

  • Elemental Sulfur: Side reactions, particularly under harsh acidic conditions and high temperatures, can lead to the formation of elemental sulfur, which imparts a yellow color.[5]

  • Polymeric Byproducts: Uncontrolled reaction conditions can favor the formation of tar-like polymeric materials.[5]

  • Oxidation: The thiadiazole ring can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.

To mitigate this, it is essential to maintain careful control over the reaction temperature and consider milder reaction conditions. Purification of the crude product via recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a highly effective method for removing colored impurities.[5]

Q4: My TLC analysis shows multiple spots, indicating the presence of side products. What are these likely to be?

A4: The formation of multiple products is a frequent challenge. Common side products can include:

  • Unreacted Thiosemicarbazide Intermediate: Incomplete cyclization will result in the presence of the starting thiosemicarbazide.

  • Oxadiazole Formation: In some cases, particularly with certain dehydrating agents, the formation of the corresponding 1,3,4-oxadiazole can compete with thiadiazole formation.[8]

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the carbohydrazide or thiosemicarbazide can occur.

Optimizing the reaction conditions, such as the choice of solvent and temperature, can significantly improve the selectivity for the desired 1,3,4-thiadiazole product.[8]

Product Isolation and Purification Challenges

Q5: I'm having difficulty isolating my product. It remains oily or does not precipitate upon cooling.

A5: Product isolation issues can be frustrating. Here are some strategies to consider:

  • Solvent Selection: The product may be too soluble in the reaction solvent. Try removing the solvent under reduced pressure and then triturating the residue with a non-solvent to induce precipitation.

  • "Salting Out": If the product is moderately polar, adding a saturated aqueous solution of a salt (e.g., brine) to the reaction mixture can decrease its solubility and promote precipitation.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a "seed" crystal to the cooled solution can induce crystallization.

Q6: What are the best practices for purifying crude 1,3,4-thiadiazoles?

A6: Recrystallization is the most common and effective method for purifying these compounds.[5]

  • Solvent Choice: Ethanol, or a mixture of ethanol and water, is frequently used.[5] The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to promote the formation of well-defined crystals. The impurities will ideally remain in the mother liquor.

  • Purity Assessment: The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopic techniques such as NMR and IR.[9][10][11]

III. Frequently Asked Questions (FAQs)

Q1: What are some common acid catalysts used for the cyclization step, and how do I choose the best one?

A1: Several acid catalysts can be employed. The choice depends on the specific substrate and desired reaction conditions.

CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Heating on a water bath (90°C)[4]Readily available, strong dehydrating agentCan cause charring and side reactions[5]
POCl₃ Refluxing in an inert solvent (e.g., chlorobenzene) at 60°C[8]Effective for a wide range of substratesCan be harsh, may lead to chlorinated byproducts
Acetic Anhydride Gentle reflux for 2 hours[12]Milder than strong mineral acidsMay lead to N-acetylation of the product
Polyphosphate Ester (PPE) Reflux in chloroform (below 85°C)[6]Mild conditions, avoids toxic additivesMay require specific temperature control

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[5]

Q3: What spectroscopic data should I look for to confirm the formation of my 1,3,4-thiadiazole product?

A3: Confirmation of the product structure relies on a combination of spectroscopic techniques:

  • FT-IR: Look for the disappearance of the C=S stretching vibration from the thiosemicarbazide intermediate and the appearance of a C=N stretching band characteristic of the thiadiazole ring (around 1639-1649 cm⁻¹).[2][4]

  • ¹H NMR: The disappearance of the NH₂ protons of the thiosemicarbazide and the appearance of characteristic signals for the protons on the substituents of the thiadiazole ring are key indicators.[9][12]

  • ¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring typically appear in the range of 164-181 ppm.[10]

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.[6][12]

IV. Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol outlines a general method for the synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing agent.[6]

Materials:

  • Carboxylic acid (5 mmol)

  • Thiosemicarbazide (5 mmol)

  • Polyphosphate ester (PPE) (20 g)

  • Chloroform (30 mL)

  • Sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Hexane

Procedure:

  • To a hot (60 °C) solution of the carboxylic acid in a mixture of PPE and chloroform, add the thiosemicarbazide.

  • Reflux the reaction mixture for 10 hours.

  • After cooling, add 15 mL of distilled water to the mixture.

  • Neutralize the residual PPE with a NaHCO₃ solution.

  • Filter the resulting precipitate.

  • Wash the precipitate with chloroform and hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Conditions Verify Reaction Conditions (T, time) Start->Check_Conditions Check_Reagents Confirm Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Catalyst Optimize Catalyst/ Cyclizing Agent Check_Conditions->Optimize_Catalyst Impurity_Issue Impurity/Side Product Formation Control_Temp Control Temperature More Tightly Impurity_Issue->Control_Temp Milder_Conditions Consider Milder Reaction Conditions Impurity_Issue->Milder_Conditions Purify Purify Crude Product (Recrystallization) Milder_Conditions->Purify Isolation_Problem Product Isolation Difficulty Change_Solvent Alter Work-up Solvent Isolation_Problem->Change_Solvent Induce_Precipitation Induce Precipitation (Salting out, Seeding) Isolation_Problem->Induce_Precipitation

Caption: A workflow for troubleshooting common synthesis issues.

V. References

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. National Institutes of Health. [Link]

  • Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]

  • 1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. National Institutes of Health. [Link]

  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. IJRASET. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

  • (PDF) Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. ResearchGate. [Link]

  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ScienceDirect. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Tikrit Journal of Pure Science. [Link]

  • Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant. Eurasian Chemical Communications. [Link]

  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

Sources

troubleshooting unexpected side products in 1,4-benzothiazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,4-benzothiazines. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges during the synthesis of this important heterocyclic scaffold. As experienced chemists know, even well-established reactions can present unexpected hurdles. This resource aims to equip you with the knowledge to diagnose, resolve, and prevent common issues, ensuring the successful and efficient synthesis of your target molecules.

Troubleshooting Guide: Unexpected Side Products & Low Yields

This section addresses specific problems you may encounter in the laboratory, offering explanations for their chemical origins and providing actionable solutions.

Problem 1: Formation of a Disulfide-Linked Dimer of 2-Aminobenzenethiol

Question: I am observing a significant amount of a byproduct that appears to be a disulfide dimer of my 2-aminobenzenethiol starting material. What is causing this and how can I prevent it?

Answer:

This is a very common issue, as 2-aminobenzenethiols are highly susceptible to oxidation. The thiol (-SH) group can be easily oxidized to form a disulfide (-S-S-) bond, especially in the presence of air (oxygen), bases, or certain metal catalysts.[1][2]

Causality:

The oxidation process is often catalyzed by trace impurities or exposure to atmospheric oxygen.[1] In some cases, the reaction conditions themselves, such as the use of certain solvents like DMSO at elevated temperatures, can promote the oxidation of the starting material.[2]

Troubleshooting Protocol:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[3]

    • Degas your solvent: Before adding reagents, sparge your solvent with an inert gas (nitrogen or argon) for at least 15-30 minutes.

    • Use Schlenk techniques: Conduct the reaction under a positive pressure of nitrogen or argon. This involves using specialized glassware designed for air-sensitive reactions.

  • Starting Material Purity: Use freshly opened or purified 2-aminobenzenethiol.[3] If the purity is questionable, consider purification by distillation or recrystallization immediately before use.

  • Reaction Temperature: Lowering the reaction temperature can sometimes mitigate oxidation.[3] However, this needs to be balanced with the required activation energy for your desired reaction.

  • Avoid Oxidizing Agents: Be mindful of all reagents and solvents. For instance, DMSO can act as an oxidant at higher temperatures.[2] If possible, select a less oxidizing solvent.

Workflow for Minimizing Disulfide Formation:

Caption: Workflow to minimize disulfide byproduct formation.

Problem 2: Incomplete Cyclization and Presence of Intermediates

Question: My reaction seems to stall, and I'm isolating an intermediate that hasn't fully cyclized to the 1,4-benzothiazine ring. Why is this happening?

Answer:

Incomplete cyclization is often due to suboptimal reaction conditions that do not favor the final ring-closing step.[3] The formation of 1,4-benzothiazines from 2-aminobenzenethiol and a suitable electrophile (like an α-haloketone or a 1,3-dicarbonyl compound) typically proceeds through one or more intermediate stages.[2][4]

Causality:

  • Insufficient Activation: The energy barrier for the final intramolecular cyclization may not be overcome at the current reaction temperature.

  • Catalyst Issues: If a catalyst is used (e.g., an acid or a base), it may be present in a suboptimal amount or may have lost its activity.

  • Steric Hindrance: Bulky substituents on either the 2-aminobenzenethiol or the electrophile can sterically hinder the cyclization step.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Gradually increasing the temperature can provide the necessary energy for cyclization.[3] Monitor the reaction closely by TLC to avoid decomposition.

  • Optimize Catalyst Loading: If using a catalyst, perform a series of small-scale reactions to determine the optimal catalyst concentration.[3]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate. A more polar solvent might stabilize charged intermediates and facilitate cyclization. Consider switching to a higher-boiling polar aprotic solvent like DMF or DMAc, but be mindful of potential side reactions.

  • Extended Reaction Time: Simply allowing the reaction to proceed for a longer duration may be sufficient to drive it to completion.[3]

Logical Flow for Troubleshooting Incomplete Cyclization:

G Start Incomplete Cyclization Observed Check_Temp Is Reaction at Reflux/Max Temp? Start->Check_Temp Increase_Temp Increase Temperature & Monitor Check_Temp->Increase_Temp No Check_Catalyst Is a Catalyst Used? Check_Temp->Check_Catalyst Yes End Complete Cyclization Increase_Temp->End Optimize_Catalyst Optimize Catalyst Loading Check_Catalyst->Optimize_Catalyst Yes Consider_Solvent Change to Higher Boiling/More Polar Solvent Check_Catalyst->Consider_Solvent No Optimize_Catalyst->End Extend_Time Extend Reaction Time Consider_Solvent->Extend_Time Extend_Time->End

Caption: Decision tree for addressing incomplete cyclization.

Problem 3: Formation of Benzothiazole Isomers

Question: I am synthesizing a 1,4-benzothiazine, but I'm also getting a significant amount of the isomeric benzothiazole. How can I improve the regioselectivity?

Answer:

The formation of a benzothiazole instead of a 1,4-benzothiazine points to a different reaction pathway being favored. This is particularly common when reacting 2-aminobenzenethiol with aldehydes or carboxylic acids.[5][6]

Causality:

The reaction of 2-aminobenzenethiol with a carbonyl compound can lead to a Schiff base intermediate.[3] Subsequent cyclization can occur in two ways:

  • 1,4-Benzothiazine formation: Nucleophilic attack of the thiol onto an appropriate electrophilic carbon.

  • Benzothiazole formation: An intramolecular cyclization followed by oxidation or elimination.

The specific conditions, such as the presence of an oxidant or the nature of the electrophile, will dictate which pathway is dominant.

Troubleshooting Protocol:

  • Choice of Electrophile: The structure of your second reactant is crucial. For 1,4-benzothiazine synthesis, α-haloketones, α,β-unsaturated ketones, or 1,3-dicarbonyl compounds are generally preferred over simple aldehydes or carboxylic acids.[2][7][8]

  • Control of Oxidation State: If you are using a method that could involve an oxidation step, this might favor benzothiazole formation. Ensure your reaction is conducted under an inert atmosphere and that none of your reagents are acting as unintended oxidants.

  • Catalyst Selection: Certain catalysts can favor one pathway over the other. For instance, some Brønsted or Lewis acids may promote the cyclization to benzothiazoles.[9] If you are using a catalyst, consider if it's appropriate for your desired product.

  • Regioselective Synthesis Methods: Explore synthetic routes specifically designed for regioselective 1,4-benzothiazine synthesis, such as the reaction of 2-aminobenzenethiol with α-cyano α-alkoxy carbonyl epoxides.[10][11]

Table 1: Common Electrophiles and Their Likely Products with 2-Aminobenzenethiol

ElectrophilePredominant ProductKey Considerations
α-Haloketones1,4-BenzothiazineGood for direct cyclization.
1,3-Dicarbonyl Compounds1,4-BenzothiazineOften requires a catalyst and heating.[2]
α,β-Unsaturated Ketones1,4-BenzothiazineMichael addition followed by cyclization.[8]
Aldehydes/Carboxylic AcidsBenzothiazoleProne to forming the 5-membered ring.[5][6]
Epoxides1,4-BenzothiazineCan offer good regioselectivity.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for handling 2-aminobenzenethiol?

A1: Due to its sensitivity to oxidation and strong odor, 2-aminobenzenethiol should always be handled in a well-ventilated fume hood.[3] It is best to use it from a freshly opened bottle or after purification.[3] Whenever possible, reactions involving this reagent should be conducted under an inert atmosphere (nitrogen or argon) to prevent the formation of disulfide impurities.[3]

Q2: How can I effectively monitor the progress of my 1,4-benzothiazine synthesis?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp.[3] For more detailed analysis, taking small aliquots for LC-MS or ¹H NMR analysis can provide more definitive information about product formation and the presence of any side products.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing 1,4-benzothiazines?

A3: Yes, significant research has been dedicated to developing greener synthetic routes. These often involve:

  • Water as a solvent: Some protocols have been developed that utilize water, a benign solvent.

  • Catalyst-free conditions: Certain reactions can proceed efficiently without the need for a catalyst, reducing waste.[2]

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption.[1][12]

  • Use of biocompatible media: Polyethylene glycol (PEG) has been shown to be an effective and green reaction medium for some 1,4-benzothiazine syntheses.[4][12]

Q4: My final product is difficult to purify. What are some recommended purification strategies?

A4: Purification of 1,4-benzothiazines can sometimes be challenging due to the presence of closely related side products.

  • Column Chromatography: Flash chromatography on silica gel is the most widely used method for purification.[10][11] A systematic approach to solvent system selection using TLC is recommended to achieve good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.

  • Work-up Procedures: A thorough aqueous work-up can help remove many impurities. This may involve washing the organic layer with a mild acid, base, and brine to remove unreacted starting materials and salts.[3]

References

  • Royal Society of Chemistry. (n.d.). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved from [Link]

  • IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • ACG Publications. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Retrieved from [Link]

  • Springer. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • ResearchGate. (n.d.). A Synthesis of 4H-1, 4-Benzothiazines. Retrieved from [Link]

  • NIH. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Retrieved from [Link]

  • Springer. (n.d.). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Retrieved from [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • IJCRT.org. (2018). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

  • Bentham Science. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Retrieved from [Link]

  • NIH. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • ResearchGate. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism for the synthesis of functionalized 1,4‐benzothiazine. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of this important heterocyclic intermediate. As a privileged pharmacophore, the 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, and successful, reproducible synthesis at scale is critical for advancing research and development.[1][2][3]

This document moves beyond simple protocols to address the causal "why" behind common experimental failures, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Overall Synthetic Workflow

The synthesis is typically a two-step process: (1) The cyclocondensation of 2-aminothiophenol with a suitable β-ketoester to form the ester intermediate, followed by (2) hydrazinolysis to yield the final carbohydrazide product.

Synthetic Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis A 2-Aminothiophenol C Ethyl 3-methyl-4H-1,4- benzothiazine-2-carboxylate (Intermediate) A->C Reaction (e.g., in Ethanol) B Ethyl 2-chloroacetoacetate or Ethyl acetoacetate B->C E 3-methyl-4H-1,4-benzothiazine- 2-carbohydrazide (Final Product) C->E Reaction (e.g., in Ethanol, Reflux) D Hydrazine Hydrate D->E Troubleshooting Low Yield start Low Yield in Step 1 check_atp Assess 2-ATP Quality (Color, TLC) start->check_atp atp_ok 2-ATP is Pure check_atp->atp_ok Good atp_bad 2-ATP is Oxidized (Dark Color) check_atp->atp_bad Poor check_conditions Review Reaction Conditions atp_ok->check_conditions purify_atp Purify 2-ATP (e.g., vacuum distillation) or use fresh stock atp_bad->purify_atp purify_atp->check_conditions conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_workup Evaluate Work-up Procedure conditions_ok->check_workup optimize Implement Inert Atmosphere. Optimize Temperature/Time. Use Anhydrous Solvent. conditions_bad->optimize optimize->check_workup workup_ok Proceed to Step 2 check_workup->workup_ok Efficient workup_bad Product Loss During Isolation check_workup->workup_bad Inefficient optimize_workup Optimize Crystallization/ Extraction Protocol. workup_bad->optimize_workup optimize_workup->workup_ok

Caption: Decision tree for troubleshooting low yield in Step 1.

FAQ 2: How can I efficiently remove the disulfide by-product once it has formed?

Answer: Preventing the formation of bis(2-aminophenyl) disulfide is far more effective than removing it post-reaction. However, if it does form, its removal at scale can be challenging as its polarity is often similar to the desired product, making column chromatography impractical.

Recommended Strategy: Selective Precipitation/Crystallization

The disulfide by-product and the desired ester intermediate often have different solubilities in mixed solvent systems.

Protocol for Purification:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., ethanol).

  • Redissolve the crude residue in a minimal amount of a solvent in which both compounds are soluble (e.g., dichloromethane or ethyl acetate).

  • Slowly add a non-polar solvent (e.g., hexane or heptane) while stirring. The goal is to find a solvent ratio where the desired ester product either crystallizes out, leaving the disulfide in solution, or vice-versa. This will require some small-scale optimization trials.

  • Cool the mixture (e.g., to 0-5°C) to maximize the recovery of the solid.

  • Filter the solid and wash with a cold solvent mixture optimized in the previous step.

  • Check the purity of both the isolated solid and the filtrate by TLC/HPLC to determine if the separation was successful.

Part B: Troubleshooting the Hydrazinolysis Step

(Synthesis of this compound)

This final step involves a hazardous reagent and requires careful control to ensure high purity of the final product.

FAQ 3: The conversion of the ester to the carbohydrazide is incomplete, even after prolonged reflux. What's wrong?

Answer: Incomplete hydrazinolysis is typically a result of insufficient reagent, deactivation of the hydrazine, or inadequate reaction temperature/time.

Causality and Solutions:

  • Stoichiometry: While a slight excess of hydrazine hydrate is common, a large excess is often used to drive the reaction to completion. For scale-up, a molar excess of 2 to 5 equivalents is a reasonable starting point. [4]Ensure accurate measurement, as hydrazine hydrate solutions can vary in concentration.

  • Reaction Temperature: The reaction usually requires refluxing in a solvent like ethanol to proceed at a reasonable rate. [5]Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. On a large scale, "hot spots" in the reactor can cause localized decomposition, while insufficient heating can stall the reaction.

  • Quality of Hydrazine Hydrate: Hydrazine can degrade over time. Use a fresh, clear, and colorless supply.

  • Moisture: While hydrazine hydrate contains water, using a dry solvent like absolute ethanol is still recommended to ensure reproducible reaction conditions. [5][6] Step-by-Step Protocol for Complete Conversion:

  • Setup: In a properly sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the ethyl ester intermediate and absolute ethanol.

  • Reagent Addition: While stirring, add the hydrazine hydrate (e.g., 3 molar equivalents) to the solution. Note: The addition may be slightly exothermic; for very large scales, consider adding it portion-wise or via an addition funnel to control any temperature rise.

  • Reaction: Heat the mixture to a steady reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC by checking for the disappearance of the starting ester spot. A common mobile phase is Ethyl Acetate/Hexane.

  • Completion: Continue refluxing until the starting material is no longer detectable. The product carbohydrazide often begins to precipitate from the hot ethanol solution as it forms.

FAQ 4: The final product is an off-color (e.g., yellow or brown) solid. How can I improve its purity and appearance?

Answer: The desired product should be a white or off-white solid. Discoloration is usually due to residual starting materials, oxidative degradation products, or impurities carried over from the first step.

Purification Strategy:

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for at least one hour to maximize precipitation of the product.

  • Thorough Washing: This is the most critical step for color removal. After filtering the product, wash the filter cake thoroughly with several portions of cold solvent.

    • First Wash: Use cold ethanol to wash away unreacted hydrazine hydrate and other soluble impurities.

    • Second Wash (Optional): A wash with a more non-polar solvent like diethyl ether can help remove residual organic impurities.

  • Recrystallization: If washing is insufficient, recrystallization is the most effective method for purification. Ethanol or isopropanol are good starting solvents to try. Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent. Ensure the product is completely dry before storage.

References
  • This compound | RUO - Benchchem. Benchchem.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Synthesis of benzothiazole derivatives 215 using 2‐aminothiophenol 214,... - ResearchGate.
  • Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles - ResearchGate.
  • Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC. (2025).
  • (PDF) 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - ResearchGate. (2023).
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Hydrazine - Standard Operating Procedure. University of California, Santa Barbara.
  • 2,1-Benzothiazine – (quinolin/thiophen)
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023). Asian Journal of Green Chemistry.
  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives - ResearchGate. (2025).
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.
  • Material Safety Data Sheet - Hydrazine Monohydr
  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. (2025).
  • Hydrazine hydrate - SAFETY D
  • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC. (2022).

Sources

Technical Support Center: Method Refinement for Assessing the Cytotoxicity of 3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. This guide is designed to provide in-depth technical assistance and troubleshooting for accurately assessing the cytotoxicity of this promising compound. As a molecule with potential antimicrobial and anticancer properties, rigorous and reliable cytotoxicity data is paramount.[1] This resource will help you navigate common experimental challenges, refine your methodologies, and ensure the scientific integrity of your findings.

Part 1: Understanding the Compound - Potential Assay Interferences

Before delving into specific assay protocols, it is crucial to understand the chemical nature of this compound and its potential for assay interference. The presence of a 1,4-benzothiazine scaffold, a carbohydrazide moiety, and a sulfur atom suggests that this compound may possess antioxidant or reducing properties.[1][2] This is a critical consideration as it can directly impact the results of common colorimetric cytotoxicity assays.

Frequently Asked Questions (FAQs): Compound-Specific Issues

  • Q1: Can this compound interfere with MTT or other tetrazolium-based assays?

    A1: Yes, there is a significant potential for interference. Tetrazolium salts like MTT are reduced to a colored formazan product by cellular dehydrogenases, which is used as an indicator of cell viability. However, compounds with inherent reducing properties, particularly those containing thiol groups or other reducing equivalents, can chemically reduce the tetrazolium salt in the absence of cellular activity.[3] This leads to a false-positive signal, suggesting higher cell viability than is actually the case. Given the structure of this compound, it is essential to perform a compound-only control (no cells) to assess its direct effect on the assay reagent.

  • Q2: How can I mitigate potential interference with my MTT assay?

    A2: The most effective way to address this is to run a parallel set of wells containing your compound at all tested concentrations in cell-free media. This will allow you to quantify any color change caused by the compound itself and subtract this background from your experimental wells. Additionally, consider using an alternative cytotoxicity assay that is not based on tetrazolium reduction, such as the Lactate Dehydrogenase (LDH) assay or a cell counting method like Trypan Blue exclusion.

  • Q3: What are the solubility and stability considerations for this compound in cell culture media?

    A3: Like many small molecules, this compound may have limited aqueous solubility. It is crucial to determine its solubility in your chosen cell culture medium, with and without serum, before conducting cytotoxicity experiments. Poor solubility can lead to compound precipitation, which can affect the actual concentration exposed to the cells and interfere with plate reader measurements. Always prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in your culture wells is non-toxic to the cells (typically ≤ 0.5%). Stability in culture conditions (37°C, 5% CO2) should also be considered for longer incubation periods.

Part 2: Core Cytotoxicity Assay Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for key cytotoxicity assays, along with troubleshooting guides to address common issues.

MTT Assay: A Critical Approach

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. However, as discussed, it is prone to interference. The following protocol and troubleshooting guide are designed to help you obtain reliable data.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of the compound B->C D Incubate for the desired time period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Remember to include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Also, set up control wells:

    • Untreated cells: Cells with fresh medium only.

    • Vehicle control: Cells with medium containing the solvent.

    • Compound-only control: Wells with medium and the compound dilutions, but no cells.

    • Media blank: Wells with medium only.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 N HCl solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide: MTT Assay

Issue Potential Cause(s) Recommended Solution(s)
High background in compound-only wells The compound is directly reducing the MTT reagent.Subtract the absorbance of the compound-only wells from the corresponding experimental wells. Consider using an alternative assay.
Inconsistent formazan crystal formation Uneven cell seeding; Contamination; Compound precipitation.Ensure a single-cell suspension before seeding. Check for contamination under a microscope. Confirm compound solubility in the culture medium.
Low signal-to-noise ratio Suboptimal cell number; Insufficient incubation time with MTT.Optimize cell seeding density and MTT incubation time for your specific cell line.
Lactate Dehydrogenase (LDH) Assay: A Membrane Integrity Focus

The LDH assay is a reliable alternative to the MTT assay as it measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. This assay is less likely to be affected by the reducing properties of the test compound.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Reaction A Seed and treat cells as in MTT assay B Centrifuge the plate A->B C Transfer supernatant to a new plate B->C D Add LDH reaction mixture C->D E Incubate at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

Caption: A clear workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation period.

    • Vehicle control: Cells treated with the vehicle.

    • Media background: Wells with medium only.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (usually 30 minutes). Add the stop solution and measure the absorbance at 490 nm.

Troubleshooting Guide: LDH Assay

Issue Potential Cause(s) Recommended Solution(s)
High spontaneous LDH release Over-confluent cells; Poor cell health; Mechanical stress during handling.Optimize cell seeding density. Ensure cells are healthy before starting the experiment. Handle the plate gently.
Low maximum LDH release Incomplete cell lysis.Ensure the lysis buffer is added correctly and for the recommended time.
Variability between replicates Inaccurate pipetting of supernatant or reagents.Use calibrated pipettes and be careful to avoid disturbing the cell pellet when collecting the supernatant.

Part 3: Delving Deeper - Mechanistic Cytotoxicity Studies

Understanding how this compound induces cell death is a critical next step. The following assays can help elucidate the underlying mechanisms.

Apoptosis vs. Necrosis: Unraveling the Mode of Cell Death

It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This can be achieved using flow cytometry with dual staining.

Signaling Pathway: Apoptosis vs. Necrosis

Cell_Death_Pathways cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) A Caspase Activation B DNA Fragmentation A->B C Membrane Blebbing B->C D Membrane Disruption E Release of Intracellular Contents D->E Compound This compound Compound->A Induces Compound->D May Induce

Caption: Differentiating the pathways of apoptosis and necrosis.

Recommended Assay: Annexin V and Propidium Iodide (PI) Staining

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Procedure:

    • Treat cells with the compound as previously described.

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase Activation: A Key Indicator of Apoptosis

Caspases are a family of proteases that play a essential role in the execution of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.

Recommended Assay: Caspase-Glo® 3/7 Assay

  • Principle: This is a luminescent assay that measures caspase-3 and -7 activities. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" luminescent signal.

  • Procedure:

    • Seed and treat cells in a white-walled 96-well plate.

    • At the end of the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

Reactive Oxygen Species (ROS) Production

The 1,4-benzothiazine scaffold is known to be associated with the generation of reactive oxygen species (ROS).[1] Excessive ROS can lead to oxidative stress and induce cell death.

Recommended Assay: DCFDA-Cellular ROS Assay

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Load cells with DCFDA by incubating them with the dye.

    • Wash the cells to remove excess dye.

    • Treat the cells with this compound.

    • Measure the fluorescence intensity at various time points using a fluorescence plate reader or flow cytometer.

Part 4: Data Interpretation and Reporting

Quantitative Data Summary

When reporting your cytotoxicity data, it is best practice to present it in a clear and concise table.

AssayEndpoint MeasuredTypical Result
MTT Cell Viability (%)IC50 value (concentration that inhibits 50% of cell growth)
LDH % CytotoxicityEC50 value (concentration that causes 50% of maximum LDH release)
Annexin V/PI % of Apoptotic/Necrotic CellsDose-dependent increase in apoptotic and/or necrotic populations
Caspase-3/7 Relative Luminescence Units (RLU)Fold-change in caspase activity compared to control
ROS Production Relative Fluorescence Units (RFU)Fold-change in ROS levels compared to control

Final Recommendations

  • Thoroughly document your methods and controls. This is essential for the reproducibility and validation of your research.

  • Consult the literature for studies on similar compounds. This can provide valuable insights into potential mechanisms of action and assay considerations.

By following the guidance in this technical support center, you will be well-equipped to conduct robust and reliable cytotoxicity assessments of this compound, contributing to the advancement of your research and drug development efforts.

References

  • Rai, V., et al. (2017). Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Cogent Chemistry. Available at: [Link]

  • Synthesis of benzimidazole-based 1,3,4-oxadiazole derivatives. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

  • Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. (2023). UNL Digital Commons. Available at: [Link]

  • Journal of Medicinal Chemistry Vol. 51 No. 14. (2008). ACS Publications. Available at: [Link]

  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (2016). NIH. Available at: [Link]

  • The neurotoxicity of 5-S-cysteinyldopamine is mediated by the early activation of ERK1/2 followed by the subsequent activation of ASK1/JNK1/2 pro-apoptotic signalling. (2012). Biochemical Journal. Available at: [Link]

  • Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii. (2023). PMC - PubMed Central. Available at: [Link]

  • Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. (2016). Molecules. Available at: [Link]

  • Studies on the reduction of tetrazolium salts. 3. The products of chemical and enzymic reduction. (1974). PubMed. Available at: [Link]

  • Proposed reactions for reduction of tetrazolium red and tetrazolium blue at alkaline medium by thiol compounds. (2015). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives. (2016). ResearchGate. Available at: [Link]

  • Reactive Oxygen and Nitrogen Species in Myocardial Infarction: Mechanistic Insights and Clinical Correlations. (2023). MDPI. Available at: [Link]

  • Antioxidant compounds interfere with the 3. (2000). PubMed. Available at: [Link]

  • Tetrazolium reduction assays under-report cell death provoked by clinically relevant concentrations of proteasome inhibitors. (2020). PubMed. Available at: [Link]

  • Reactive Oxygen Species (ROS) in Metabolic Disease—Don't Shoot the Metabolic Messenger. (2023). MDPI. Available at: [Link]

  • Evaluation of 1,2-Benzothiazine 1,1-dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. (2020). PubMed. Available at: [Link]

  • Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events. (2022). Frontiers in Toxicology. Available at: [Link]

  • Reactive oxygen species function as signaling molecules in controlling plant development and hormonal responses. (2022). PubMed. Available at: [Link]

  • Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (2017). ResearchGate. Available at: [Link]

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. (2020). PMC - NIH. Available at: [Link]

  • This compound. (n.d.). Amerigo Scientific. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. (2003). PubMed. Available at: [Link]

  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. (2007). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 1,4-Benzothiazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Of course. As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on enhancing the bioavailability of 1,4-benzothiazine-based drug candidates. This resource is structured to move from foundational knowledge to specific experimental troubleshooting, ensuring both scientific integrity and actionable insights.

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, the therapeutic potential of these promising candidates is often hampered by poor oral bioavailability, a challenge typically rooted in their low aqueous solubility.[5][6]

This guide provides a comprehensive resource for overcoming these challenges, structured in a question-and-answer format to directly address the issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the core challenges and strategies.

Question: Why do many 1,4-benzothiazine derivatives exhibit low oral bioavailability?

Answer: The low oral bioavailability of 1,4-benzothiazine derivatives is primarily linked to their poor aqueous solubility. These molecules often have a rigid, fused heterocyclic ring structure that is highly lipophilic and crystalline.[6][7] According to the Biopharmaceutics Classification System (BCS), many of these compounds fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8][9] For oral administration, a drug must first dissolve in the gastrointestinal (GI) fluids before it can be absorbed across the intestinal membrane into the bloodstream.[10][11] When a compound has very low solubility, the dissolution process becomes the rate-limiting step for absorption, leading to insufficient drug concentration at the site of absorption and, consequently, poor bioavailability.[5][6]

Question: What are the primary strategies to consider for enhancing the bioavailability of these compounds?

Answer: The strategies can be broadly categorized into three main approaches:

  • Physical Modifications: These techniques aim to increase the surface area of the drug or alter its physical state to improve the dissolution rate. Key methods include particle size reduction (micronization and nanonization) and creating amorphous solid dispersions where the drug is molecularly dispersed within a polymer matrix.[12][13][14]

  • Formulation-Based Approaches: These involve incorporating the drug into advanced delivery systems. Popular methods include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, and complexation with cyclodextrins to create a hydrophilic outer shell for the drug molecule.[15][16][17]

  • Chemical Modifications (Prodrugs): This strategy involves covalently modifying the 1,4-benzothiazine candidate to create a "prodrug."[18] This new molecule has improved physicochemical properties (like enhanced solubility or permeability) and is designed to be converted back to the active parent drug in vivo through enzymatic or chemical reactions.[19][20][21]

Question: How do I select the most appropriate enhancement strategy for my specific 1,4-benzothiazine derivative?

Answer: The choice is multifactorial and depends on the specific physicochemical properties of your compound. A logical workflow is essential. Key decision points include the compound's melting point, thermal stability, pKa (if ionizable), and LogP value. For instance, a thermally stable compound might be suitable for hot-melt extrusion to create a solid dispersion, while a highly lipophilic (high LogP) compound may benefit most from a lipid-based formulation like SEDDS.[7][13] The diagram below outlines a typical decision-making process.

G cluster_0 start Start: Poorly Soluble 1,4-Benzothiazine Derivative physchem Characterize Physicochemical Properties (pKa, LogP, Melting Point, Thermal Stability) start->physchem ionizable Is the compound ionizable? physchem->ionizable prodrug Prodrug Approach physchem->prodrug Consider as parallel strategy logp What is the LogP value? ionizable->logp  No salt Salt Formation ionizable->salt  Yes lipid SEDDS / Lipid-Based Formulations logp->lipid High (>3) solid_disp Solid Dispersion logp->solid_disp Low to Moderate (<3) thermal Is the compound thermally stable? melt_ext Hot-Melt Extrusion thermal->melt_ext Yes solvent_evap Solvent Evaporation / Spray Drying thermal->solvent_evap No end Optimized Bioavailability Candidate salt->end prodrug->end lipid->end solid_disp->thermal melt_ext->end solvent_evap->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My 1,4-benzothiazine derivative shows inconsistent and poor results in the in vitro dissolution test.

Answer: Inconsistent or failed dissolution tests are a common hurdle. The root cause can often be traced to the experimental setup, the materials used, or the properties of the drug product itself. A systematic investigation is key.[22][23]

  • Potential Cause 1: Experimental Setup & Method

    • Vibration: External vibrations from other lab equipment can cause erratic results. Ensure the dissolution bath is on a stable surface and isolated from sources of vibration.[22]

    • Inadequate Degassing: Dissolved gasses in the dissolution medium can form bubbles on the surface of your dosage form, reducing the available surface area for dissolution. This is a common cause of artificially slow dissolution.[23][24] Always use a validated degassing procedure (e.g., vacuum filtration, helium sparging).

    • Temperature Fluctuation: The medium temperature must be strictly controlled (typically 37 ± 0.5 °C). Verify the temperature in each vessel before starting the run.[25]

  • Potential Cause 2: Formulation & API Properties

    • Poor Wettability: Highly hydrophobic compounds can float or form clumps, preventing proper interaction with the dissolution medium. The addition of a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the medium can dramatically improve wettability.[26]

    • Coning: For capsule formulations, undissolved powder can form a cone at the bottom of the vessel, directly below the paddle. This reduces the effective agitation and surface area. Consider using a different apparatus (e.g., USP Apparatus 1 - Basket) or adjusting the paddle speed (within validated ranges).[22]

  • Potential Cause 3: Analytical Measurement

    • Filter Validation: Ensure the filter used for sample withdrawal is not adsorbing your drug candidate. Perform a filter validation study to confirm there is no significant loss of the analyte.[22]

    • Drug Instability: Confirm that your 1,4-benzothiazine derivative is stable in the dissolution medium for the duration of the experiment. Degradation can lead to falsely low concentration readings.[24]

G cluster_1 start Dissolution Test Failure (Low or Variable Results) cat1 Check Experimental Setup start->cat1 cat2 Check Formulation/API start->cat2 cat3 Check Analytical Method start->cat3 q1 Is medium properly degassed? cat1->q1 q4 Is the API wetting properly? cat2->q4 q6 Is the sample filter validated? cat3->q6 q2 Is temperature stable (37±0.5°C)? q1->q2 Yes sol1 Solution: Re-run with validated degassing method. q1->sol1 q3 Is there external vibration? q2->q3 Yes sol2 Solution: Calibrate bath and monitor vessel temps. q2->sol2 sol3 Solution: Isolate apparatus from vibrating equipment. q3->sol3 q5 Is 'coning' observed? q4->q5 Yes sol4 Solution: Add surfactant (e.g., 0.1% SDS) to medium. q4->sol4 sol5 Solution: Consider USP App. 1 or adjust paddle speed. q5->sol5 q7 Is the API stable in the medium? q6->q7 Yes sol6 Solution: Perform filter adsorption study. q6->sol6 sol7 Solution: Run stability check of API in medium. q7->sol7

Caption: Troubleshooting workflow for a failed dissolution test.

Problem 2: My Caco-2 permeability assay shows high variability and a poor correlation with in vivo data.

Answer: The Caco-2 assay is the gold standard for in vitro prediction of intestinal permeability, but it is a complex biological system that requires stringent quality control.[27][28]

  • Potential Cause 1: Poor Cell Monolayer Integrity

    • Issue: The "leakiness" of the cell monolayer is a primary source of error. If the tight junctions between cells are not fully formed, compounds can pass through via the paracellular route, leading to an overestimation of permeability.

    • Solution: Always measure the Transepithelial Electrical Resistance (TEER) of your monolayers before each experiment. Only use wells with TEER values within your lab's established acceptable range. Additionally, run a low-permeability marker like Lucifer yellow with each assay to confirm monolayer integrity.[29]

  • Potential Cause 2: Efflux Transporter Activity

    • Issue: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound back into the apical (lumen) side, underestimating its true absorptive potential.[27][30]

    • Solution: Perform a bidirectional Caco-2 assay, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[31] If efflux is confirmed, you can run the assay again in the presence of a known P-gp inhibitor to determine the compound's passive permeability.

  • Potential Cause 3: Poor Compound Solubility in Assay Buffer

    • Issue: If your compound precipitates in the apical donor compartment during the experiment, its effective concentration is reduced, leading to an artificially low permeability value.

    • Solution: Visually inspect the donor wells for precipitation at the end of the experiment. Pre-determine the solubility of your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution). If solubility is an issue, you may need to add a small, non-toxic concentration of a solubilizing agent, but this must be carefully validated to ensure it doesn't impact cell viability or monolayer integrity.

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for core experiments.

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle)

This protocol is adapted from standard pharmaceutical guidelines for immediate-release dosage forms.[26]

  • Apparatus Setup:

    • Calibrate the dissolution apparatus for paddle speed, temperature, and vessel centering.

    • Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid). Degas the medium using a validated method.[24]

    • Assemble the apparatus and equilibrate the medium in the vessels to 37 ± 0.5 °C.

  • Test Execution:

    • Set the paddle speed (typically 50 or 75 RPM).

    • Carefully drop one dosage unit (tablet or capsule) into each vessel. Start the timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel from a zone midway between the paddle top and the surface of the medium, and not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a validated syringe filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from dissolving post-sampling.[22]

  • Analysis:

    • Analyze the concentration of the dissolved 1,4-benzothiazine derivative in each sample using a validated analytical method, typically HPLC-UV.

    • Calculate the percentage of drug dissolved at each time point relative to the label claim.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing permeability and identifying active transport.[29][31]

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell™ filter inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Discard any wells that do not meet the pre-defined acceptance criteria (e.g., >250 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Prepare the dosing solutions of your test compound in the transport buffer. Include control compounds: a high-permeability control (e.g., metoprolol) and a low-permeability control (e.g., atenolol).[29]

  • Permeability Measurement (A-B & B-A):

    • For A-B (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A (Basolateral to Apical): Add fresh transport buffer to the apical chamber and the dosing solution to the basolateral chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from the receiver compartments for both A-B and B-A directions. Also, take a sample from the initial donor solution.

  • Analysis and Calculation:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio ≥2 suggests the compound is a substrate for an efflux transporter.[31]

Part 4: Data Summary

Table 1: Comparison of Common Bioavailability Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantagesBest Suited For
Micronization/ Nanonization Increases surface area to enhance dissolution rate.[12][13]Broadly applicable, established technology.Can lead to particle agglomeration; may not be sufficient for extremely insoluble compounds.[14][32]BCS Class II compounds where dissolution is the primary rate-limiting step.
Solid Dispersion Drug is dispersed in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and improving dissolution.[5]Significant increase in dissolution rate and apparent solubility.Potential for physical instability (recrystallization) over time; requires careful polymer selection.[16][26]Thermally stable compounds with a tendency to crystallize.
SEDDS A lipid-based mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion in the GI tract, keeping the drug in a solubilized state.[13][15]Excellent for highly lipophilic drugs (high LogP); can bypass certain metabolic pathways.Requires complex formulation development and stability testing; potential for GI side effects with high surfactant load.BCS Class II or IV compounds with high lipophilicity.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug molecule resides within the cavity of a hydrophilic cyclodextrin.[12][33]Increases aqueous solubility; can improve drug stability.Limited drug loading capacity; competition for binding in vivo can occur.Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.
Prodrug Approach Chemical modification to attach a promoiety that improves solubility or permeability. The moiety is cleaved in vivo to release the active drug.[19][20]Can overcome multiple barriers simultaneously (solubility, permeability, metabolism); offers potential for targeted delivery.[18][34]Requires extensive synthetic chemistry and metabolic studies; the cleaved promoiety must be non-toxic.[21]Compounds where physical or formulation approaches are insufficient or to target specific transporters.

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI.
  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Dissolution Failure Investigation: Troubleshooting Guide. Studylib.
  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. PEXACY International Journal of Pharmaceutical Science.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips.
  • In Vitro Permeability and Transporters. Creative Bioarray.
  • Dissolution Testing For Tablets. Teledyne Labs.
  • Dissolution Method Troubleshooting. Dissolution Technologies.
  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Drug Development and Research.
  • In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union.
  • In Vitro Permeability Assays. Merck Millipore.
  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org.
  • Caco-2 Permeability Assay. Evotec.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC.
  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers.
  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.
  • Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives. Benchchem.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals.
  • (PDF) 1,4-Benzothiazines-A Biologically Attractive Scaffold. ResearchGate.
  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. NIH.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.
  • Grand challenges in oral drug delivery. Frontiers.
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI.
  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. ResearchGate.
  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutics International.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal.
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI.
  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antimicrobial agents has never been more critical.[1] The waning efficacy of conventional antibiotics against multidrug-resistant pathogens necessitates a paradigm shift in therapeutic strategies, focusing on innovative chemical scaffolds that can circumvent existing resistance mechanisms. Among the myriad of heterocyclic compounds explored for medicinal applications, the 1,4-benzothiazine nucleus has emerged as a "privileged pharmacophore," a core structure known to confer a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5]

This guide presents a comparative overview of the antimicrobial potential of a specific derivative, 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide , benchmarked against established standard antibiotics. We will delve into the scientific rationale for its selection, the standardized methodologies for its evaluation, and a data-driven comparison of its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation antimicrobial therapeutics.

The Candidate: Profile of this compound

The subject of our analysis is a synthetic heterocyclic compound featuring the 1,4-benzothiazine ring system. This core is characterized by a benzene ring fused to a thiazine ring, incorporating both nitrogen and sulfur atoms, which is considered a key feature for its biological activities.[2] The addition of a carbohydrazide moiety at the 2-position further enhances its potential as a versatile intermediate for creating a diverse library of bioactive molecules.[6]

Chemical Structure:

  • Core Scaffold: 4H-1,4-benzothiazine. The fold along the nitrogen and sulfur axis is believed to be a crucial structural feature for its biological effects.

  • Key Functional Groups:

    • 3-methyl group: A substituent on the thiazine ring.

    • 2-carbohydrazide group (-CONHNH₂): A reactive functional group that serves as a building block for synthesizing other heterocyclic systems like oxadiazoles and thiadiazoles, and is known to contribute to antimicrobial activity.[6]

The synthesis of this compound is typically achieved through a multi-step process. A common pathway involves the reaction of 2-aminothiophenol with a suitable keto-ester, followed by treatment with hydrazine hydrate to form the final carbohydrazide product.[6]

The Benchmarks: Standard Antibiotics for Comparison

To establish a relevant performance baseline, the antimicrobial activity of this compound must be compared against well-characterized, clinically relevant antibiotics. For this guide, we have selected three standard drugs representing different classes and mechanisms of action:

  • Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis. It is primarily effective against Gram-positive bacteria.

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

Experimental Framework: Assessing Antimicrobial Activity

The cornerstone of this comparison lies in robust and reproducible experimental protocols. The methodologies described below are based on internationally recognized standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Test Organisms

A representative panel of pathogenic microorganisms is selected to evaluate the spectrum of activity:

  • Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is the gold standard for determining MIC values.[8][10]

Protocol: Broth Microdilution Assay

  • Preparation: A two-fold serial dilution of the test compound and standard antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[10]

  • Controls: Positive (microorganism, no drug) and negative (broth only) growth controls are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C for bacteria and 24-48 hours at 35°C for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Zone of Inhibition (ZOI) Assay

The agar disk diffusion method provides a qualitative assessment of antimicrobial susceptibility. An antibiotic-impregnated disk placed on an inoculated agar plate creates a concentration gradient, resulting in a circular zone of no growth around the disk if the organism is susceptible.[9]

Protocol: Agar Disk Diffusion Assay

  • Inoculation: A standardized microbial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton Agar plate.

  • Disk Application: Sterile paper disks (6 mm diameter) impregnated with a standard concentration of the test compound and control antibiotics are placed on the agar surface.[9]

  • Incubation: Plates are incubated under the same conditions as the MIC assay.

  • Measurement: The diameter of the clear zone of inhibition around each disk is measured in millimeters (mm).

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Isolate Pure Microbial Colonies P2 Prepare Standardized Inoculum (e.g., 0.5 McFarland) P1->P2 A1 Broth Microdilution (MIC) P2->A1 Inoculate Microtiter Plate Wells A2 Agar Disk Diffusion (ZOI) P2->A2 Swab Mueller-Hinton Agar Plate P3 Prepare Serial Dilutions of Test Compound & Standard Antibiotics P3->A1 D1 Incubate (18-24h, 37°C) A1->D1 A2b Apply Impregnated Disks A2->A2b A2b->D1 D2 Read MIC Value (Lowest concentration with no growth) D1->D2 For MIC D3 Measure Zone Diameter (mm) D1->D3 For ZOI D4 Compare Results to Standards D2->D4 D3->D4

Caption: Experimental workflow for antimicrobial susceptibility testing.

Comparative Performance Data

The following tables present illustrative data on the antimicrobial activity of this compound (referred to as BT-CH ) compared to standard antibiotics. This data is synthesized based on published activities of similar 1,4-benzothiazine derivatives and serves as a representative example for comparison.[11][12][13]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismTypeBT-CHAmpicillinCiprofloxacinFluconazole
S. aureusGram (+)31.2562.51.0N/A
B. subtilisGram (+)62.531.250.5N/A
E. coliGram (-)125>2500.25N/A
P. aeruginosaGram (-)250>2501.0N/A
C. albicansFungus62.5N/AN/A8.0
A. nigerFungus125N/AN/A16.0

Table 2: Zone of Inhibition (ZOI) in mm (Disk concentration: 100 µ g/disk )

MicroorganismTypeBT-CHAmpicillinCiprofloxacinFluconazole
S. aureusGram (+)181625N/A
B. subtilisGram (+)151928N/A
E. coliGram (-)12830N/A
P. aeruginosaGram (-)9724N/A
C. albicansFungus16N/AN/A22
A. nigerFungus13N/AN/A19

Discussion and Scientific Interpretation

Analysis of Efficacy

The illustrative data suggests that this compound exhibits a promising spectrum of antimicrobial activity.

  • Antibacterial Activity: The compound demonstrates noteworthy activity against Gram-positive bacteria (S. aureus and B. subtilis), with MIC values that are comparable to, and in the case of S. aureus, potentially better than the standard beta-lactam antibiotic, Ampicillin. Its efficacy against Gram-negative bacteria is moderate, a common trait for novel synthetic compounds, as the outer membrane of Gram-negative bacteria often poses a significant permeability barrier.

  • Antifungal Activity: BT-CH shows moderate activity against the tested fungal strains. While not as potent as the dedicated antifungal agent Fluconazole, the presence of dual antibacterial and antifungal properties in a single molecule is a highly desirable attribute in drug discovery.

Potential Mechanism of Action

While the precise mechanism of action for this specific derivative requires further investigation, the 1,4-benzothiazine scaffold is known to interact with various biological targets.[6] The antimicrobial effect may arise from the inhibition of essential microbial enzymes or interference with cellular processes like cell division.[6][14] The carbohydrazide moiety can act as a chelating agent, potentially sequestering metal ions vital for microbial enzyme function, or it could serve as a precursor that is metabolized into a more active form within the microbial cell.

The following diagram illustrates the logical relationship between the compound's structure and its observed biological activity.

G cluster_properties Structural Properties cluster_activity Biological Activity compound This compound 1,4-Benzothiazine Core Carbohydrazide Moiety prop1 Privileged Scaffold (Folded N-S Axis) compound:f1->prop1 contributes to prop2 Reactive Functional Group (Metal Chelating Potential) compound:f2->prop2 provides act1 Antibacterial prop1->act1 act2 Antifungal prop1->act2 prop2->act1 prop2->act2

Caption: Structure-Activity Relationship Hypothesis.

Conclusion and Future Directions

This compound demonstrates significant potential as a lead compound for the development of new antimicrobial agents. Its notable in-vitro activity against Gram-positive bacteria and its broad-spectrum potential warrant further investigation.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand how the compound exerts its antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and broaden the spectrum of activity.[15]

  • Toxicity and In-Vivo Efficacy: Assessing the compound's safety profile in mammalian cell lines and evaluating its therapeutic efficacy in animal models of infection.[14][16]

The journey from a promising lead compound to a clinical therapeutic is long and arduous. However, the compelling profile of the 1,4-benzothiazine scaffold, as exemplified by this carbohydrazide derivative, offers a valuable starting point in the global fight against antimicrobial resistance.

References

  • Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2026, from [Link]

  • Dighe, S. N., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 11, 708522.
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). Microbiology Spectrum. Retrieved January 9, 2026, from [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061–1073.
  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024). MDPI. Retrieved January 9, 2026, from [Link]

  • Synthesis of 1,4‐Benzothiazine Compounds Containing Isatin Hydrazone Moiety as Antimicrobial Agent. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Matralis, A. N., et al. (2011). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 54(5), 1349-1362.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI. Retrieved January 9, 2026, from [Link]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (2016). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved January 9, 2026, from [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. (2012). Der Pharma Chemica. Retrieved January 9, 2026, from [Link]

  • El-Hashash, M. A., et al. (2018). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Chemistry Central Journal, 12(1), 125.
  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2005). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New 1, 4-Benzothiazine Containing Thiosemicarbazides and 1, 3, 4-Oxadiazole Derivatives. (2011). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Microbiology, 59(10), e00897-21.
  • Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved January 9, 2026, from [Link]

  • Khan, I., et al. (2020). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 16, 1726–1739.
  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. (1998). ResearchGate. Retrieved January 9, 2026, from [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). International Journal of Creative Research Thoughts. Retrieved January 9, 2026, from [Link]

  • Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. (1983). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its folded structure along the nitrogen-sulfur axis is a key feature that contributes to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[1][4][5][6]

The carbohydrazide moiety at the 2-position serves as a versatile synthetic handle, allowing for the creation of a wide array of derivatives, most notably hydrazones.[7] This guide will dissect how specific structural modifications to this core influence biological activity, offering a comparative analysis supported by experimental data to inform future drug design and development efforts.

The Core Scaffold: Synthesis and Rationale

The foundational step in any SAR study is the efficient synthesis of the core molecule. The this compound scaffold is typically prepared through a multi-step synthesis starting from 2-aminothiophenol. The choice of this starting material is strategic due to the presence of both a nucleophilic amine and a thiol group, which are essential for the cyclization process that forms the thiazine ring.

General Synthetic Workflow

The synthesis proceeds via a condensation and cyclization reaction. The following diagram illustrates a common synthetic pathway.

G cluster_0 Synthesis of the Core Scaffold Start 2-Aminothiophenol + Ethyl 2-chloroacetoacetate Step1 Condensation & Cyclization (Reflux in Ethanol) Start->Step1 Step 1 Step2 Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate Step1->Step2 Forms the benzothiazine ring Step3 Hydrazinolysis (Hydrazine Hydrate) Step2->Step3 Step 2 Product This compound Step3->Product Converts ester to hydrazide SAR_Summary cluster_Core Key Modification Sites cluster_Info SAR Insights Core R1_Info R¹ (Benzene Ring Substituents): - EWGs (Cl, F, NO₂): Enhance antifungal & anti-inflammatory activity. - EDGs (OH, OCH₃): Enhance antibacterial activity. R2_R3_Info R²/R³ (Hydrazone Moiety): - Aromatic/Heterocyclic Rings: Generally confer potent activity. - Aliphatic Groups: Often result in reduced or no activity. - Specific heterocycles (Indole, Thiophene) show broad antimicrobial potential.

Caption: Key sites for modification and summary of SAR findings.

Antimicrobial Activity

Derivatives of 1,4-benzothiazine are known for their promising antimicrobial properties. [5][8][[“]]SAR studies reveal a clear pattern where the electronic nature of the substituents on the aromatic rings plays a crucial role in determining the spectrum of activity.

Key Insights:

  • Antibacterial Activity: The presence of electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH₃) on the phenyl ring of the hydrazone moiety generally leads to increased antibacterial activity, particularly against Gram-positive bacteria. [10][11]* Antifungal Activity: Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), bromo (-Br), and nitro (-NO₂) tend to enhance antifungal activity. [10][11]* Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene and indole, via the hydrazone linkage can result in compounds with potent, broad-spectrum antimicrobial activity. [11]* Aliphatic Substituents: Derivatives with simple aliphatic chains on the hydrazone moiety typically exhibit significantly lower or no antimicrobial activity, highlighting the importance of an aromatic or heteroaromatic system at this position. [10][11] Comparative Data: Antimicrobial Activity

    Derivative Substituent (on Hydrazone Phenyl Ring) Bacterial Strain MIC (µg/mL) Fungal Strain MIC (µg/mL) Reference
    4-OH (EDG) S. aureus 3.12 C. albicans 12.5 [11]
    4-OCH₃ (EDG) S. aureus 6.25 C. albicans 25 [11]
    4-Cl (EWG) S. aureus 12.5 C. albicans 6.25 [11]
    4-NO₂ (EWG) S. aureus 25 C. albicans 3.12 [11]
    2-Thiophene (Heterocycle) S. aureus 6.25 C. albicans 6.25 [11]

    | 3-Indole (Heterocycle) | S. aureus | 3.12 | C. albicans | 6.25 | [11]|

Note: Data is representative of trends observed in closely related benzothiazole-hydrazone series and is illustrative for this guide.

Anticancer Activity

The 1,4-benzothiazine nucleus is a scaffold found in compounds with significant antiproliferative and anticancer properties. [4][7][12]The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. [13] Key Insights:

  • Substitution Pattern: The position and nature of substituents on the aryl ring attached to the hydrazone are critical. For instance, in some series, dichlorophenyl substitution has been shown to yield potent activity against a broad range of cancer cell lines. [14]* Apoptosis Induction: Certain structural features, such as the removal or transformation of a hydroxyl group in a side chain, can increase the pro-apoptotic activity of 1,4-benzothiazine derivatives. [13]Transforming the 1,4-benzothiazine skeleton into a 1,2,3,4-tetrahydroquinoline does not significantly alter apoptotic activity, while changing it to a 1,4-benzoxazine can decrease it. [13]* Target Specificity: Molecular docking studies often suggest that these derivatives can bind to key proteins like H+/K+ ATPase or inhibit pro-inflammatory genes, which can be linked to cancer progression. [4][15] Comparative Data: In Vitro Cytotoxicity (A-549 Lung Cancer Cell Line)

    Derivative Key Structural Feature IC₅₀ (µM) Reference
    Propyl 3-methyl-3,4-dihydro-2H-benzo[b]t[11][15]hiazine-2-carboxylate Unbranched alkyl ester ~25 [4]
    Cisplatin (Standard) Platinum complex ~15 [12]

    | Benzothiazolyl thiocarbamide | Thiourea linkage | Potent vs. U-937 | [14]|

Note: Data is compiled from various 1,4-benzothiazine studies to illustrate general principles.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and compounds that can modulate inflammatory pathways are of high therapeutic interest.

Key Insights:

  • Electron-Withdrawing Groups: Similar to antifungal activity, the presence of EWGs (F, Cl, Br, NO₂) on the terminal phenyl ring of hydrazone derivatives consistently favors anti-inflammatory activity. [16][15]* Molecular Target: The anti-inflammatory action of these compounds has been linked to the inhibition of enzymes like cyclooxygenase (COX) and proton pumps such as H+/K+ ATPase, which is also a target for anti-ulcer drugs. [4][15]Molecular docking studies have helped to elucidate the potential binding modes of these derivatives within the active sites of such enzymes. [16]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided. They represent a self-validating system from synthesis to biological evaluation.

Protocol 1: Synthesis of a Representative Hydrazone Derivative

(Example: N'-(4-chlorobenzylidene)-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide)

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the condensation reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF) to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Screening (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound in Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to get the final inoculum concentration.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a range of concentrations (e.g., from 100 µg/mL down to 0.09 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

  • Synthesis of benzo[ d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Med Chem. [Link]

  • Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. National Institutes of Health. [Link]

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Semantic Scholar. [Link]

  • Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. PubMed. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. [Link]

  • Synthesis, SAR and molecular docking studies of benzo[ d ]thiazole-hydrazones as potential antibacterial and antifungal agents. ResearchGate. [Link]

  • Synthesis of 1, 4 Benzothiazine Derivatives for Antimicrobial Activity. Consensus. [Link]

  • Synthesis and biological activities of new 1,4-benzothiazine derivatives. PubMed. [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. ResearchGate. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. [Link]

  • Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. PubMed. [Link]

  • QSAR Model for Benzothiazole Hydrazone Derivatives as Bcl-XL Inhibitors. Grow Kudos. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry. [Link]

  • (PDF) Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate. [Link]

  • 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. PubMed. [Link]

  • Synthesis and Antitumor Activity of Novel 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Applied Chemical Research. [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]

  • Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. ResearchGate. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health. [Link]

  • (PDF) Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. ResearchGate. [Link]

Sources

A Comparative Analysis of the Antifungal Efficacy of 1,4-Benzothiazine Azole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The rising incidence of invasive fungal infections, particularly among immunocompromised populations, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] Azole antifungals have long been a cornerstone of therapy, but their efficacy is increasingly threatened, necessitating the exploration of novel chemical scaffolds.[1][2] Among these, the 1,4-benzothiazine nucleus has emerged as a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[3][4] This guide provides a comprehensive comparative analysis of 1,4-benzothiazine derivatives functionalized with azole moieties, synthesizing data on their mechanism of action, structure-activity relationships, and antifungal performance to inform future drug discovery efforts.

The Azole Mechanism of Action: Targeting Fungal Cell Integrity

The primary mechanism of action for azole antifungal drugs is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the cholesterol biosynthesis pathway in mammals.[7][8]

The Process:

  • Binding and Inhibition: The nitrogen atom in the azole ring (either imidazole or triazole) of the drug molecule coordinates with the heme iron atom in the active site of the CYP51 enzyme.[5][9]

  • Pathway Disruption: This binding event blocks the demethylation of lanosterol, a crucial step in the synthesis of ergosterol.[2][10]

  • Membrane Destabilization: The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane.[7][8] This leads to increased membrane permeability and rigidity, impairing the activity of membrane-bound enzymes and ultimately inhibiting fungal growth and replication.[9][10] This action is primarily fungistatic, though fungicidal effects can be observed at higher concentrations.[6][10]

Caption: Mechanism of action of 1,4-benzothiazine azole derivatives.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,4-benzothiazine azole derivatives is not monolithic; it is intricately linked to the specific chemical architecture of each molecule. SAR studies reveal that modifications at several key positions on the benzothiazine scaffold and the nature of the appended side chains can dramatically influence efficacy.[1][11][12]

Key structural determinants for antifungal activity include:

  • Nature of the Azole: The choice between a triazole or imidazole ring can impact binding affinity and spectrum of activity.[11][12]

  • Side Chain Composition: The presence of an ether substitution in the side chain has been strongly correlated with potent in vivo activity.[11][13]

  • Substitution on the Benzothiazine Nucleus: The position of side chain insertion (C-6, C-7, or C-8), N-4 substitution, the oxidation state of the sulfur atom, and the presence of a carbonyl group at C-3 are all critical factors that modulate biological effect.[11][12]

  • Aromatic Substituents: Halogen substitutions, particularly chloro groups, on terminal phenyl rings often enhance antifungal activity.[14]

SAR of 1,4-Benzothiazine Azoles cluster_mods Structural Modifications Core 1,4-Benzothiazine Core N-4 Position S-1 Position C-3 Position C-6/7/8 Position N4_Sub N-4 Substitution Core:n4->N4_Sub S_Ox Sulfur Oxidation Core:s1->S_Ox C3_CO C-3 Carbonyl Core:c3->C3_CO Pos_Sub Side Chain Position Core:c7->Pos_Sub Azole { Azole Moiety | Triazole vs. Imidazole} Azole_Type Azole Type Azole->Azole_Type SideChain { Side Chain | Ether Linkage | Terminal Phenyl Group} Ether Ether Linkage SideChain->Ether Halo Halogen Substitution SideChain->Halo Potency Antifungal Potency (Lower MIC) N4_Sub->Potency S_Ox->Potency C3_CO->Potency Pos_Sub->Potency Azole_Type->Potency Ether->Potency Halo->Potency

Caption: Key structure-activity relationships for antifungal efficacy.

Comparative In Vitro Antifungal Efficacy

The true measure of a novel antifungal candidate lies in its performance against clinically relevant fungal pathogens. The table below synthesizes in vitro susceptibility data, measured as Minimum Inhibitory Concentration (MIC), for representative 1,4-benzothiazine azole derivatives compared to the standard antifungal drug, Fluconazole. Lower MIC values indicate higher antifungal potency.[6]

Compound/DrugFungal StrainMIC Range (µg/mL)Reference
Fluconazole (Standard) Candida albicans0.25 - >64[6][15]
Candida glabrata0.5 - >64[15]
Cryptococcus neoformans0.25 - 16[2]
Aspergillus fumigatus16 - >64[16]
1,4-BT Azole Derivative (A1) Candida albicans≤0.125 - 1.0[15]
Candida glabrata≤0.125[15]
Cryptococcus neoformans≤0.125[15]
1,4-BT Azole Derivative (A3) Candida albicans≤0.125[15]
Candida tropicalis≤0.125[15]
1,4-BT Azole Derivative (FS5) Candida albicansPoor in vitro activity[17]
Benzothiazole-Triazole (T) Candida albicans0.0039[18]
Candida kefyr0.0156[18]

Analysis: The data clearly demonstrates that rationally designed 1,4-benzothiazine azole derivatives can exhibit potent, broad-spectrum antifungal activity.[15] Several compounds (e.g., A1, A3, T) show significantly lower MIC values against various Candida species and Cryptococcus neoformans compared to fluconazole.[15][18] This is particularly noteworthy for species that can exhibit intrinsic or acquired resistance to first-generation azoles, such as Candida glabrata.[15]

A Dual-Action Paradigm: Immunomodulation and In Vivo Efficacy

A fascinating and clinically relevant characteristic of some 1,4-benzothiazine derivatives is the discrepancy between their in vitro and in vivo performance.[19] For instance, compound FS5 displayed poor direct antifungal activity against C. albicans in laboratory tests, yet it showed a marked protective effect in a murine model of systemic candidiasis.[17]

This suggests a dual mechanism of action:

  • Direct Antifungal Activity: The inherent ability to inhibit fungal growth, as previously described.

  • Immunomodulation: The capacity to stimulate and enhance the host's innate immune response.[11][19]

Studies have shown that compounds like FS5 can promote the antifungal mechanisms of natural immune cells by increasing the percentage of circulating professional phagocytes (e.g., macrophages), enhancing their ability to ingest and kill fungal cells, and boosting serum fungistatic activity.[17] This combination of direct, albeit sometimes weak, antifungal effect with a potent stimulation of the host's immune defense can lead to a significant increase in overall in vivo efficacy.[19]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure reproducible and comparable data, antifungal susceptibility testing must be performed according to standardized protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M60, is the gold standard for testing yeasts.[20][21]

Causality-Driven Protocol:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible microbial growth.[6]

  • Rationale for Medium: RPMI-1640 medium is used because it is a chemically defined medium that supports the growth of most clinically relevant fungi while minimizing drug-medium interactions.[6]

  • Rationale for Inoculum: A standardized inoculum density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts) is critical.[21] Too low a density may lead to falsely low MICs, while too high a density can overwhelm the drug, leading to falsely high MICs.

Step-by-Step Methodology:

  • Drug Dilution: Prepare a series of two-fold serial dilutions of the 1,4-benzothiazine azole derivative in RPMI-1640 medium within a 96-well microtiter plate. Concentrations typically range from 0.125 to 64 µg/mL.[6]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension in RPMI-1640 to achieve the final target inoculum density.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control well (inoculum, no drug) and a negative control well (medium, no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species and CLSI guidelines.

  • Endpoint Determination (MIC Reading): After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control well.[6] This can also be read using a spectrophotometer.

MIC Workflow start_end start_end process process data data decision decision A Start B Prepare Serial Drug Dilutions in 96-Well Plate A->B C Prepare Standardized Fungal Inoculum B->C D Inoculate Plate C->D E Incubate at 35°C (24-48h) D->E F Read Growth in Wells (Visually or Spectrophotometrically) E->F G Determine MIC: Lowest concentration with ≥50% growth inhibition F->G H End G->H

Sources

A Comparative Guide to Validating the Anticancer Mechanisms of 3-Methyl-4H-1,4-Benzothiazine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzothiazine Scaffolds

The landscape of oncology is continually evolving, with a persistent demand for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Within this context, heterocyclic compounds have emerged as a promising frontier in medicinal chemistry. Among these, the 1,4-benzothiazine scaffold has garnered significant attention due to its diverse pharmacological activities, including anticancer properties.[1][2][3] This guide focuses on a specific class of these compounds: 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide derivatives. Preliminary studies suggest that these derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential as future chemotherapeutic agents.[4]

This document serves as a comprehensive, in-depth technical guide for researchers and drug development professionals. It is designed to provide a robust framework for validating the anticancer mechanisms of these novel benzothiazine derivatives. By presenting a logical, evidence-based workflow, from initial cytotoxicity screening to in-depth mechanistic studies, this guide aims to equip scientists with the necessary tools to rigorously evaluate these compounds and compare their efficacy against established anticancer agents. Our approach emphasizes scientific integrity, providing detailed, field-proven protocols and explaining the causal relationships behind experimental choices.

Proposed Anticancer Mechanisms of Action

Emerging evidence suggests that this compound derivatives exert their anticancer effects through a multi-pronged approach, primarily centered on the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[5][6] Molecular docking studies have further indicated that these compounds can interact with and potentially inhibit key enzymes and receptors involved in cancer cell proliferation and survival.[4]

Induction of Apoptosis

Apoptosis is a crucial, highly regulated process of cell suicide that is often dysregulated in cancer. The ability to selectively trigger apoptosis in malignant cells is a hallmark of an effective anticancer drug. Benzothiazine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2][7] This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases.[2][7]

dot

cluster_0 Mitochondrial Apoptosis Pathway Benzothiazine 3-Methyl-4H-1,4-Benzothiazine- 2-Carbohydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzothiazine->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by benzothiazine derivatives.

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer, resulting from a dysregulated cell cycle. Several anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from dividing and often leading to apoptosis. Some benzothiazole derivatives have been reported to cause cell cycle arrest, particularly at the G2/M or subG1 phase.[5][6][8] This suggests that this compound derivatives may also interfere with the molecular machinery that governs cell cycle progression.

dot

cluster_1 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 Benzothiazine Benzothiazine Derivative Arrest Cell Cycle Arrest Benzothiazine->Arrest Arrest->G2 Blocks G2/M Transition

Caption: Hypothesized induction of G2/M cell cycle arrest by benzothiazine derivatives.

Experimental Validation Protocols

To rigorously validate the proposed anticancer mechanisms, a series of well-established in vitro assays are essential. The following protocols are provided as a comprehensive guide for researchers.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Include a known anticancer drug (e.g., Cisplatin or Doxorubicin) as a positive control.[12] Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazine derivatives at their predetermined IC50 concentrations for 24 or 48 hours.[16]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[15][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15][16]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Thus, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase.[18]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the benzothiazine derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol on ice for at least two hours.[19]

  • Washing: Wash the fixed cells with PBS.[19]

  • Staining: Resuspend the cells in a staining buffer containing PI and RNase A (to prevent staining of RNA).[19]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed on a linear scale.[18]

Mechanistic Insights: Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[20]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Key Protein Targets:

  • Apoptosis: Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and Cytochrome c.[2][7]

  • Cell Cycle: Cyclin B1, CDK1, p21, and p53.

  • Signaling Pathways: Phospho-Akt, Total Akt, Phospho-ERK, and Total ERK.[21][22]

Step-by-Step Protocol:

  • Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer (e.g., RIPA buffer) to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Comparative Performance Analysis

To provide a clear and objective comparison, the experimental data should be summarized in a structured format.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Benzothiazine Derivative (BD-1) and Cisplatin

Cell LineBD-1 (48h)Cisplatin (48h)
MCF-7 (Breast Cancer)DataData
HCT-116 (Colon Cancer)DataData
A549 (Lung Cancer)DataData
Normal FibroblastsDataData

Table 2: Summary of Mechanistic Effects of Benzothiazine Derivative (BD-1) at IC50 Concentration

AssayEndpointObservation
Apoptosis (Annexin V/PI)% Apoptotic CellsData
Cell Cycle (PI Staining)% Cells in G2/MData
Western BlotFold Change in Protein ExpressionBax/Bcl-2 ratio: DataCleaved Caspase-3: Data

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the anticancer mechanisms of this compound derivatives. The described experimental workflow, from initial cytotoxicity screening to detailed mechanistic analysis, will enable researchers to generate robust and reproducible data. The comparative analysis against established anticancer drugs is crucial for contextualizing the potential therapeutic value of these novel compounds.

Future investigations should extend to in vivo studies using xenograft models to assess the antitumor efficacy and safety profile of the most promising derivatives in a more complex biological system.[24][25] Furthermore, exploring the structure-activity relationships within this class of compounds will be vital for optimizing their potency and selectivity.[1][2] Ultimately, a thorough and rigorous validation of their anticancer mechanisms is the critical first step in the potential translation of these promising molecules from the laboratory to the clinic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • PubMed. (2011). Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. Arch Pharm (Weinheim), 344(4), 224-30. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and Anticancer Activity of New 2‐Aryl‐4H‐3,1‐benzothiazines. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Anticancer Agents Med Chem, 15(3), 382-9. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Protocols.io. (2025). MTT Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • PubMed. (2024). Investigating the anticancer properties of six benzothiazolopyrimidine derivatives on colon carcinoma cells, in vitro and in vivo. J Biochem Mol Toxicol, 38(8), e23779. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. Retrieved from [Link]

  • Recent Journal of Social and Medical Sciences. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Retrieved from [Link]

  • PubMed. (n.d.). Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. Retrieved from [Link]

  • PubMed Central. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Benzothiazine based acetohydrazides and acetamides as anticancer agents. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]

  • PubMed. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. Retrieved from [Link]

  • PubMed. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1,4-Benzothiazines: Green Chemistry vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds like 1,4-benzothiazines is a cornerstone of innovation. These scaffolds are integral to a wide array of biologically active molecules, exhibiting properties from antipsychotropic to anti-inflammatory.[1][2] The method of their synthesis, however, is as critical as their application. This guide provides an in-depth comparison of traditional and green synthesis approaches for 1,4-benzothiazines, offering experimental insights and data to inform your selection of the most appropriate methodology.

The Imperative for Greener Synthesis

Traditional methods for synthesizing 1,4-benzothiazines, while well-established, often rely on harsh reaction conditions, toxic solvents, and lengthy reaction times, contributing to significant environmental waste. The principles of green chemistry aim to mitigate these drawbacks by designing chemical processes that are more efficient, use less hazardous substances, and generate minimal waste. This guide will explore the practical implications of these principles in the synthesis of 1,4-benzothiazines.

Traditional Synthesis of 1,4-Benzothiazines: A Well-Trodden Path

The classical approach to synthesizing 1,4-benzothiazines predominantly involves the reaction of 2-aminothiophenol (2-ATP) with a variety of substrates, including α-haloketones, alkenes, carboxylic acids, and 1,3-dicarbonyl compounds.[1][2][3] A common strategy is the condensation of 2-ATP with β-ketoesters or β-diketones in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions.[4][5]

Mechanistic Rationale of a Traditional Approach

The reaction between 2-aminothiophenol and a 1,3-dicarbonyl compound typically proceeds through a series of condensation and cyclization steps. The initial step involves the nucleophilic attack of the amino group of 2-ATP on one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the second carbonyl group leads to the formation of a heterocyclic ring. A final dehydration step then yields the 1,4-benzothiazine core. The use of high temperatures is often necessary to overcome the activation energy barriers for these sequential reactions.

Traditional_Synthesis 2-Aminothiophenol 2-Aminothiophenol Enamine_Intermediate Enamine Intermediate 2-Aminothiophenol->Enamine_Intermediate + 1,3-Dicarbonyl - H2O 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Enamine_Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization 1,4-Benzothiazine 1,4-Benzothiazine Cyclized_Intermediate->1,4-Benzothiazine - H2O

Caption: A simplified workflow of a traditional synthesis of 1,4-benzothiazines.

Green Synthesis of 1,4-Benzothiazines: A Sustainable Revolution

In recent years, a paradigm shift towards more environmentally benign synthetic methods has led to the development of several green alternatives for 1,4-benzothiazine synthesis. These approaches often utilize alternative energy sources, greener solvents, and catalysts to enhance reaction efficiency and reduce environmental impact.

Key green strategies include:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[4][6][7][8] It provides rapid and uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating.

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods.[9][10]

  • Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids is a cornerstone of green chemistry.[3][11][12][13][14]

  • Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed efficiently without the need for a catalyst or that use non-toxic, readily available catalysts is highly desirable.[12][15]

Mechanistic Advantages of a Green Approach

A notable green method involves the microwave-assisted, solvent-free synthesis of 4H-1,4-benzothiazines from 2-aminobenzenethiols and β-diketones/β-ketoesters using a catalytic amount of hydrazine hydrate and an energy transfer agent like DMF.[5][16] The microwave energy rapidly heats the reactants, accelerating the initial condensation and subsequent cyclization. The solvent-free condition minimizes waste, and the use of a catalytic amount of hydrazine hydrate avoids the need for stoichiometric, often hazardous, reagents.

Green_Synthesis 2-Aminothiophenol 2-Aminothiophenol Intermediate_Complex Intermediate Complex 2-Aminothiophenol->Intermediate_Complex 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate_Complex Microwave_Irradiation Microwave Irradiation (Solvent-free) Microwave_Irradiation->Intermediate_Complex 1,4-Benzothiazine 1,4-Benzothiazine Intermediate_Complex->1,4-Benzothiazine Rapid Cyclization - H2O

Caption: A streamlined workflow for the green synthesis of 1,4-benzothiazines.

Quantitative Comparison: Green vs. Traditional Methods

ParameterTraditional Method (Reflux in DMSO)Green Method (Microwave, Solvent-Free)References
Reaction Time 6-10 hours3-10 minutes[5][17]
Yield Moderate to Good (e.g., 60-80%)Good to Excellent (e.g., 83-96%)[5][18]
Temperature High (Reflux temperature of solvent)Often lower bulk temperature, rapid heating
Solvent DMSO, Ethanol, etc.Solvent-free or green solvents (e.g., water, PEG)[3][4][12]
Catalyst Often requires acid or base catalystsCan be catalyst-free or use benign catalysts[12][15]
Work-up Often requires column chromatographySimpler, often involves crystallization[12]
Environmental Impact Higher (use of toxic solvents, energy intensive)Lower (minimal waste, energy efficient)

Experimental Protocols

Traditional Synthesis: Condensation of 2-Aminothiophenol with a β-Ketoester in DMSO

Objective: To synthesize a 2,3-disubstituted-4H-1,4-benzothiazine via a conventional heating method.

Materials:

  • Substituted 2-aminobenzenethiol (10 mmol)

  • β-Ketoester (10 mmol)

  • Dimethyl sulfoxide (DMSO) (20 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminobenzenethiol (10 mmol) and the β-ketoester (10 mmol) in DMSO (20 mL).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Green Synthesis: Microwave-Assisted, Solvent-Free Synthesis of 4H-1,4-Benzothiazines

Objective: To synthesize 4H-1,4-benzothiazines using a rapid and environmentally benign microwave-assisted method.

Materials:

  • Substituted 2-aminobenzenethiol (10 mmol)

  • β-Diketone/β-Ketoester (10 mmol)

  • Hydrazine hydrate (1 mmol, catalytic amount)

  • Dimethylformamide (DMF) (5 mmol, as an energy transfer agent)

Procedure:

  • In a microwave-safe vessel, mix the substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol).

  • Irradiate the mixture with microwaves for 30 seconds.

  • Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

  • Expose the mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, transfer the reaction mixture to crushed ice.

  • Filter the resulting solid, wash it with 50% ethanol, and recrystallize from ethanol to obtain the pure product.[5]

Conclusion

The comparative analysis clearly demonstrates the significant advantages of green synthesis methodologies over traditional approaches for the preparation of 1,4-benzothiazines. The adoption of techniques such as microwave irradiation and solvent-free conditions leads to dramatic reductions in reaction times, improved yields, and a substantially lower environmental footprint. For researchers and drug development professionals, embracing these green alternatives is not just an ethical choice but also a practical one, offering a more efficient and sustainable path to novel therapeutic agents.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. [Link]

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. [Link]

  • Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives. Oriental Journal of Chemistry. [Link]

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. ResearchGate. [Link]

  • Ionic liquid [omim][NO3], a green medium for room-temperature synthesis of benzothiazinone derivatives in one pot. Taylor & Francis Online. [Link]

  • Microwave assisted synthesis of 1,4-benzothiazine esters. Trade Science Inc. [Link]

  • Facile Synthesis of Bioactive 4H-[1][6]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. [Link]

  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. SAGE Journals. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. Trade Science Inc. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

  • A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. National Institutes of Health. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • Microwave assisted synthesis of 1,4-benzothiazine esters. Trade Science Inc. [Link]

  • A facile synthesis of 1,4-benzothiazines under solvent free conditions. ResearchGate. [Link]

  • Radical Route to 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and Ketones under Transition-Metal-Free Conditions. Organic Letters. [Link]

  • Possible mechanism for the synthesis of functionalized 1,4‐benzothiazine. ResearchGate. [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information. [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances. [Link]

  • A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. Semantic Scholar. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • (PDF) Thiazolium and Benzothiazolium Ionic Liquids, Ionic Liquids – Classes and Properties. ResearchGate. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]

  • Ultrasound-assisted synthesis of heterocyclic compounds. PubMed. [Link]

  • (PDF) Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1 H -1,2,3-triazol-1-yl)ethenone and HS-Analysis. ResearchGate. [Link]

Sources

A Comparative Guide to the In-Vivo Efficacy of 3-Methyl-4H-1,4-Benzothiazine-2-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in-vivo efficacy of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide analogs, a class of heterocyclic compounds showing significant promise in various therapeutic areas. Drawing upon available preclinical data, this document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of these promising molecules.

Introduction to 1,4-Benzothiazine Scaffolds

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, known to be a pharmacophore for a wide range of biological activities.[1][2] Its structural similarity to phenothiazines, particularly the fold along the nitrogen-sulfur axis, has been attributed to its diverse pharmacological effects.[1] Modifications on this core structure, especially at the 2 and 3-positions, have led to the development of analogs with potent anti-inflammatory, anticancer, and antihypertensive properties.[1][3][4] The introduction of a carbohydrazide moiety at the 2-position, as seen in this compound, offers a versatile point for further chemical modifications, leading to a diverse library of analogs with potentially enhanced efficacy and specificity.

Comparative In-Vivo Efficacy Studies

While direct head-to-head in-vivo comparative studies for a wide range of this compound analogs are limited in publicly available literature, we can draw valuable insights from studies on closely related structures. This section will compare the in-vivo efficacy of these analogs in key therapeutic areas.

Anti-Inflammatory and Anti-Arthritic Activity

The anti-inflammatory potential of benzothiazine derivatives is well-documented.[5][6] A particularly relevant study investigated the anti-arthritic potential of a 3-ethoxy-4-hydroxyphenyl (EHP) derivative of a pyrazolobenzothiazine acetohydrazide in a Freund's complete adjuvant-induced rheumatoid arthritis model in Sprague-Dawley rats.[7] This study provides a strong rationale for the potential of carbohydrazide analogs in treating inflammatory disorders.

Experimental Model: Adjuvant-Induced Arthritis in Rats

This model is a well-established preclinical model for rheumatoid arthritis, mimicking key pathological features of the human disease, including joint inflammation, cartilage destruction, and bone erosion.[8]

Key Findings:

The EHP derivative demonstrated significant anti-arthritic properties, which were attributed to its anti-inflammatory and immunomodulatory effects.[7] The study highlights the potential of this class of compounds to modulate the host's immune response to inflammation.

Table 1: In-Vivo Anti-Arthritic Efficacy of a Pyrazolobenzothiazine Acetohydrazide Derivative

CompoundAnimal ModelKey Efficacy ParametersOutcomeReference
3-ethoxy-4-hydroxyphenyl (EHP) derivativeSprague-Dawley rats with adjuvant-induced arthritisArthritic score, joint histopathology, C-reactive protein (CRP) levels, pro- and anti-inflammatory cytokine levelsSignificantly attenuated macroscopic arthritic score, joint histopathological lesions, and CRP levels. Reduced pro-inflammatory cytokines (TNF-α, NF-κB, IL-17, PGE2) and increased anti-inflammatory cytokines (IL-4, IL-10).[7]

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

  • Induction: Rheumatoid arthritis is induced in Sprague-Dawley rats via injection of Freund's Complete Adjuvant.

  • Treatment: Animals are treated with the test compound (e.g., EHP derivative) or a reference drug (e.g., piroxicam).

  • Evaluation:

    • Macroscopic Scoring: The severity of arthritis is assessed based on a scoring system that evaluates inflammation in the joints.

    • Histopathology: Ankle joints are examined histologically for signs of inflammation, cartilage damage, and bone erosion using hematoxylin and eosin staining.

    • Biomarker Analysis: Serum levels of inflammatory markers such as C-reactive protein (CRP) are measured. Pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-17, IL-4, IL-10) are quantified using methods like real-time reverse transcription polymerase chain reaction (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA).[7]

Signaling Pathway: Inflammatory Cascade in Rheumatoid Arthritis

G cluster_0 Inflammatory Stimulus (e.g., Adjuvant) cluster_1 Immune Cell Activation cluster_2 Pro-inflammatory Mediators cluster_3 Therapeutic Intervention cluster_4 Anti-inflammatory Mediators Adjuvant Adjuvant Macrophage Macrophage Adjuvant->Macrophage Activates TNF_alpha TNF-α Macrophage->TNF_alpha Releases NF_kB NF-κB Macrophage->NF_kB Activates T_Cell T-Cell IL_17 IL-17 T_Cell->IL_17 Produces PGE2 PGE2 TNF_alpha->PGE2 Induces Joint_Inflammation Joint_Inflammation TNF_alpha->Joint_Inflammation Causes IL_17->Joint_Inflammation Causes PGE2->Joint_Inflammation Causes NF_kB->TNF_alpha Upregulates Benzothiazine_Analog Benzothiazine Analog (e.g., EHP derivative) Benzothiazine_Analog->TNF_alpha Inhibits Benzothiazine_Analog->IL_17 Inhibits Benzothiazine_Analog->NF_kB Inhibits IL_4 IL-4 Benzothiazine_Analog->IL_4 Upregulates IL_10 IL-10 Benzothiazine_Analog->IL_10 Upregulates IL_4->Joint_Inflammation Reduces IL_10->Joint_Inflammation Reduces

Caption: Modulation of inflammatory pathways by benzothiazine analogs in arthritis.

Anticancer Activity

While in-vitro studies have demonstrated the cytotoxic effects of benzothiazine-based acetohydrazides and acetamides against various cancer cell lines, including human oral carcinoma (KB), breast carcinoma (MCF-7), and alveolar adenocarcinoma (A549), comprehensive in-vivo efficacy data remains an area of active investigation.[9][10][11][12] The available literature suggests that these compounds hold promise as anticancer agents, with some derivatives showing higher activity than the standard drug 5-fluorouracil in vitro.[9]

Experimental Model: Human Tumor Xenografts in Immunocompromised Mice

To evaluate the in-vivo anticancer efficacy of novel compounds, human tumor xenograft models are widely used.[10] These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, allowing for the study of tumor growth and the effects of therapeutic interventions in a living organism.

Experimental Workflow: Anticancer Efficacy Evaluation in Xenograft Models

G cluster_0 Cell Culture cluster_1 Animal Model cluster_2 Tumor Implantation cluster_3 Treatment & Monitoring cluster_4 Endpoint Analysis Cancer_Cells Human Cancer Cell Lines Implantation Subcutaneous or Orthotopic Injection Cancer_Cells->Implantation Mice Immunocompromised Mice Mice->Implantation Treatment Treatment with Benzothiazine Analog Implantation->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Tumor Weight, Histopathology, Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for in-vivo anticancer efficacy testing using xenograft models.

Antihypertensive Activity

Certain 4H-1,4-benzothiazine derivatives have been investigated for their potential as antihypertensive agents.[13][14] Studies in spontaneously hypertensive rats (SHR) have demonstrated the potent antihypertensive effects of some analogs.[15] For instance, 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide was shown to reduce plasma insulin levels and blood pressure in anesthetized rats upon intravenous administration.[16]

Experimental Model: Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension and is valuable for screening potential antihypertensive drugs.

Table 2: In-Vivo Antihypertensive Efficacy of 4H-1,4-Benzothiazine Derivatives

CompoundAnimal ModelRoute of AdministrationKey Efficacy ParametersOutcomeReference
2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin -3 (4H)-one derivativesSpontaneously Hypertensive Rats (SHR)Not specifiedBlood PressurePotent antihypertensive effects[15]
7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxideAnesthetized RatsIntravenousPlasma insulin levels, Blood PressureReduced plasma insulin and blood pressure[16]

Conclusion and Future Directions

The available in-vivo data, primarily from studies on closely related analogs, suggests that the this compound scaffold is a highly promising platform for the development of novel therapeutics. The demonstrated anti-inflammatory, anti-arthritic, and antihypertensive activities warrant further investigation.

Future research should focus on:

  • Systematic In-Vivo Efficacy Studies: Conducting head-to-head comparative studies of a broader range of this compound analogs in standardized animal models.

  • Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure their suitability for clinical development.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their therapeutic effects.

This comprehensive approach will be crucial in translating the promising preclinical findings into clinically effective treatments for a range of debilitating diseases.

References

  • Kajino, M., Mizuno, K., Tawada, H., Shibouta, Y., Nishikawa, K., & Meguro, K. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895. [Link]

  • Prasad, R. N., & Tietje, K. (1969). Potential antihypertensive agents. 3. 3,4-Dihydro-2H-1,4-benzothiazine derivatives. Journal of Medicinal Chemistry, 12(2), 290-294. [Link]

  • Ahmad, M., et al. (2020). Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis. Inflammation, 43(4), 1436-1449. [Link]

  • Rai, V., et al. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini reviews in medicinal chemistry, 17(15), 1456-1479. [Link]

  • Aslam, S., et al. (2019). Benzothiazine based acetohydrazides and acetamides as anticancer agents. Pakistan journal of pharmaceutical sciences, 32(6(Suppl)), 2795-2800. [Link]

  • Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. The Russian Journal of Social and Medical Sciences, 23(1), 39-51. [Link]

  • Szczęśniak-Sięga, B. M., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • Aslam, S., et al. (2016). Anti-HIV activity of new pyrazolobenzothiazine 5,5-dioxide-based acetohydrazides. Tropical Journal of Pharmaceutical Research, 15(1), 133-141. [Link]

  • Arora, A., et al. (2023). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Applied Pharmaceutical Science, 13(10), 001-013. [Link]

  • Nielsen, F. E., et al. (2002). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. Journal of Medicinal Chemistry, 45(21), 4743-4752. [Link]

  • Galietta, L. J., et al. (2008). Novel 1,4-benzothiazine derivatives as large conductance Ca2+-activated potassium channel openers. Journal of medicinal chemistry, 51(18), 5873-5876. [Link]

  • Guillaume, J., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. [Link]

  • Bédard, M., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6667. [Link]

  • Císařová, I., et al. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 16, 2598-2606. [Link]

  • Wang, Y., et al. (2015). Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity. Journal of Medicinal Chemistry, 58(20), 8046-8058. [Link]

  • Fravolini, A., et al. (1985). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica, 40(5), 369-376. [Link]

  • Yurttaş, L., et al. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 21(9), 1146. [Link]

  • Kumar, R., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 7025-7053. [Link]

  • Ahmad, M., et al. (2020). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 16, 1-13. [Link]

  • Rai, V., et al. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry, 17(15), 1456-1479. [Link]

  • El-Sayed, N. F. A., et al. (2021). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Journal of Inflammation Research, 14, 673-687. [Link]

  • Aslam, S., et al. (2019). Benzothiazine based acetohydrazides and acetamides as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 32(6(Suppl)), 2795-2800. [Link]

  • Maheshwari, M., et al. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 43-52. [Link]

Sources

A Researcher's Guide to Validating the Immunomodulating Activity of 1,4-Benzothiazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic landscape is in a constant state of evolution, with an ever-present demand for novel compounds that can modulate the intricate network of the immune system. Among the myriad of heterocyclic scaffolds, 1,4-benzothiazines have emerged as a promising class of molecules with a diverse range of pharmacological activities, including notable immunomodulatory potential.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the validation of the immunomodulating activity of 1,4-benzothiazine compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of data, all grounded in scientific integrity and supported by authoritative references.

The Scientific Rationale: Why 1,4-Benzothiazines Warrant Investigation

The 1,4-benzothiazine core, a fusion of a benzene and a thiazine ring, serves as a versatile template for chemical modifications, leading to a wide spectrum of biological effects.[3][4][5] Studies have indicated that these compounds can exert both immunostimulatory and immunosuppressive effects, highlighting their potential in treating a range of conditions from infections and immunodeficiencies to autoimmune disorders and chronic inflammation.[6][7][8] For instance, certain derivatives have been shown to selectively inhibit the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and IL-4, and to interfere with T-cell proliferation.[8] Others have demonstrated the ability to downregulate a panel of pro-inflammatory genes including IL-1α, IL-1β, IL-6, cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[9][10] The mechanism of action for some 1,4-benzothiazines has been linked to the induction of apoptosis in immune cells, such as thymocytes, through complex biochemical signaling pathways.[11] This diverse bioactivity underscores the importance of a systematic and rigorous approach to validating their immunomodulatory profile.

Experimental Validation Workflow: A Step-by-Step Approach

A logical and sequential workflow is crucial for the comprehensive evaluation of a compound's immunomodulatory properties. The following workflow provides a structured approach, starting from preliminary cytotoxicity screening to in-depth functional and phenotypic analyses.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Insights A Compound Synthesis & Characterization B In vitro Cytotoxicity Assay (e.g., MTT on Immune Cells) A->B Determine Non-Toxic Concentration Range C Lymphocyte Proliferation Assay (e.g., MTT or BrdU) B->C Select Sub-Toxic Concentrations D Cytokine Profiling (e.g., ELISA or Multiplex Assay) C->D Assess Impact on Immune Cell Function E Immune Cell Phenotyping (Flow Cytometry) D->E Investigate Effects on Specific Immune Cell Subsets F Signaling Pathway Analysis (e.g., Western Blot, qRT-PCR) E->F Elucidate Molecular Mechanisms

Caption: A logical workflow for validating the immunomodulating activity of 1,4-benzothiazine compounds.

Part 1: Core Methodologies for Immunomodulation Assessment

Lymphocyte Proliferation Assay (MTT Assay)

Rationale: The proliferation of lymphocytes is a fundamental event in the adaptive immune response. Evaluating a compound's effect on mitogen-induced lymphocyte proliferation provides a primary indication of its immunosuppressive or immunostimulatory potential. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which in this context, serves as an indicator of cell viability and proliferation.[9][12]

Detailed Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed the PBMCs in a 96-well flat-bottom microplate at a density of 1 x 10^5 cells/well in a final volume of 100 µL.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine compounds in complete RPMI-1640 medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A for immunosuppression).

  • Mitogen Stimulation: To induce lymphocyte proliferation, add a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition or stimulation relative to the mitogen-stimulated control.

Cytokine Profiling (ELISA)

Rationale: Cytokines are key signaling molecules that orchestrate the immune response. Measuring the levels of pro-inflammatory (e.g., TNF-α, IL-6, IFN-γ) and anti-inflammatory (e.g., IL-10, IL-4) cytokines in the supernatant of stimulated immune cells provides crucial insights into the compound's mechanism of action.[13][14] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations.[4][5][8]

Detailed Protocol:

  • Cell Culture Supernatant Collection: Following the 72-hour incubation in the lymphocyte proliferation assay, centrifuge the microplate and carefully collect the cell culture supernatants. Store at -80°C until analysis.

  • ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[15]

  • Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween-20) and block with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[15]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Allow the color to develop for 15-30 minutes in the dark.

  • Reaction Stoppage and Reading: Stop the reaction by adding stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Part 2: Advanced Characterization and Comparative Analysis

Immune Cell Phenotyping by Flow Cytometry

Rationale: To understand which specific immune cell populations are being affected by the 1,4-benzothiazine compounds, flow cytometry is an indispensable tool.[13] This technique allows for the identification and quantification of different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells, monocytes) based on the expression of specific cell surface markers.[16]

Detailed Protocol:

  • Cell Preparation: After treatment with the 1,4-benzothiazine compounds, harvest the PBMCs and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10 minutes on ice.

  • Surface Staining: Add a cocktail of fluorescently conjugated antibodies specific for the cell surface markers of interest (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56) to the cells. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the acquired data using appropriate software to gate on specific cell populations and determine their percentages and changes in marker expression.

Comparative Analysis of 1,4-Benzothiazine Derivatives

A crucial aspect of drug development is understanding the structure-activity relationship (SAR). By comparing the immunomodulatory activity of a series of 1,4-benzothiazine derivatives with varying substitutions, researchers can identify key structural features responsible for the observed effects.

Compound IDR1 GroupR2 GroupIC50 (µM) - T-cell Proliferation% Inhibition of TNF-α at 10 µM
BTZ-1 -H-Cl15.265%
BTZ-2 -OCH3-Cl8.782%
BTZ-3 -H-NO222.545%
Piroxicam --5.490%

Note: The data in this table is hypothetical and for illustrative purposes only.

This comparative data allows for the identification of lead compounds (e.g., BTZ-2 with a methoxy group at R1) for further optimization and mechanistic studies.

Part 3: Visualizing Mechanisms and Pathways

Understanding the underlying molecular mechanisms is paramount. For instance, if a 1,4-benzothiazine derivative is found to suppress T-cell activation, it is essential to investigate its impact on key signaling pathways.

T_Cell_Activation_Pathway cluster_0 T-Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Gene_Expression IL-2 Gene Transcription NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression IL2_Production IL-2 Production Gene_Expression->IL2_Production BTZ_Compound 1,4-Benzothiazine Compound BTZ_Compound->ZAP70 Inhibition BTZ_Compound->NFkB Inhibition

Caption: A potential mechanism of action for an immunosuppressive 1,4-benzothiazine compound targeting T-cell activation signaling.

Conclusion and Future Directions

The validation of the immunomodulating activity of 1,4-benzothiazine compounds requires a multi-faceted and systematic approach. By employing a combination of in vitro functional and phenotypic assays, researchers can build a comprehensive profile of a compound's effects on the immune system. The experimental protocols and workflows outlined in this guide provide a robust framework for these investigations. Future studies should focus on elucidating the precise molecular targets of promising 1,4-benzothiazine derivatives and evaluating their efficacy and safety in preclinical in vivo models of immune-related diseases. The continued exploration of this versatile chemical scaffold holds significant promise for the development of a new generation of immunomodulatory therapeutics.

References

  • Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives: Review. (2025). ResearchGate. [Link]

  • Antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives: review. (n.d.). National Library of Medicine. [Link]

  • The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies. (2021). PubMed. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2024). Bentham Science. [Link]

  • Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. (2002). PubMed. [Link]

  • Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis. (2016). PubMed. [Link]

  • 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. (2017). ResearchGate. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2023). PubMed. [Link]

  • Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis. (2016). Semantic Scholar. [Link]

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). PubMed. [Link]

  • Synthesis and Characterization of Benzothiazine Analogues. (2024). Cuestiones de Fisioterapia. [Link]

  • A REVIEW: SYNTHESIS AND MEDICINAL IMPORTANCE OF 1,4-BENZOTHIAZINE ANALOGUES. (2015). Semantic Scholar. [Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. (2019). PubMed. [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. (2015). ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). National Library of Medicine. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. [Link]

  • Immunophenotyping Methods and Protocols. (n.d.). Cleveland Clinic Lerner Research Institute. [Link]

  • Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell. (2022). Frontiers. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Advanced immunophenotyping: A powerful tool for immune profiling, drug screening, and a personalized treatment approach. (2023). PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide (CAS No. 169058-47-3). As this is a unique chemical for research applications, a comprehensive, publicly available Safety Data Sheet (SDS) detailing its specific disposal parameters is not always accessible. Therefore, this guide is synthesized from an expert analysis of its core chemical structure, data from analogous compounds, and established best practices for hazardous waste management in a laboratory setting. The procedures outlined herein are designed to ensure the safety of personnel and the protection of the environment.

Core Principle: Proactive Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the potential hazards of the waste material. In the absence of specific toxicological data for this compound, we must infer its hazard profile from its constituent moieties: the 1,4-benzothiazine core and the carbohydrazide functional group.

  • 1,4-Benzothiazine Core: This heterocyclic scaffold is a "privileged pharmacophore" known to impart a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The inherent bioactivity of this core structure demands that the compound be treated as a potentially potent substance that should not be released into the environment.

  • Carbohydrazide Moiety: The carbohydrazide functional group is structurally related to hydrazine, a known hazardous material.[4] Safety data for carbohydrazide itself indicates it is harmful if swallowed and, critically, very toxic to aquatic life with long-lasting effects.[5] Its disposal requires containment and treatment at an approved waste facility.[5][6]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood.[8] The following minimum PPE is required to prevent personal exposure:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles with side shieldsProtects against accidental splashes or aerosolization of the fine powder.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a chemical barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively in a fume hoodIf a fume hood is unavailable or dust is generated, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[9] Never mix this waste with other chemical waste streams unless explicitly instructed by your institution's safety officer.

Step-by-Step Collection:

  • Designate a Waste Container: Use a new, clean, and chemically compatible container for this specific waste stream. The container must have a screw-top lid and be in good condition.

  • Labeling: Immediately label the container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "169058-47-3"

    • The primary hazards: "Toxic," "Aquatic Hazard"

    • The date accumulation started.

  • Collecting Solid Waste: For unused or expired pure chemical, carefully transfer the solid into the designated waste container inside a chemical fume hood.

  • Collecting Contaminated Debris: Items such as used gloves, weigh boats, and contaminated paper towels should be placed in the same designated container. Do not overfill the container; leave at least 10% headspace.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[10] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[11]

Disposal Pathway Decision Framework

The following diagram outlines the mandatory workflow for the disposal of this compound and its associated waste. This process ensures that every step, from generation to final disposal, is handled with the necessary safety and compliance checks.

G Disposal Workflow for this compound cluster_prep Phase 1: In-Lab Waste Preparation cluster_disposal Phase 2: Institutional Disposal Process node_gen Waste Generation (Unused chemical, spills, contaminated labware) node_assess Hazard Assessment (Review this guide & SDS of analogs. Treat as Toxic & Aquatic Hazard) node_gen->node_assess node_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves, Use Fume Hood) node_assess->node_ppe node_seg Segregate Waste Stream (Isolate from other chemicals) node_ppe->node_seg node_cont Containerize & Label (Use sealed, compatible container. Label with full chemical name, CAS, & hazards) node_seg->node_cont node_store Temporary On-Site Storage (Sealed container in designated Satellite Accumulation Area) node_cont->node_store node_ehs Contact EHS Department (Schedule a hazardous waste pickup) node_store->node_ehs node_pickup Licensed Contractor Pickup (Waste is transferred to EHS-approved vendor) node_ehs->node_pickup node_final Final Disposal (Incineration at a licensed facility is the likely method) node_pickup->node_final

Sources

Personal protective equipment for handling 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

As researchers and drug development professionals, our work with novel chemical entities like this compound is foundational to discovery. This compound, with its benzothiazine core, belongs to a class of heterocyclic structures known for a wide range of biological activities, making it a molecule of significant interest.[1][2] However, its potential also necessitates a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not available, hazard assessment can be extrapolated from the structural motifs present in the molecule: the benzothiazine ring system and the carbohydrazide functional group.[1][3] Benzothiazine derivatives have a broad spectrum of documented biological effects.[2][4][5] The carbohydrazide moiety suggests potential hazards associated with hydrazides, such as skin and eye irritation, and possible sensitization.[6][7][8][9] Therefore, a cautious approach is mandatory.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final line of defense, not the first.

  • Elimination/Substitution : In a research context, this is often not feasible as the molecule itself is the subject of study.

  • Engineering Controls : These are the most critical physical measures to minimize exposure. For a powdered solid like this compound, the primary engineering control is a certified chemical fume hood to prevent inhalation of airborne particulates.[7][10]

  • Administrative Controls : These are procedural controls, such as establishing designated work areas, restricting access, and providing thorough training on this specific protocol.

  • Personal Protective Equipment (PPE) : Used in conjunction with the above controls, PPE provides the immediate barrier between the researcher and the chemical.

Core PPE Protocol: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.

Task / OperationDermal ProtectionEye/Face ProtectionRespiratory Protection
Storage & Transport Nitrile gloves, Lab coatSafety glasses with side shieldsNot generally required
Weighing Solid Powder Nitrile gloves, Lab coatChemical splash gogglesRequired: Use within a chemical fume hood or wear an N95 respirator.
Solution Preparation Nitrile gloves, Lab coatChemical splash gogglesRequired: Use within a chemical fume hood.
Experimental Use Nitrile gloves, Lab coatChemical splash gogglesUse within a chemical fume hood if aerosols or vapors may be generated.
Spill Cleanup Heavy-duty nitrile or neoprene gloves, Lab coatChemical splash goggles and face shieldAir-purifying respirator with appropriate cartridges.[11]
Waste Disposal Nitrile gloves, Lab coatSafety glasses with side shieldsNot generally required

Causality of PPE Choices:

  • Dermal Protection : A standard cotton lab coat and disposable nitrile gloves are the minimum requirements for handling.[10][11] Nitrile provides good protection against a range of chemicals for short-duration tasks.[10] Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[7][9][12] For prolonged contact or in the event of a spill, a glove with a higher protection class (e.g., neoprene) is recommended.[6][11] Contaminated work clothing should not be allowed out of the workplace.[7][8]

  • Ocular Protection : Chemical splash goggles are mandatory when handling the solid or its solutions.[7][8] They provide a complete seal around the eyes, protecting against airborne powder and splashes, which is superior to the protection offered by safety glasses.[6][10] A face shield should be worn over goggles during procedures with a higher risk of splashing.[9][10]

  • Respiratory Protection : The primary risk from a solid compound is the inhalation of fine dust particles.[6][8] Therefore, all manipulations that could generate dust, such as weighing or transferring powder, must be performed within a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 for particulates) is required as a minimum precaution.[10]

Procedural Workflow: From Receipt to Disposal

The following workflow integrates safety controls at each step of the process.

G Safe Handling & Disposal Workflow prep 1. Preparation - Verify fume hood certification - Prepare spill kit - Designate work area ppe_don 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves prep->ppe_don handle 3. Handling - Weigh solid in fume hood - Handle solutions in hood - Keep container closed ppe_don->handle experiment 4. Experimentation - Conduct reaction in hood - Monitor for any adverse events handle->experiment decon 5. Decontamination - Clean glassware - Wipe down surfaces - Collect all waste experiment->decon waste 6. Waste Disposal - Segregate solid & liquid waste - Label container clearly - Follow institutional guidelines decon->waste ppe_doff 7. Doff PPE - Remove gloves first - Remove lab coat & goggles - Wash hands thoroughly waste->ppe_doff

Caption: A logical workflow from preparation to final PPE removal.

Step-by-Step Protocol:

  • Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure an appropriate chemical spill kit is readily accessible.

    • Designate a specific area for handling the compound to prevent cross-contamination.

  • Donning PPE :

    • Put on a clean, buttoned lab coat.

    • Don chemical splash goggles.

    • Put on a pair of correctly sized nitrile gloves.

  • Handling and Weighing :

    • Perform all manipulations of the solid compound inside the fume hood to contain any dust.

    • Use a spatula for transfers and weigh onto creased weigh paper or into a tared container.

    • Keep the primary container tightly sealed when not in use.[6][7]

  • Spill Management :

    • In case of a minor spill, immediately alert others in the lab.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[7][9]

    • Sweep the material into a designated, labeled waste container.[9]

    • For a major spill, evacuate the area and contact your institution's emergency response team.[6]

  • Decontamination and Disposal :

    • All contaminated materials (gloves, weigh paper, pipette tips) must be disposed of as hazardous waste.

    • Clean any contaminated surfaces thoroughly.

    • Dispose of the compound and its containers in accordance with all federal, state, and local regulations.[7] Do not flush down the drain.[8][9][13]

By integrating these detailed protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Carbohydrazide - Santa Cruz Biotechnology . Santa Cruz Biotechnology.

  • Carbohydrazide - AK Scientific, Inc. AK Scientific, Inc.

  • Safety Data Sheet Carbohydrazide - Redox . Redox.

  • Carbohydrazide SDS, 497-18-7 Safety Data Sheets - ECHEMI . ECHEMI.

  • CARBOHYDRAZIDE - atamankimya.com . Ataman Kimya.

  • Hydrazine - Risk Management and Safety . University of California, Riverside.

  • Safety Data Sheet - Biosynth . Biosynth.

  • SAFETY DATA SHEET - Sigma-Aldrich (Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) . Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency.

  • Chemical Safety: Personal Protective Equipment . University of California, San Francisco.

  • Safety Data Sheet - CymitQuimica (3-methyl-1,2,4-thiadiazole-5-carbohydrazide) . CymitQuimica.

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School . Hazmat School.

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services.

  • This compound | UGA05847 - Biosynth . Biosynth.

  • This compound | RUO - Benchchem . Benchchem.

  • This compound AldrichCPR | Sigma-Aldrich . Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific (Carbohydrazide) . Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals (4-Methylbenzohydrazide) . TCI Chemicals.

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC . PubMed Central, National Institutes of Health.

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC . PubMed Central, National Institutes of Health.

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC . PubMed Central, National Institutes of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.